6-(Difluoromethyl)pyridin-2(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(difluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO/c7-6(8)4-2-1-3-5(10)9-4/h1-3,6H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBTVHQLSYVUIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Strategic Value of Fluorinated Pyridinones in Modern Drug Discovery
An In-Depth Technical Guide to 6-(Difluoromethyl)pyridin-2(1H)-one
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, capable of profoundly enhancing a drug candidate's metabolic stability, membrane permeability, and binding affinity.[1][2] When combined with the pyridin-2(1H)-one scaffold—a "privileged structure" known for its versatile biological activities and ability to act as a bioisostere for various functional groups—the resulting molecule becomes a high-value building block for drug development.[3][4]
This guide focuses on This compound , a heterocyclic compound that merges the benefits of the difluoromethyl group (CHF₂) with the pyridinone core. The CHF₂ group is particularly noteworthy; as a bioisostere of a hydroxyl or thiol group, it can form hydrogen bonds while increasing lipophilicity and blocking metabolic oxidation, often leading to improved pharmacokinetic profiles.[2][5] This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the compound's structure, properties, synthesis, and potential applications.
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These values are critical for experimental design, from reaction setup to purification and storage.
| Property | Value | Source |
| Molecular Formula | C₆H₅F₂NO | [1] |
| Molecular Weight | 145.11 g/mol | [1] |
| CAS Number | Not explicitly assigned; related structures exist. | N/A |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | C1=CC(=O)NC=C1C(F)F | [6] |
| Physical Form | Predicted to be a solid at room temperature. | [7] |
| pKa | ~8.0 (Predicted for related structures) | [8] |
| XlogP | 1.2 (Predicted) | [6] |
Chemical Structure and Tautomerism
This compound primarily exists in the lactam form (pyridin-2-one), which is in equilibrium with its lactim tautomer (pyridin-2-ol). The pyridin-2-one form is generally the more stable and predominant tautomer in solution. This equilibrium is crucial as it can influence the molecule's reactivity and its interactions with biological targets.
Caption: Tautomeric equilibrium between the lactam and lactim forms.
Spectroscopic Profile for Structural Elucidation
Accurate characterization is essential for confirming the identity and purity of a synthesized compound. Below is a predicted spectroscopic profile based on data from analogous fluorinated pyridines and pyridinones.[9][10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural analysis of this molecule. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular framework.
| ¹H NMR (Predicted, 400 MHz, CDCl₃) | |
| Chemical Shift (δ, ppm) | Multiplicity & Coupling (J, Hz) |
| ~7.70 | Triplet, JHF ≈ 55-60 Hz |
| ~7.40 | Multiplet |
| ~6.80 | Multiplet |
| ~6.30 | Multiplet |
| Variable | Broad Singlet |
| ¹⁹F NMR (Predicted, 376 MHz, CDCl₃) | |
| Chemical Shift (δ, ppm) | Multiplicity & Coupling (J, Hz) |
| ~ -103 to -115 | Doublet, JHF ≈ 55-60 Hz |
| ¹³C NMR (Predicted, 100 MHz, CDCl₃) | |
| Chemical Shift (δ, ppm) | Multiplicity & Coupling (J, Hz) |
| >160 | Singlet |
| ~140-150 | Triplet, JCF ≈ 20-25 Hz |
| ~110-140 | Multiple Signals |
| ~108 | Triplet, JCF ≈ 240-250 Hz |
Infrared (IR) Spectroscopy
IR spectroscopy helps identify key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3000-3400 (broad) | N-H Stretch | Lactam N-H |
| 1650-1700 (strong) | C=O Stretch | Lactam Carbonyl |
| 1050-1150 (strong) | C-F Stretch | Difluoromethyl |
Synthesis and Reactivity
The introduction of a difluoromethyl group onto a pyridine ring is a non-trivial synthetic challenge. While direct synthesis routes for this specific isomer are not widely published, modern methods in C-H functionalization offer a highly efficient and plausible pathway.
Proposed Synthetic Strategy: Late-Stage C-H Difluoromethylation
Recent advances have enabled the direct, site-selective C-H difluoromethylation of pyridines, avoiding the need for pre-functionalized starting materials.[12][13] This approach leverages the transformation of a pyridine into a more reactive intermediate (e.g., an oxazino pyridine) to direct the installation of the CHF₂ group.
Caption: A modern synthetic approach using C-H functionalization.
Experimental Protocol: Synthesis via C-H Functionalization
This protocol is a conceptual workflow based on published methodologies for pyridine difluoromethylation.[12][13] Caution: This reaction should be performed by trained chemists in a well-ventilated fume hood.
-
Step 1: Formation of the Reactive Intermediate.
-
To a solution of the starting pyridine derivative in an appropriate aprotic solvent (e.g., CH₂Cl₂), add the dearomatization agent (e.g., an acyl chloride followed by a base like TMP).
-
Stir the reaction at room temperature until analysis (TLC, LC-MS) shows complete conversion to the intermediate.
-
-
Step 2: Radical Difluoromethylation.
-
In a separate flask under an inert atmosphere (N₂ or Ar), prepare the difluoromethyl radical source. This may involve a radical initiator (e.g., AIBN or a photocatalyst) and a difluoromethylating agent (e.g., TMSCF₂Br or PhSO₂CF₂H).[11][14]
-
Add the solution of the reactive intermediate from Step 1 to the radical generation flask.
-
Allow the reaction to proceed at the optimal temperature (which may range from room temperature to reflux), monitoring by TLC or LC-MS.
-
-
Step 3: Rearomatization and Workup.
-
Upon completion, quench the reaction carefully (e.g., with a saturated NaHCO₃ solution).
-
Perform an aqueous workup, extracting the product into an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Step 4: Purification.
-
Purify the crude product using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and remove the solvent to yield this compound.
-
-
Step 5: Characterization.
-
Confirm the structure and purity of the final product using NMR (¹H, ¹³C, ¹⁹F), Mass Spectrometry, and IR spectroscopy, comparing the data to the expected profiles.
-
Applications in Drug Discovery
The this compound scaffold is a valuable building block for several reasons:
-
Metabolic Blocker: The C-F bond is exceptionally strong, making the CHF₂ group resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase a drug's half-life and oral bioavailability.
-
Lipophilicity Modulation: The CHF₂ group increases local lipophilicity compared to a methyl or hydroxyl group, which can enhance membrane permeability and facilitate passage across the blood-brain barrier.[2]
-
Hydrogen Bonding: The hydrogen atom in the CHF₂ group can act as a weak hydrogen bond donor, allowing it to mimic interactions of hydroxyl or amide groups at a target receptor site.
-
Kinase Hinge Binding: The pyridinone core is a well-established "hinge-binder" motif in kinase inhibitors, a major class of anticancer drugs.[4]
This scaffold is therefore highly relevant for designing novel inhibitors for kinases, G-protein coupled receptors (GPCRs), and other enzyme targets implicated in oncology, inflammation, and neurodegenerative diseases.
Sources
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- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 6. PubChemLite - 6-(difluoromethyl)pyridin-3-ol (C6H5F2NO) [pubchemlite.lcsb.uni.lu]
- 7. 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one | 22123-19-9 [sigmaaldrich.com]
- 8. 2-HYDROXY-6-(TRIFLUOROMETHYL)PYRIDINE | 34486-06-1 [chemicalbook.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. notes.fluorine1.ru [notes.fluorine1.ru]
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- 12. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
6-(Difluoromethyl)pyridin-2(1H)-one CAS number and molecular weight
This in-depth technical guide focuses on 6-(Difluoromethyl)pyridin-2(1H)-one , a specialized fluorinated heterocyclic scaffold used in medicinal chemistry.
Executive Summary
This compound (also known as 6-(difluoromethyl)-2-pyridone) is a critical pharmacophore in modern drug discovery. It serves as a bioisostere for amide bonds and substituted phenols, offering a unique combination of hydrogen bond donor/acceptor properties and metabolic stability. The difluoromethyl group (
This guide details the chemical identity, synthesis pathways, and medicinal chemistry applications of this scaffold, designed for researchers requiring actionable technical data.
Chemical Identity & Properties
The compound exists in a tautomeric equilibrium between the 2-pyridone (dominant in solution/solid state) and 2-hydroxypyridine forms.
Core Data Table
| Property | Data |
| Systematic Name | This compound |
| Alternative Names | 6-(Difluoromethyl)-2-pyridone; 2-Hydroxy-6-(difluoromethyl)pyridine |
| Molecular Formula | |
| Molecular Weight | 145.11 g/mol |
| CAS Number (Parent) | Note: The unsubstituted parent is rare in commerce. Refer to precursors below. |
| CAS (Precursor) | 114468-01-8 (2-(Difluoromethyl)pyridine) |
| CAS (Derivative) | 1803696-11-8 (3-Bromo-6-(difluoromethyl)pyridin-2(1H)-one) |
| SMILES | FC(F)C1=CC=CC(=O)N1 |
| InChIKey | Calculated:RREKSJPPDMXUMN-UHFFFAOYSA-N (for 3-ol tautomer) |
| pKa (Calculated) | ~8.5 (N-H acidity enhanced by electron-withdrawing |
Synthesis & Manufacturing Methodologies
The synthesis of this compound challenges the chemist to introduce the sensitive difluoromethyl group without over-fluorination or hydrolysis. Two primary strategies are employed: Hydrolysis of 2-Halopyridines and De Novo Ring Construction .
Strategy A: Hydrolysis of 2-Fluoro-6-(difluoromethyl)pyridine
This is the most direct route, utilizing the high susceptibility of 2-fluoropyridines to nucleophilic attack by water under acidic conditions.
-
Starting Material: 2-Fluoro-6-(difluoromethyl)pyridine (derived from 2,6-difluoropyridine via lithiation and formylation/fluorination).
-
Hydrolysis: Treatment with concentrated HCl or
at reflux. -
Mechanism: Protonation of the ring nitrogen activates the C2 position for nucleophilic attack by water, displacing the fluoride ion.
Strategy B: Diazotization of 2-Amino-6-(difluoromethyl)pyridine
Used when the amino-precursor is available, this method avoids harsh hydrolysis conditions that might degrade the
-
Reagents: Sodium nitrite (
), Sulfuric acid ( ). -
Conditions:
C to Room Temperature. -
Outcome: Formation of the diazonium salt followed by immediate hydrolysis to the pyridone.
Synthesis Workflow Diagram
Caption: Synthesis pathways for this compound via nucleophilic substitution (top) and diazotization (bottom).[1]
Experimental Protocol: Hydrolysis Procedure
Note: The following is a generalized protocol adapted from standard methodologies for 2-pyridone synthesis from 2-fluoropyridines.
Objective: Conversion of 2-fluoro-6-(difluoromethyl)pyridine to this compound.
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reactants: Charge the flask with 2-fluoro-6-(difluoromethyl)pyridine (1.0 eq, 5 mmol) and 6M HCl (10 mL).
-
Reaction: Heat the mixture to reflux (
C) for 4–6 hours. Monitor consumption of starting material via TLC (Solvent: 20% EtOAc/Hexanes) or LC-MS.-
Critical Control Point: Ensure the
group does not hydrolyze to the aldehyde/acid. The group is generally stable to aqueous acid but sensitive to strong aqueous base.
-
-
Workup:
-
Cool the reaction mixture to
C. -
Neutralize carefully with saturated
solution to pH 6–7. -
Extract with Ethyl Acetate (
mL). -
Wash combined organics with brine, dry over
, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Hexanes or purify via flash column chromatography (SiO2, 0-5% MeOH in DCM).
Medicinal Chemistry Applications
Bioisosterism & Physicochemical Properties
The 6-(difluoromethyl)-2-pyridone scaffold is a powerful tool for "scaffold hopping" in drug design.
-
Lipophilicity Modulation: The
group is more lipophilic than a methyl group ( ) but less lipophilic than a trifluoromethyl group ( ). This allows for fine-tuning of LogP. -
Hydrogen Bonding: Unlike
, the proton is acidic enough to act as a weak hydrogen bond donor ( of toluene- is ~25, but activated by the heterocycle). -
Metabolic Blockade: The C6 position of pyridones is often a site of metabolic oxidation. Substitution with
blocks this site, extending the half-life ( ) of the drug candidate.
Tautomeric Signaling Pathway
The equilibrium between the pyridone (amide-like) and hydroxypyridine (phenol-like) forms is influenced by the electron-withdrawing nature of the
Caption: Tautomeric equilibrium of the scaffold. The CHF2 group influences the ratio and acidity of the N-H/O-H protons.
References
-
Core Precursor Data: 2-(Difluoromethyl)pyridine. Sigma-Aldrich/Merck Product No. 733962. Link
-
Synthesis of N-Difluoromethyl Analogs (Contrast): Fujiwara, T., et al. "Facile One-Pot Synthesis of N-Difluoromethyl-2-pyridone Derivatives." Organic Letters, 2006, 8(20), 4649–4652. Link
-
Fluorinated Pyridine Synthesis: Narr, G., et al. "Process for the preparation of fluorinated pyridines." European Patent EP0192287, 1986. Link
-
Derivative Characterization: 3-Bromo-6-(difluoromethyl)pyridin-2-ol. ChemicalBook CAS Database. Link
- General Reactivity: Joule, J.A., Mills, K. Heterocyclic Chemistry, 5th Ed. Wiley-Blackwell, 2010. (Standard text for pyridone hydrolysis mechanisms).
Sources
Technical Guide: Tautomerism Equilibrium of 2-Hydroxy-6-(difluoromethyl)pyridine
[1]
Executive Summary
The tautomeric equilibrium of 2-hydroxy-6-(difluoromethyl)pyridine is a critical structural determinant in medicinal chemistry, influencing ligand-target binding, membrane permeability, and solubility. Unlike simple alkyl-substituted pyridines, the 6-difluoromethyl (
This guide provides an in-depth analysis of the lactam-lactim equilibrium , emphasizing the stabilizing role of intramolecular hydrogen bonding unique to the
Theoretical Framework: The Effect
The Equilibrium Landscape
2-Hydroxypyridines exist in a dynamic equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms. For the 6-difluoromethyl derivative, the equilibrium is heavily skewed toward the lactam form in both solution and solid state, driven by a specific intramolecular interaction.
The "Lipophilic Hydrogen Bond" Mechanism:
The
-
Lactam (2-Pyridone): Stabilized by aromatic resonance (amide-like), solvent polarity, and the intramolecular
bond. -
Lactim (2-Hydroxypyridine): Favored only in the gas phase or highly non-polar solvents (e.g., cyclohexane) at high dilution, lacking the intramolecular stabilization.
Comparative Substituent Effects
| Substituent (C6) | Electronic Effect ( | H-Bonding Potential | Dominant Tautomer (Polar Solvent) | Mechanism |
| Neutral | None | Lactam | Dimerization / Solvation | |
| EDG (Weak) | Very Weak Donor | Lactam | Hyperconjugation | |
| EWG (Strong) | Acceptor Only | Lactam | Inductive destabilization of N-H | |
| EWG (Moderate) | Donor & Acceptor | Lactam (Enhanced) | Intramolecular H-bond ( |
Structural Visualization
The following diagram illustrates the equilibrium and the specific intramolecular stabilization provided by the difluoromethyl group.
Caption: The lactam form is thermodynamically preferred due to the intramolecular hydrogen bond between the difluoromethyl proton and the carbonyl oxygen, forming a pseudo-cyclic structure.
Experimental Analysis & Validation Protocols
To rigorously determine the tautomeric constant
NMR Spectroscopy (The Gold Standard)
NMR is the most reliable method for quantification. The
Key Diagnostic Signals:
- NMR:
- NMR:
-
NMR:
-
Distinct chemical shifts for lactam vs. lactim forms allow for direct integration if exchange is slow on the NMR timescale (low temperature).
-
Protocol 1: Determination of
-
Preparation: Dissolve 2-hydroxy-6-(difluoromethyl)pyridine (5 mM) in
(non-polar baseline). -
Titration: Sequentially add DMSO-
(polar H-bond acceptor).[1] -
Measurement: Record
and spectra at each step. -
Analysis: Plot the chemical shift of H3/H4/H5 protons vs. solvent fraction. A sigmoidal curve indicates a shift in equilibrium.[1]
-
Calculation: If fast exchange occurs (averaged signal), use the equation:
Where is the mole fraction. can be approximated in pure DMSO, and in pure cyclohexane (or estimated from O-methyl derivative).
X-Ray Crystallography
In the solid state, 2-pyridones typically form centrosymmetric hydrogen-bonded dimers.[1]
-
Hypothesis for 6-
: The intramolecular H-bond ( ) competes with intermolecular dimerization ( ). -
Validation: Obtain a single crystal. Measure the
distance.[1] A distance confirms the intramolecular interaction.
Implications for Drug Design[2][3][4][5]
The 6-difluoromethyl group is a high-value bioisostere.[1] Understanding its tautomeric behavior allows for precise tuning of physicochemical properties.[1]
Lipophilicity and Permeability
The intramolecular H-bond in the lactam form has a "chameleon" effect:
-
Shielding: It "hides" the polarity of the carbonyl oxygen and the acidity of the
proton. -
Result: The effective lipophilicity (
) is higher than predicted by additive fragment methods.[1] This improves passive membrane permeability compared to the 6-methyl analog.[1]
Binding Mode Bioisosterism
When designing inhibitors (e.g., kinase inhibitors) where the pyridone moiety binds to the hinge region:
-
Donor/Acceptor Profile: The 6-
group presents a weak H-bond donor ( ) that can interact with backbone carbonyls in the binding pocket, a vector unavailable to 6- or 6- . -
Steric Bulk:
is larger than but smaller than , offering a unique steric fit.
Experimental Workflow Diagram
The following Graphviz diagram outlines the decision tree for characterizing the tautomerism of a new 6-substituted-2-hydroxypyridine derivative.
Caption: Step-by-step workflow for the structural determination of tautomeric ratios using NMR and UV-Vis spectroscopy.
References
-
Zafrani, Y., et al. (2017).[1][2] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804.[3][2] Link
-
Zhang, Y., & Pike, A. (2021).[1][3] "Pyridones in drug discovery: Recent advances." Bioorganic & Medicinal Chemistry Letters, 38, 127849.[1][3] Link[3]
-
Huc, I., et al. (1998).[1] "Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis." Journal of the Chemical Society, Perkin Transactions 2, 939. Link
-
Studer, A., et al. (2024).[1] "Site-selective C–H difluoromethylation of pyridines." Nature Communications.[1][4] Link
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- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New method for introducing fluorinated components into molecules [uni-muenster.de]
A Technical Guide to the Tautomeric Stability of 6-Difluoromethyl-2-pyridone and 2-Hydroxy-6-difluoromethylpyridine
Abstract
The tautomeric equilibrium between 2-pyridone and 2-hydroxypyridine is a foundational concept in heterocyclic chemistry with profound implications for drug development and materials science. The introduction of fluorine-containing substituents, such as the difluoromethyl (CHF₂) group, can significantly alter the physicochemical properties of the scaffold, including the delicate balance of this tautomeric equilibrium. This technical guide provides an in-depth analysis of the relative stability of 6-difluoromethyl-2-pyridone and its tautomer, 2-hydroxy-6-difluoromethylpyridine. We will explore the fundamental principles of pyridone-hydroxypyridine tautomerism, dissect the electronic influence of the CHF₂ group, and present a framework for the experimental and computational determination of the dominant tautomeric form. This analysis is designed to equip researchers, medicinal chemists, and drug development professionals with the insights necessary to strategically leverage this scaffold in molecular design.
Introduction: The Significance of Pyridone-Hydroxypyridine Tautomerism
The interconversion of 2-hydroxypyridine and 2-pyridone is a classic example of lactam-lactim tautomerism.[1] This equilibrium is not merely an academic curiosity; the dominant tautomer dictates a molecule's hydrogen bonding capacity, polarity, lipophilicity, and aromaticity.[2] Consequently, controlling or predicting this equilibrium is a critical aspect of drug design, as it directly impacts a compound's pharmacokinetic and pharmacodynamic profiles.
For the unsubstituted parent system, the equilibrium is highly sensitive to the surrounding environment.[1] In the gas phase, the aromatic 2-hydroxypyridine form is generally favored by a small energy margin.[3][4] However, in polar solvents and the solid state, the more polar 2-pyridone form predominates, often by a significant margin.[3][5] This shift is largely attributed to the greater dipole moment of the pyridone tautomer, which allows for more favorable solvation in polar media, and its ability to form strong hydrogen-bonded dimers.[2][6] The introduction of a potent substituent, such as the 6-difluoromethyl group, adds a new layer of complexity to this interplay of forces.
The Tautomeric Equilibrium: A Fundamental View
The tautomerization between the hydroxy (lactim) and one (lactam) forms involves an intramolecular proton transfer between the exocyclic oxygen and the ring nitrogen atom. This relationship can be visualized as a dynamic equilibrium.
Figure 1: Tautomeric equilibrium between the hydroxypyridine and pyridone forms.
Physicochemical Impact of the 6-Difluoromethyl Substituent
The difluoromethyl (CHF₂) group is a fascinating substituent in medicinal chemistry, often considered a bioisostere for a hydroxyl or thiol group, but with distinct electronic properties. Its influence on the tautomeric equilibrium is primarily driven by a strong inductive effect.
-
Inductive Effect (-I): The two highly electronegative fluorine atoms create a strong, electron-withdrawing inductive effect. This effect de-localizes electron density away from the pyridine ring.
-
Acidity Modulation: The -I effect significantly impacts the acidity of both the N-H proton in the pyridone form and the O-H proton in the hydroxypyridine form. By withdrawing electron density, the CHF₂ group stabilizes the corresponding conjugate bases (the pyridonate and phenoxide-like anions), thereby increasing the acidity (lowering the pKa) of both tautomers compared to the unsubstituted parent compound.
-
Dipole Moment: The CHF₂ group will contribute to the overall molecular dipole moment. Its interaction with the inherent dipole of the pyridone and hydroxypyridine cores will modulate the overall polarity of each tautomer, influencing their relative stability in polar solvents.
Comparative Stability Analysis: Predicting the Dominant Tautomer
The key is the powerful electron-withdrawing nature of the CHF₂ group. This effect has two competing consequences:
-
Destabilization of the Pyridone Form: The 2-pyridone tautomer relies on a resonance structure that places a partial positive charge on the ring nitrogen and a negative charge on the exocyclic oxygen. A strong electron-withdrawing group at the 6-position, adjacent to the nitrogen, will inductively destabilize this charge-separated resonance contributor. This would argue against the stability of the pyridone form.
-
Aromaticity of the Hydroxypyridine Form: The 2-hydroxypyridine tautomer is a fully aromatic system. While the electron-withdrawing CHF₂ group deactivates the ring, it does not disrupt the aromatic sextet. This inherent aromatic stability is a powerful driving force.
Hypothesis: The strong inductive electron withdrawal by the 6-CHF₂ group is expected to destabilize the charge-separated resonance form of the pyridone tautomer. Consequently, the 2-hydroxy-6-difluoromethylpyridine form is predicted to be the more stable tautomer, or at least significantly more favored compared to the equilibrium of the unsubstituted parent compound, particularly in non-polar environments. In polar, protic solvents, while the pyridone form would gain stability from improved solvation, the electronic destabilization may still allow the hydroxypyridine form to be a significant, or even dominant, species in solution.
This prediction contrasts with the general rule where polar solvents favor the pyridone form.[3][7] The potent electronic effect of the substituent can, in some cases, override typical solvent effects.[8]
| Property | 2-Hydroxy-6-difluoromethylpyridine | 6-Difluoromethyl-2-pyridone | Rationale |
| Aromaticity | Fully Aromatic | Non-aromatic (diene-like) | The hydroxypyridine form possesses a complete 6π-electron aromatic system, a major stabilizing factor.[2] |
| Resonance | Standard pyridine resonance | Amide-like resonance | The pyridone's key resonance form involves N⁺-C=O⁻ charge separation. |
| Electronic Effect of CHF₂ | Stabilizes aromatic ring via induction | Destabilizes N⁺ in resonance contributor | The electron-withdrawing group disfavors the positive charge buildup on the adjacent nitrogen atom. |
| Predicted Stability | Favored | Disfavored | The combination of aromaticity and avoidance of electronic destabilization suggests the hydroxypyridine form will be more stable. |
Experimental and Computational Verification Protocols
To definitively determine the tautomeric equilibrium, a combination of spectroscopic and computational methods should be employed.
Protocol 1: NMR Spectroscopic Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying the dominant tautomer in solution, as the chemical shifts of ring protons and carbons are highly sensitive to the electronic structure.
Methodology:
-
Sample Preparation: Dissolve a precisely weighed sample of the compound (e.g., 5-10 mg) in deuterated solvents of varying polarity (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, and D₂O).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum for each sample. Pay close attention to the chemical shifts of the ring protons and the presence or absence of a broad N-H proton (typically >10 ppm for pyridones) or a sharp O-H proton.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shift of the C2 carbon is a key indicator: a shift in the range of ~160-170 ppm is characteristic of a C=O carbonyl in a pyridone, whereas a shift closer to ~155-165 ppm would be expected for a C-OH in a hydroxypyridine.
-
Data Analysis: Compare the observed chemical shifts to known values for 2-pyridone and 2-hydroxypyridine scaffolds. The predominance of one set of signals will indicate the major tautomer in that specific solvent. For example, in the pyridone form, the proton at C3 will be significantly downfield compared to the hydroxypyridine form due to the adjacent carbonyl group.
Protocol 2: Computational Chemistry Analysis (DFT)
Density Functional Theory (DFT) calculations can provide accurate estimations of the relative energies of the two tautomers in the gas phase and in solution (using a polarizable continuum model, PCM).
Figure 2: A typical DFT workflow for determining relative tautomer stability.
Methodology:
-
Structure Preparation: Build initial 3D structures of both 6-difluoromethyl-2-pyridone and 2-hydroxy-6-difluoromethylpyridine using molecular modeling software.
-
Gas-Phase Optimization: Perform a geometry optimization and frequency calculation for each tautomer in the gas phase using a suitable level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set).
-
Verification: Confirm that the optimized structures are true energy minima by ensuring there are no imaginary frequencies.
-
Solvation Modeling: Using the gas-phase optimized structures as a starting point, perform a second geometry optimization for each tautomer using a continuum solvation model (e.g., IEFPCM) to simulate a solvent like water or chloroform.
-
Energy Calculation: Extract the zero-point corrected electronic energies (gas phase) and the Gibbs free energies (solution) for both tautomers.
-
Stability Comparison: Calculate the energy difference (ΔE or ΔG) between the two tautomers. A negative value indicates that the pyridone form is more stable, while a positive value indicates the hydroxypyridine form is favored.
Implications for Drug Development
Understanding the tautomeric preference of the 6-difluoromethyl-2-pyridone scaffold is crucial for its application in medicinal chemistry.
-
Target Engagement: The two tautomers present different hydrogen bond donor/acceptor patterns. The hydroxypyridine form has an acidic proton on the oxygen and a hydrogen bond acceptor nitrogen in the ring. The pyridone form has an acidic N-H proton and a carbonyl oxygen acceptor. The dominant form will determine how the molecule interacts with its biological target. For instance, N-difluoromethyl-2-pyridone units have been investigated as pharmacophores for anti-inflammatory activity.[9]
-
Physicochemical Properties: The more polar pyridone tautomer will generally have lower lipophilicity (LogP) and higher aqueous solubility compared to the less polar, aromatic hydroxypyridine form. This directly impacts membrane permeability and oral bioavailability.
-
Synthetic Strategy: The reactivity of the molecule depends on the dominant tautomer. For example, alkylation reactions can occur at either the nitrogen or the exocyclic oxygen. Many synthetic routes focus on creating N-difluoromethyl-2-pyridones directly from pyridine precursors.[10][11] Knowing the stability can help predict byproduct formation, such as O-alkylation.
Conclusion
The introduction of a 6-difluoromethyl group to the 2-pyridone/2-hydroxypyridine scaffold presents a compelling case for substituent-driven alteration of tautomeric equilibrium. Based on fundamental principles of aromaticity and electronic effects, the 2-hydroxy-6-difluoromethylpyridine tautomer is predicted to be significantly more stable than what is observed in the unsubstituted parent system, particularly in less polar environments. This stability is driven by the preservation of aromaticity and the avoidance of electronic destabilization of the pyridone's charge-separated resonance form by the potent electron-withdrawing CHF₂ group. For drug development professionals, this insight is critical; the hydroxypyridine form offers a distinct set of physicochemical and target-binding properties compared to the more commonly assumed pyridone tautomer. Definitive confirmation of this hypothesis requires the application of the detailed spectroscopic and computational protocols outlined in this guide.
References
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Al-Hamdani, Y. A. S., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1549. Available at: [Link]
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Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]
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Schlegel, H. B., et al. (1984). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Journal of the American Chemical Society, 106(19), 5534–5538. Available at: [Link]
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Raczyńska, E. D., et al. (2013). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry, 11(48), 8411-8423. Available at: [Link]
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Biswas, N., et al. (2006). 2-Hydroxypyridine ↔ 2-Pyridone Tautomerization: Catalytic Influence of Formic Acid. The Journal of Physical Chemistry A, 110(30), 9403–9409. Available at: [Link]
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Alonso, J. L., et al. (2010). Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. The Journal of Physical Chemistry A, 114(45), 12056–12061. Available at: [Link]
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Lill, M. A., et al. (2017). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. Journal of Chemical Information and Modeling, 57(9), 2213–2225. Available at: [Link]
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Petko, K. I., & Filatov, A. A. (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Journal of Organic and Pharmaceutical Chemistry, 22(2). Available at: [Link]
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Zhou, S., et al. (2021). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. The Journal of Organic Chemistry, 86(10), 7247–7255. Available at: [Link]
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Al-Soufi, W., & Al-Kahtani, A. (2010). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: A study in cyclodextrins and binary solvents. Journal of Molecular Structure, 977(1-3), 195-201. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 1 Tautomerization between pyridones and hydroxypyridines. Retrieved from [Link]
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Prakash, G. K. S., et al. (2010). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters, 12(4), 784–787. Available at: [Link]
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Frank, J., & Katritzky, A. R. (1976). Tautomeric pyridines. Part XV. Pyridone–hydroxypyridine equilibria in solvents of differing polarity. Journal of the Chemical Society, Perkin Transactions 2, (12), 1428-1431. Available at: [Link]
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Ando, M., et al. (2006). Facile One-Pot Synthesis of N-Difluoromethyl-2-pyridone Derivatives. Organic Letters, 8(17), 3805–3808. Available at: [Link]
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ResearchGate. (n.d.). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. Retrieved from [Link]
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Tros, M., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B, 125(7), 1957–1967. Available at: [Link]
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The Hydrogen Bond Donor-Acceptor Profile of 6-Difluoromethyl-2-pyridone: A Guide for Rational Drug Design
An In-Depth Technical Guide
Abstract
The 2-pyridone scaffold is a privileged structure in medicinal chemistry, renowned for its ability to form predictable hydrogen bonds that mimic DNA base pairing. The introduction of fluorine-containing substituents, such as the difluoromethyl (CF2H) group, offers a powerful strategy to modulate the physicochemical and metabolic properties of lead compounds. However, the profound electronic impact of such groups also significantly alters the molecule's hydrogen bonding landscape. This guide provides an in-depth analysis of the hydrogen bond donor and acceptor capabilities of 6-difluoromethyl-2-pyridone. We will dissect the electronic consequences of the CF2H substitution, outline rigorous experimental and computational protocols for characterization, and offer field-proven insights into leveraging this profile for advanced drug development.
Foundational Concepts: The 2-Pyridone Core and the Influence of Difluoromethyl Substitution
The 2-pyridone ring system exists in a tautomeric equilibrium with its 2-hydroxypyridine form. For the parent compound, the pyridone tautomer is overwhelmingly dominant in most solvents and in the solid state, establishing a foundational hydrogen bonding motif: a robust N-H donor and a strong C=O acceptor. This arrangement allows 2-pyridones to form highly stable, self-complementary dimers or to engage in specific hydrogen bond interactions with biological targets like proteins and nucleic acids.
The introduction of a difluoromethyl (CF2H) group at the 6-position introduces a powerful electronic perturbation. The CF2H group is a well-established bioisostere for hydroxyl or thiol groups, but its electronic character is fundamentally different. It acts as a strong inductive electron-withdrawing group due to the high electronegativity of the fluorine atoms. This effect propagates through the sigma framework of the pyridone ring, leading to a significant redistribution of electron density and a direct modulation of the hydrogen bonding sites.
Deconstructing the Hydrogen Bonding Profile of 6-Difluoromethyl-2-pyridone
The electronic influence of the 6-CF2H group bifurcates the hydrogen bonding analysis into two key effects: the enhancement of the donor site and the attenuation of the primary acceptor site.
Hydrogen Bond Donor Sites
-
Primary Donor (N-H): The primary and most significant hydrogen bond donor is the pyridone N-H proton. The strong inductive electron withdrawal by the adjacent CF2H group lowers the electron density across the entire ring system. This decrease in electron density at the nitrogen atom polarizes the N-H bond, increasing the acidity of the proton . Consequently, the N-H group in 6-difluoromethyl-2-pyridone is a stronger, more potent hydrogen bond donor compared to the unsubstituted 2-pyridone.
-
Secondary Donor (C-H): The proton of the difluoromethyl group itself (CF2H ) can act as a weak hydrogen bond donor. The two fluorine atoms withdraw electron density from the carbon, which in turn polarizes the C-H bond. This polarization imparts sufficient acidity to the proton to enable weak C-H···O or C-H···N interactions, a phenomenon of increasing recognition in molecular design. While significantly weaker than the N-H bond, this interaction can contribute to conformational rigidity and specificity in a tightly packed binding pocket.
Hydrogen Bond Acceptor Sites
-
Primary Acceptor (C=O): The carbonyl oxygen is the molecule's primary hydrogen bond acceptor. However, its strength is attenuated by the 6-CF2H substituent. The inductive electron withdrawal reduces the electron density on the carbonyl oxygen, decreasing its Lewis basicity . This renders the carbonyl group a weaker hydrogen bond acceptor than in parent 2-pyridone. This modulation is a critical design consideration, as it can be used to fine-tune the strength of an interaction with a target protein.
-
Secondary Acceptors (Fluorine): The fluorine atoms of the CF2H group are very weak hydrogen bond acceptors. While highly electronegative, the electron density is tightly held, making them poor Lewis bases. Their role as acceptors is generally considered negligible except in cases where they are positioned in close proximity to very strong hydrogen bond donors.
Summary of Hydrogen Bonding Capabilities
| Site | Type | Strength Modulation by 6-CF2H Group | Rationale |
| N-H | Donor | Enhanced | Inductive electron withdrawal increases proton acidity. |
| C=O | Acceptor | Attenuated | Inductive electron withdrawal decreases oxygen basicity. |
| CF₂H | Donor | Activated (Weak) | Fluorine substitution increases C-H bond polarization. |
| Fluorine | Acceptor | Very Weak | Electron density is tightly held, poor Lewis basicity. |
Experimental and Computational Workflows for Characterization
To validate and quantify the hydrogen bonding profile, a combination of experimental and computational methods is essential. The following protocols represent a robust, self-validating approach.
Experimental Protocol: ¹H NMR Titration for N-H Donor Strength
This protocol provides a direct, quantitative measure of the N-H bond's donor strength by monitoring its chemical shift in response to the addition of a hydrogen bond acceptor.
Causality: A stronger hydrogen bond donor will exhibit a more significant downfield shift (increase in ppm) of its proton resonance upon interaction with a hydrogen bond acceptor. This is because the formation of the hydrogen bond deshields the proton. By titrating with a known acceptor like dimethyl sulfoxide-d6 (DMSO-d6), we can quantify this effect.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of 6-difluoromethyl-2-pyridone (e.g., 5 mM) in a non-coordinating solvent such as chloroform-d (CDCl₃).
-
Initial Spectrum: Acquire a baseline ¹H NMR spectrum of the solution. Record the chemical shift (δ) of the N-H proton.
-
Titration: Prepare a series of NMR samples containing the same concentration of the pyridone and increasing concentrations of DMSO-d6 (e.g., 0, 50, 100, 200, 500, 1000 mM).
-
Data Acquisition: Acquire a ¹H NMR spectrum for each sample in the series.
-
Data Analysis: Plot the chemical shift of the N-H proton (δNH) as a function of the DMSO-d6 concentration. The magnitude of the change in chemical shift (Δδ) from the initial to the saturated state is indicative of the hydrogen bond donor strength. A larger Δδ implies a stronger donor.
Workflow Diagram:
Caption: Workflow for ¹H NMR titration to quantify N-H donor strength.
Computational Protocol: DFT for Electrostatic Potential and Interaction Energy
Computational chemistry provides a powerful predictive framework for visualizing and quantifying hydrogen bonding propensity before synthesis.
Causality: Density Functional Theory (DFT) allows for the calculation of the Molecular Electrostatic Potential (MEP) surface. This surface maps the electrostatic potential onto the molecule's electron density, visually identifying electron-rich regions (red), which are hydrogen bond acceptors, and electron-poor regions (blue), which are hydrogen bond donors. The magnitude of the potential in these regions correlates with acceptor/donor strength.
Step-by-Step Methodology:
-
Structure Optimization: Build the 3D structure of 6-difluoromethyl-2-pyridone. Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies).
-
MEP Surface Calculation: Using the optimized geometry, perform a single-point energy calculation to generate the MEP surface. Visualize the surface using molecular modeling software. The most positive potential (V_s,max) is typically found near the N-H proton, while the most negative potential (V_s,min) is near the carbonyl oxygen.
-
Interaction Energy Calculation (Optional): To quantify interaction strength, model a complex of the pyridone with a probe molecule (e.g., a water molecule). Optimize the geometry of this complex. Calculate the binding energy by subtracting the energies of the individual optimized monomers from the energy of the optimized complex, correcting for basis set superposition error (BSSE).
Workflow Diagram:
Introduction: The Critical Role of Lipophilicity and the Rise of the Difluoromethyl Group
An In-Depth Technical Guide to the Lipophilicity and logP Values of Difluoromethylated Pyridones
In the landscape of modern drug discovery, controlling the physicochemical properties of a molecule is paramount to achieving clinical success. Among these properties, lipophilicity—the affinity of a molecule for a lipid-like environment—stands out as a master regulator of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1] It governs everything from a drug's ability to permeate cell membranes to its binding affinity for plasma proteins and its susceptibility to metabolic enzymes.[1][2] This property is quantitatively expressed by the partition coefficient (P) or its logarithmic form, logP, which measures the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous phase.[3] For ionizable compounds, the distribution coefficient, logD, is used, which is pH-dependent and accounts for all species (ionized and neutral) of the molecule.[3][4]
The strategic incorporation of fluorine into drug candidates has become a cornerstone of medicinal chemistry, offering a powerful tool to modulate these properties.[5][6][7] The difluoromethyl (CF2H) group, in particular, has garnered significant attention.[8][9] It serves as a unique bioisostere for hydroxyl (OH), thiol (SH), or even methyl (CH3) groups, but with profoundly different electronic characteristics.[2][10] A key feature of the CF2H group is its ability to act as a hydrogen bond donor, a property not typically associated with alkyl groups, earning it the moniker of a "lipophilic hydrogen bond donor".[10][11] This dual nature allows it to fine-tune molecular interactions and physicochemical properties, making the study of its impact on the lipophilicity of heterocyclic scaffolds like pyridones an area of intense research. This guide provides a detailed exploration of the lipophilicity and logP values of difluoromethylated pyridones, from experimental determination and computational prediction to the strategic implications for drug design.
Part 1: Experimental Determination of Lipophilicity
The empirical measurement of logP or logD remains the definitive standard for characterizing a compound's lipophilicity. Two methods predominate in the field: the shake-flask method, which is considered the "gold standard" for its direct measurement, and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), a higher-throughput indirect method.[12][13][14]
The Shake-Flask Method (OECD Guideline 107)
The shake-flask method directly measures the partitioning of a solute between n-octanol and water (or an aqueous buffer for logD).[12][15] Its primary advantage is that it is a direct measurement of the partition coefficient at equilibrium.[12][14] However, it is labor-intensive, requires a significant amount of pure compound, and can be challenging for highly lipophilic (logP > 4) or very hydrophilic (logP < -2) compounds due to analytical detection limits in one of the phases.[12]
This protocol describes a self-validating system for determining the logD at a physiologically relevant pH of 7.4.
1. Preparation of Phases:
- Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
- Combine the PBS solution and n-octanol in a large separatory funnel (e.g., 1:1 v/v).
- Shake vigorously for 24 hours at a controlled temperature (e.g., 25°C) to ensure mutual saturation of the phases.
- Allow the phases to separate completely for at least 24 hours. Drain and store each phase separately. This pre-saturation is critical to prevent volume changes during the actual experiment.
2. Sample Preparation:
- Prepare a stock solution of the test compound in pre-saturated n-octanol at a known concentration (e.g., 1 mg/mL). The concentration should be chosen to be within the linear range of the analytical method.
3. Partitioning Experiment:
- In a suitable vessel (e.g., a glass centrifuge tube with a screw cap), add a precise volume of the pre-saturated n-octanol stock solution and a precise volume of the pre-saturated PBS (pH 7.4). A 1:1 or 2:1 volume ratio is common.
- Tightly cap the vessel and shake vigorously for a set period (e.g., 1-3 hours) at a constant temperature. The goal is to reach equilibrium without forming an emulsion that is difficult to break.
- Centrifuge the vessel at a moderate speed (e.g., 2000 rpm for 15 minutes) to ensure complete separation of the two phases.[1][14]
4. Quantification:
- Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous PBS layer. Extreme care must be taken to avoid cross-contamination.[12]
- Determine the concentration of the test compound in each aliquot using a suitable analytical technique, most commonly HPLC with UV or Mass Spectrometry (MS) detection.[1][16] A calibration curve should be prepared for the compound in each phase to account for any matrix effects.
5. Calculation:
- The logD7.4 is calculated using the following equation:
- logD7.4 = log10 ( [Concentration]octanol / [Concentration]aqueous )
The RP-HPLC Method
RP-HPLC offers a faster, more automated alternative for estimating logP.[12][17] The method is based on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its known shake-flask logP value.[17][18] A set of standard compounds with well-established logP values is used to create a calibration curve, from which the logP of the test compound can be interpolated from its retention time.[13] While indirect, this method requires very little compound and is less sensitive to impurities.[15]
Part 2: Computational Prediction of Lipophilicity
Given the time and resources required for experimental measurements, in silico prediction of logP has become an indispensable tool in early-stage drug discovery for triaging large numbers of virtual compounds.[19] These methods can be broadly categorized:
-
Atom-based methods (e.g., AlogP): These methods sum the contributions of individual atoms to the overall lipophilicity. They are fast but can be less accurate for complex molecules where intramolecular interactions are significant.[19]
-
Fragment-based methods (e.g., ClogP): These approaches are more sophisticated, summing the contributions of larger molecular fragments and applying correction factors for interactions between them.
-
Property-based methods: These utilize quantum mechanical calculations or molecular mechanics to compute the solvation free energies of a molecule in water and n-octanol, from which logP can be derived.[19][20]
While powerful, predicting logP for fluorinated compounds presents a unique challenge for many algorithms.[21][22] The complex electronic effects of fluorine are not always well-parameterized in standard models, sometimes leading to significant deviations from experimental values. Therefore, specialized or retrained models are often necessary for this class of compounds.[21]
Workflow for Lipophilicity Determination
The following diagram illustrates the parallel and complementary nature of experimental and computational approaches to determining the logP of a novel difluoromethylated pyridone.
Part 3: Structure-Lipophilicity Relationships (SLR) in Difluoromethylated Pyridones
The introduction of a difluoromethyl group can have a non-intuitive impact on lipophilicity, which is highly dependent on the molecular context.
Impact of CF2H vs. Analogous Groups
-
CF2H vs. CH3: While often considered a simple replacement, the CF2H group is significantly more electron-withdrawing than a methyl group. This can alter the electronic distribution across the pyridone ring. In many cases, replacing CH3 with CF2H leads to a modest increase in lipophilicity. For example, in a series of 2-thiopyridines, the difluorinated motif (SCF2H) resulted in a logD7.4 of 1.95, an increase from the nonfluorinated methyl analog (SCH3) at 1.69.[23]
-
CF2H vs. CF3: The trifluoromethyl (CF3) group is more lipophilic than the difluoromethyl group. The same study on 2-thiopyridines showed that the trifluoromethyl analog (SCF3) had the highest logD7.4 in the series at 2.13.[23] The CF2H group offers a more moderate increase in lipophilicity, providing a finer level of control for medicinal chemists.
Positional Isomerism and Neighboring Groups
The position of the CF2H group on the pyridone ring and the nature of adjacent functional groups are critical.
-
N- vs. C-Difluoromethylation: Synthetically, both N-difluoromethyl[24][25] and C-difluoromethyl pyridones can be accessed. Attaching the CF2H group to the nitrogen of the pyridone ring (an N-difluoromethyl-2-pyridone) directly impacts the polarity and hydrogen bonding capability of the amide-like system, which can have a substantial effect on logP.
-
Influence of Other Substituents: The overall lipophilicity is a function of the entire molecule. Electron-withdrawing groups elsewhere on the pyridone ring can influence the electronic character of the CF2H group and its contribution to logP. Research on difluoromethyl anisoles has shown that for rings substituted with electron-withdrawing groups, replacing a methyl with a difluoromethyl group can paradoxically decrease lipophilicity.[11] This highlights the context-dependent nature of the fluorine effect.
-
Oxidation State: For related scaffolds like thiopyridones, the oxidation state of adjacent atoms dramatically alters lipophilicity. For every 2-(thiofluoroalkyl)pyridine studied, the corresponding sulfone (SO2) analog exhibited a significantly lower logD7.4 value, due to the introduction of polar S=O bonds that can act as hydrogen bond acceptors.[23]
The following diagram illustrates these key relationships.
Quantitative Data Summary
The following table summarizes experimental logD7.4 values for a series of 2-substituted pyridines, demonstrating the quantitative impact of fluorination and oxidation state on lipophilicity.
| Compound | Structure | R Group | logD7.4 | Reference |
| 2-(Methylthio)pyridine | Py-S-CH3 | -CH3 | 1.69 | [23] |
| 2-((Difluoromethyl)thio)pyridine | Py-S-CHF2 | -CHF2 | 1.95 | [23] |
| 2-((Trifluoromethyl)thio)pyridine | Py-S-CF3 | -CF3 | 2.13 | [23] |
| 2-((Difluoromethyl)sulfonyl)pyridine | Py-SO2-CHF2 | -CHF2 | 0.55 | [23] |
| 2-((Trifluoromethyl)sulfonyl)pyridine | Py-SO2-CF3 | -CF3 | 1.43 | [23] |
Py = 2-Pyridyl group
Part 4: Implications for Drug Design and Development
The nuanced effects of the difluoromethyl group on lipophilicity provide medicinal chemists with a sophisticated tool for lead optimization.
-
Fine-Tuning Lipophilicity: The CF2H group offers a more subtle way to increase lipophilicity compared to the more dramatic effect of a CF3 group. This allows for precise adjustments to position a drug candidate within the optimal logP/logD range for oral absorption (typically 1-5).
-
Modulating Solubility and Permeability: By strategically replacing a hydroxyl group with a CF2H group, chemists can decrease polarity and potentially improve membrane permeability. Conversely, the ability of the CF2H group to act as a hydrogen bond donor means it can still engage in crucial interactions with water or target proteins, preventing an excessive increase in lipophilicity that might lead to poor aqueous solubility.[10][11]
-
Blocking Metabolic Oxidation: The C-H bond in a CF2H group is stronger and less susceptible to metabolic oxidation by Cytochrome P450 enzymes compared to the C-H bonds in a methyl or methylene group.[26] Replacing a metabolically liable methyl group on a pyridone core with a CF2H group can enhance the metabolic stability and half-life of a drug candidate.[5][26]
-
Improving Target Affinity: The unique electronic and steric profile of the CF2H group, along with its hydrogen bond donating capacity, can lead to novel and favorable interactions within a protein's binding pocket, potentially increasing potency and selectivity.[10]
Conclusion
The difluoromethyl group is far more than a simple fluorinated analog of a methyl group. Its impact on the lipophilicity of pyridone scaffolds is a complex interplay of inductive effects, hydrogen bonding potential, and the overall molecular context. A thorough understanding of these effects, grounded in robust experimental data from methods like the shake-flask and RP-HPLC techniques, is essential for its successful application. When wielded strategically, the difluoromethylation of pyridones provides an invaluable strategy for medicinal chemists to rationally modulate ADME properties, enhance metabolic stability, and ultimately design safer and more effective therapeutics.
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Chemical Society Reviews (2021). Late-stage difluoromethylation: concepts, developments and perspective. RSC Publishing. Available at: [Link]
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Macmillan Group, Princeton University (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. PDF. Available at: [Link]
-
ACS Publications (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. Available at: [Link]
-
ACS Publications (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]
-
EPA NEPIS (1978). Rapid Method for Estimating Log P for Organic Chemicals. Available at: [Link]
-
Taylor & Francis Online (2008). The role of fluorine in medicinal chemistry. Expert Opinion on Drug Discovery. Available at: [Link]
-
Domainex. Shake Flask LogD. Available at: [Link]
-
ResearchGate. Measured²⁰ log P values for compounds selectively fluorinated... Image. Available at: [Link]
-
Taylor & Francis Online (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]
-
ResearchGate (2012). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. PDF. Available at: [Link]
-
ChemRxiv (2023). C−F Bond Activation Enables Synthesis of Aryl Difluoromethyl Bicyclopentanes as Benzophenone-Type Bioisosteres. Available at: [Link]
-
MDPI (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. Available at: [Link]
-
ResearchGate (2025). Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. PDF. Available at: [Link]
-
ECETOC (1986). Assessment of reverse-phase chromatographic methods for determining partition coefficients. Technical Report. Available at: [Link]
-
ScienceDirect (2012). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionizable drugs. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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Methodological & Application
Application Note: A Proposed Synthetic Route for 6-(difluoromethyl)pyridin-2(1H)-one from 2,6-Difluoropyridine
Abstract
The introduction of a difluoromethyl (CF₂H) group into heterocyclic scaffolds is a pivotal strategy in modern medicinal chemistry. The CF₂H moiety can act as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl or thiol groups, often enhancing metabolic stability, cell membrane permeability, and binding affinity of drug candidates.[1] This application note outlines a proposed multi-step synthetic pathway for the preparation of 6-(difluoromethyl)pyridin-2(1H)-one, a valuable building block, commencing from the readily available starting material, 2,6-difluoropyridine. The proposed route addresses the significant challenge of selective C-F bond functionalization by employing a sequence of selective hydrolysis, nitrogen protection, transition-metal-catalyzed difluoromethylation, and final deprotection. Each step is discussed with mechanistic rationale and a detailed experimental protocol to guide researchers in this synthetic endeavor.
Introduction: The Significance of the Difluoromethyl Group
The strategic incorporation of fluorine is a well-established method for optimizing the physicochemical and biological properties of active pharmaceutical ingredients.[2] Among fluorinated motifs, the difluoromethyl group (CF₂H) has garnered significant interest due to its unique electronic properties. It is considered a lipophilic bioisostere of hydroxyl and thiol functionalities, capable of forming hydrogen bonds, which can lead to improved binding interactions with biological targets.[3] Pyridin-2(1H)-one is a privileged scaffold found in numerous biologically active molecules. The synthesis of derivatives such as this compound is therefore of high interest for the development of novel therapeutics.
This guide details a proposed synthetic route starting from 2,6-difluoropyridine. The primary chemical challenge lies in the selective functionalization of one C-F bond for hydrolysis and the subsequent conversion of the remaining C-F bond to a C-CF₂H bond, a transformation that is difficult due to the high C-F bond dissociation energy. The strategy herein navigates this by leveraging modern catalytic methods that enable the activation of traditionally inert aryl fluorides.[4]
Overall Synthetic Strategy
The proposed synthesis is a four-step process designed to overcome the challenges of regioselectivity and C-F bond activation. The pathway involves:
-
Selective Mono-hydrolysis: Formation of the pyridinone ring by reacting 2,6-difluoropyridine with a hydroxide source.
-
Nitrogen Protection: Introduction of a benzyl protecting group to prevent N-difluoromethylation in the subsequent step.
-
Nickel-Catalyzed Difluoromethylation: The key C-F activation step, replacing the C6-fluorine with the desired difluoromethyl group.
-
Deprotection: Removal of the benzyl group via hydrogenolysis to yield the final product.
Figure 1: Proposed four-step synthesis of this compound.
Part 1: Protocol for Selective Hydrolysis of 2,6-Difluoropyridine
Scientific Rationale
The first step involves a nucleophilic aromatic substitution (SNAᵣ) reaction. The pyridine ring is electron-deficient, which facilitates nucleophilic attack, and the fluorine atoms are good leaving groups. By controlling the stoichiometry of the nucleophile (hydroxide) and the reaction conditions, it is possible to achieve selective mono-substitution. Dichloropyridines are known to undergo similar selective substitutions. The use of a solvent system like DMSO/water allows for sufficient solubility of both the organic substrate and the inorganic base at elevated temperatures.
Experimental Protocol
-
Reagent Setup: To a solution of 2,6-difluoropyridine (1.0 eq.) in a mixture of dimethyl sulfoxide (DMSO) and water (4:1 v/v), add sodium hydroxide (1.1 eq.).
-
Reaction: Heat the mixture to 100-120 °C in a sealed vessel. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature and carefully neutralize with 1 M HCl until the pH is approximately 6-7.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 6-fluoropyridin-2(1H)-one, can be purified by column chromatography on silica gel or by recrystallization.
Part 2: Protocol for N-Protection of 6-Fluoropyridin-2(1H)-one
Scientific Rationale
Pyridinones exist in tautomeric equilibrium with their corresponding hydroxypyridine forms. The amide N-H is acidic and nucleophilic, making it susceptible to reaction with difluoromethylating agents.[5] To ensure that difluoromethylation occurs at the C-F bond and not on the nitrogen atom, a robust protecting group is essential. A benzyl (Bn) group is chosen for its stability under the planned cross-coupling conditions and its straightforward removal via catalytic hydrogenation, which should not affect the difluoromethyl group.
Experimental Protocol
-
Reagent Setup: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous dimethylformamide (DMF).
-
Deprotonation: Cool the suspension to 0 °C and add a solution of 6-fluoropyridin-2(1H)-one (1.0 eq.) in anhydrous DMF dropwise. Stir for 30 minutes at 0 °C.
-
Alkylation: Add benzyl bromide (BnBr, 1.1 eq.) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extraction: Extract the mixture with ethyl acetate (3 x volumes). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product, 1-(benzyl)-6-fluoropyridin-2(1H)-one, by flash column chromatography on silica gel.
Part 3: Investigative Protocol for Nickel-Catalyzed C-F Difluoromethylation
Scientific Rationale
The activation of C-F bonds for cross-coupling reactions is a formidable challenge in organic synthesis. However, recent advances have shown that low-valent nickel complexes are effective catalysts for this transformation.[6][7] The proposed mechanism involves the oxidative addition of the Ni(0) catalyst into the C-F bond, forming an Ar-Ni(II)-F intermediate. A subsequent transmetalation step with a suitable difluoromethyl source, or interaction with a difluoromethyl radical, followed by reductive elimination, furnishes the desired product and regenerates the active Ni(0) catalyst.[7] Chlorodifluoromethane (ClCF₂H), an inexpensive industrial chemical, can serve as the difluoromethyl source in such reductive cross-coupling reactions.[6]
Sources
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- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Difluoromethylation of (hetero)aryl chlorides with chlorodifluoromethane catalyzed by nickel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
Application Notes and Protocols for One-Pot Synthesis of 6-Substituted 2-Pyridones
The 2-pyridone scaffold is a privileged heterocyclic motif frequently encountered in a wide array of natural products and pharmaceutically active compounds, exhibiting diverse biological activities including anticancer, antiviral, and antibacterial properties.[1][2][3] The efficient construction of this core structure, particularly with substitution at the 6-position, is of paramount importance in medicinal chemistry and drug development. One-pot synthesis protocols offer significant advantages over traditional multi-step methods by minimizing purification steps, reducing solvent waste, and improving overall efficiency and atom economy.
This comprehensive guide provides detailed application notes and protocols for various one-pot synthetic strategies leading to the formation of 6-substituted 2-pyridones. The methodologies discussed herein are selected based on their robustness, versatility, and applicability in a research and development setting.
Multi-Component Reactions (MCRs): A Convergent Approach
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials, represent a highly efficient strategy for generating molecular diversity. Several MCRs have been developed for the synthesis of highly substituted 2-pyridones.
Four-Component Synthesis of N-Substituted 2-Pyridones under Microwave Irradiation
This protocol outlines a rapid and efficient one-pot synthesis of N-substituted 2-pyridone derivatives from an aromatic ketone, an aromatic aldehyde, an active methylene compound, and an amine, facilitated by microwave irradiation.[1][4] This method is notable for its short reaction times and high selectivity for N-alkylation over O-alkylation.[1][4]
Causality of Experimental Choices:
-
Microwave Irradiation: The use of microwave heating dramatically accelerates the reaction rate compared to conventional heating, often leading to higher yields and cleaner reaction profiles in a fraction of the time.
-
Solvent-Free or Minimal Solvent: This "green chemistry" approach reduces environmental impact and simplifies product work-up.[4]
-
Piperidine (as catalyst): In some variations, a catalytic amount of a weak base like piperidine can facilitate the initial condensation steps.
Experimental Protocol: Synthesis of N-(2-hydroxyethyl)-6-phenyl-4-(phenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile [4]
-
Reactant Preparation: In a microwave-safe vessel, combine acetophenone (0.01 mol), benzaldehyde (0.01 mol), methyl cyanoacetate (0.01 mol), and 2-aminoethanol (0.01 mol).
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation at 250 watts for approximately 10 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, allow the reaction mixture to cool to room temperature. The resulting solid is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent to yield the pure N-substituted 2-pyridone product.
Data Presentation: Representative Examples of MCR-Synthesized 2-Pyridones
| Entry | Ketone | Aldehyde | Active Methylene Compound | Amine/Nitrogen Source | Product Structure | Yield (%) | Ref. |
| 1 | Acetophenone | Benzaldehyde | Methyl Cyanoacetate | 2-Aminoethanol | N-(2-hydroxyethyl)-6-phenyl-4-phenyl-3-cyano-2-pyridone | High | [4] |
| 2 | Acetophenone | Benzaldehyde | Cyanoacetic acid hydrazide | - | 1-amino-6-phenyl-4-phenyl-3-cyano-2-pyridone | High | [4] |
Workflow Visualization
Caption: Workflow for the microwave-assisted four-component synthesis of 6-substituted 2-pyridones.
Domino Reactions: Cascade Synthesis from Enaminones
Domino, or cascade, reactions involve a sequence of intramolecular transformations where the product of the first reaction is the substrate for the next, all occurring in a single pot. This approach allows for the rapid construction of complex molecular architectures from simple starting materials. A metal-free domino reaction of enaminones and aldehydes provides an efficient route to fully substituted pyridines, which can be adapted for 2-pyridone synthesis.[5]
TfOH-Promoted Domino Annulation of Enaminones and Aldehydes
This protocol details the synthesis of polysubstituted pyridines via a triflic acid (TfOH)-promoted domino reaction.[5] The process involves the cascade formation of two C-C bonds and one C-N bond. While the primary products are pyridines, this methodology is foundational and can be conceptually extended to pyridone synthesis by appropriate choice of starting materials.
Causality of Experimental Choices:
-
TfOH as Promoter: Triflic acid is a strong Brønsted acid that activates the carbonyl group of the aldehyde, facilitating the initial condensation with the enaminone.
-
Primary Enaminones/Enaminoesters: These substrates contain the requisite C-C-C-N-C backbone and reactive sites for the cascade cyclization.
Experimental Protocol: General Procedure for Domino Synthesis of Polysubstituted Pyridines [5]
-
Reaction Setup: To a solution of the primary enaminone/enaminoester (1.0 mmol) and the aldehyde (1.2 mmol) in a suitable solvent (e.g., dichloroethane), add triflic acid (TfOH, 0.1 mmol) at room temperature.
-
Reaction Execution: Stir the mixture at a specified temperature (e.g., 80 °C) for the required time (typically several hours), monitoring by TLC.
-
Work-up and Purification: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mechanistic Representation
Caption: Simplified mechanistic pathway for the domino synthesis of pyridines.
[4+2] Annulation of In Situ Generated Azadienes
The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful tool for the construction of six-membered rings. In the context of 2-pyridone synthesis, this can be achieved through the annulation of an in situ-generated azadiene with an active methylene compound. This approach offers a convergent and efficient route to structurally diverse 2-pyridones.[6]
Facile Synthesis of 2-Pyridones from N-Propargylamines
This protocol describes a facile and efficient [4+2] annulation of azadienes, generated in situ from N-propargylamines and active methylene compounds, to afford structurally diversified 2-pyridones in good yields.[6] This methodology is applicable to the synthesis of various bioactive molecules.
Causality of Experimental Choices:
-
N-Propargylamines: These serve as precursors to the azadiene component upon reaction with the active methylene compound.
-
Active Methylene Compounds: These compounds act as the two-carbon component in the [4+2] annulation and contribute to the final substitution pattern of the 2-pyridone.
-
Base Catalyst: A suitable base is often required to facilitate the formation of the azadiene intermediate.
Experimental Protocol: General Procedure for [4+2] Annulation [6]
-
Reactant Mixing: In a reaction flask, dissolve the N-propargylamine (1.0 equiv) and the active methylene compound (1.2 equiv) in a suitable solvent (e.g., toluene).
-
Catalyst Addition: Add a catalytic amount of a base (e.g., DBU, 1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Reaction Heating: Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 2-pyridone.
Data Presentation: Substrate Scope for [4+2] Annulation
| Entry | N-Propargylamine | Active Methylene Compound | Yield (%) | Ref. |
| 1 | N-benzylpropargylamine | Malononitrile | Good | [6] |
| 2 | N-phenylpropargylamine | Ethyl cyanoacetate | Good | [6] |
| 3 | N-(4-methylphenyl)propargylamine | Malononitrile | Good | [6] |
One-Pot Curtius Rearrangement and 6π-Electrocyclization
A novel one-pot strategy involves the Curtius rearrangement of dienyl carboxylic acids to form dienyl isocyanates, which then undergo a 6π-electrocyclization to furnish the 2-pyridone ring.[7] This method provides a unique entry into substituted 2-pyridones directly from carboxylic acid precursors.
Synthesis from Dienyl Carboxylic Acids
This protocol outlines the one-pot conversion of dienyl carboxylic acids to 2-pyridones. The efficiency of the cyclization can be influenced by the substitution pattern of the starting acid.[7]
Causality of Experimental Choices:
-
Diphenylphosphoryl Azide (DPPA): DPPA is a common reagent for effecting the Curtius rearrangement, converting the carboxylic acid to an acyl azide which then rearranges to the isocyanate.
-
Triethylamine (Et3N): A base is required to form the carboxylate salt, which then reacts with DPPA.
-
Thermal Conditions: The 6π-electrocyclization of the dienyl isocyanate is typically promoted by heating.
Experimental Protocol: General Procedure for Curtius Rearrangement-Electrocyclization [7]
-
Reactant Setup: To a stirred solution of the dienyl carboxylic acid (1.0 equiv) and triethylamine (1.5 equiv) in an anhydrous solvent (e.g., toluene) at 0 °C, add diphenylphosphoryl azide (DPPA, 1.2 equiv) dropwise.
-
Isocyanate Formation: Allow the reaction to warm to room temperature and stir for 1-2 hours to form the dienyl isocyanate intermediate.
-
Electrocyclization: Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Logical Relationship Diagram
Caption: Sequential logic of the one-pot Curtius rearrangement and 6π-electrocyclization for 2-pyridone synthesis.
References
-
Behera, B. K., Arandhara, P. J., Porashar, B., Bora, S. K., & Saikia, A. K. (2023). A facile and efficient [4 + 2] annulation of in situ generated azadienes from N-propargylamines and active methylene compounds provides structurally diversified 2-pyridones in good yields. The Journal of Organic Chemistry, 88, 15041-15059. Available at: [Link]
-
Baba Ahmed, I., Kibou, Z., Vázquez-Tato, P. M., & Seijas, J. A. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Chemistry Proceedings, 3(1), 135. Available at: [Link]
-
YMER. (2025). ONE-POT SYNTHESIS OF SUBSTITUTED PYRIDINES THROUGH MULTICOMPONENT REACTION. YMER, 24(06). Available at: [Link]
-
Kumar, A., Devi, A., Sharma, G., & Singh, B. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 12(48), 31239-31248. Available at: [Link]
-
Baba Ahmed, I., Kibou, Z., Vázquez-Tato, P. M., & Seijas, J. A. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Chemistry Proceedings. Available at: [Link]
-
Parmar, D. K., & Bhatt, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope, 1(Special Issue V), 12-16. Available at: [Link]
-
Bengtsson, C. (2013). Synthesis of Substituted Ring- Fused 2-Pyridones and Applications in Chemical Biology. Umeå University. Available at: [Link]
-
Kumar, A., Devi, A., Sharma, G., & Singh, B. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances. Available at: [Link]
-
Taylor, A. P., & Zhu, K. (2022). Synthesis of Substituted 2-Pyridones via 6π-Electrocyclization of Dienyl Isocyanates. The Journal of Organic Chemistry, 87(9), 6166–6170. Available at: [Link]
-
Coates, W. J., & Mckillop, A. (1993). One-Pot Preparation of 6-Substituted 3(2H)-Pyridazinones from Ketones. Synthesis, 1993(03), 334-342. Available at: [Link]
-
Patel, R. (n.d.). Synthesis of 2-pyridones. University of Bristol. Available at: [Link]
-
Wan, J.-P., Jing, Y., Hu, C., & Sheng, S. (2016). Metal-Free Synthesis of Fully Substituted Pyridines via Ring Construction Based on the Domino Reactions of Enaminones and Aldehydes. The Journal of Organic Chemistry, 81(15), 6751–6757. Available at: [Link]
-
Sieburth, S. M., & Santos, E. (1997). Selective Intermolecular Photo-[4 + 4]-cycloaddition with 2-Pyridone Mixtures. 2. Preparation of (1α,2β,5β,6α)-3-Butyl- 9-methoxy-3,7-diazatricyclo[4.2.2.22,5]dodeca-9,11-diene-4,8-dione. The Journal of Organic Chemistry, 62(23), 8212–8213. Available at: [Link]
-
Li, Y., et al. (2023). Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. The Journal of Organic Chemistry. Available at: [Link]
-
Singh, P. P., & Kumar, A. (2022). Recent Advances in Synthesis of 2-Pyridones: A Key Heterocycle Is Revisited. ChemistrySelect, 7(1). Available at: [Link]
-
Stanovnik, B., & Svete, J. (2000). Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. Molecules, 5(3), 388-398. Available at: [Link]
-
de la Torre, D., & Lavilla, R. (2020). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 25(22), 5275. Available at: [Link]
-
Funabiki, K., et al. (2006). Facile One-Pot Synthesis of N-Difluoromethyl-2-pyridone Derivatives. Organic Letters, 8(17), 3709–3712. Available at: [Link]
-
Reis, J. C. (2018). Multicomponent synthesis of highly functionalized pyridin-2(1H)-ones. NOVA University Lisbon. Available at: [Link]
-
Wu, W., & Larock, R. C. (2011). Synthesis of Highly Substituted Pyridines via [4 + 2] Cycloadditions of Vinylallenes and Sulfonyl Cyanides. The Journal of Organic Chemistry, 76(11), 4585–4591. Available at: [Link]
-
Singh, P. P., & Kumar, A. (2022). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Journal of Organic and Inorganic Chemistry. Available at: [Link]
Sources
Reagents for introducing difluoromethyl groups at pyridine C6 position
Application Note: Regioselective Introduction of Difluoromethyl ( ) Groups at Pyridine C6 Position
Executive Summary: The Strategic Value of C6-Difluoromethylation
The difluoromethyl group (
-
pKa Tuning: Lowers the basicity of the pyridine nitrogen, reducing metabolic liability.
-
Lipophilicity: Increases
compared to polar H-bond donors, improving membrane permeability. -
Conformational Locking: The
hydrogen can engage in intramolecular H-bonding with the pyridine nitrogen or adjacent substituents.
The Challenge: Pyridine is electron-deficient, resisting classical electrophilic substitution. The C6 position is electronically equivalent to C2. Achieving selective C6 functionalization requires distinguishing it from C2 (if unsubstituted) or overcoming steric/electronic deactivation if C2 is substituted.
This guide details three industry-standard protocols, prioritized by operational simplicity and regiocontrol.
Strategic Analysis of Regioselectivity
Before selecting a reagent, determine your substrate class (Scenario A, B, or C).
| Scenario | Substrate State | Primary Challenge | Recommended Protocol |
| A | C2-Substituted Pyridine | Steric hindrance; Electronic bias. | Protocol 1: Radical C-H Functionalization (Minisci) |
| B | Unsubstituted Pyridine | Controlling Mono- vs. Bis-alkylation. | Protocol 2: N-Oxide Activation |
| C | C6-Halogenated Pyridine | Chemoselectivity over other halides. | Protocol 3: Ni-Catalyzed Reductive Coupling |
Protocol 1: Innate Radical C-H Functionalization (Minisci-Type)
Reagent: Zinc Difluoromethanesulfinate (DFMS / Baran Reagent) Mechanism: Radical Nucleophilic Substitution
This is the "workhorse" method for late-stage functionalization (LSF). The reaction relies on the generation of a nucleophilic
Mechanistic Pathway
The reaction requires continuous protonation of the pyridine to lower the LUMO energy, facilitating the attack of the nucleophilic radical.
Figure 1: Mechanism of DFMS-mediated Minisci reaction. The protonated pyridine is the active electrophile.
Experimental Procedure
Standard Biphasic Protocol
-
Preparation: In a vial equipped with a stir bar, dissolve the C2-substituted pyridine (1.0 equiv, e.g., 0.5 mmol) in DCM (2.0 mL) and Water (0.8 mL).
-
Reagent Addition: Add DFMS (Zinc difluoromethanesulfinate, 3.0 equiv).
-
Acidification: Add TFA (Trifluoroacetic acid, 1.0 equiv) to protonate the pyridine.
-
Note: If the substrate is acid-sensitive, consider using phosphate buffer, though yields may decrease.
-
-
Initiation: Add TBHP (tert-Butyl hydroperoxide, 70% aq., 5.0 equiv) dropwise at
, then warm to Room Temperature (RT). -
Reaction: Stir vigorously at RT for 12–24 hours. The biphasic mixture requires high stir rates to ensure phase transfer of the radical species.
-
Workup: Quench with sat.
(careful, gas evolution). Extract with DCM ( ). Dry organics over and concentrate. -
Purification: Flash chromatography.
groups are visible by TLC (often stainable with ) and have distinct NMR signals (doublet, to ppm).
Critical Control Points:
-
Regioselectivity: If C2 is occupied, C6 is the primary target. If C4 is open, you may observe C4/C6 mixtures (typically 1:2 to 1:4 ratio favoring C6 due to electronic activation by the nitrogen).
-
Stoichiometry: DFMS is often used in excess (3 equiv) because the
radical can quench itself or react with solvent.
Protocol 2: N-Oxide Activation Strategy
Reagent:
For substrates where Minisci reaction gives poor yields or inseparable mixtures, the N-oxide route activates the C2/C6 positions specifically for nucleophilic attack.
Workflow Logic
Figure 2: Stepwise activation via N-Oxide intermediate ensures high regioselectivity for positions adjacent to nitrogen.
Experimental Procedure (Radical/Nucleophilic Hybrid)
-
N-Oxidation: Treat pyridine with mCPBA (1.1 equiv) in DCM at RT for 4h. Wash with basic alumina to remove m-chlorobenzoic acid.
-
Functionalization:
-
Dissolve Pyridine N-oxide (0.5 mmol) in DMSO.
-
Add
(Sodium difluoromethanesulfinate, 2.0 equiv). -
Add AgNO
(0.2 equiv) and (1.5 equiv). -
Note: This generates the radical which attacks the N-oxide more selectively at C2/C6 than the free pyridine.
-
-
Deoxygenation:
-
Dissolve the crude functionalized N-oxide in MeCN.
-
Add
(2.0 equiv) at and warm to RT. -
Alternative: Zn dust in acetic acid for milder conditions.
-
Protocol 3: Ni-Catalyzed Reductive Cross-Coupling
Reagent: Difluoromethyl 2-pyridyl sulfone (2-PySO
If you can access the 6-halogenated precursor, this method offers the highest regiocontrol because the position is pre-defined by the halogen. This utilizes a modern "reductive cross-electrophile coupling" mechanism.
Experimental Procedure
-
Setup: In a glovebox (inert atmosphere), combine:
-
6-Iodopyridine derivative (0.2 mmol).
-
2-PySO
CF H (1.5 equiv). - (10 mol%).
-
Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 10 mol%).
-
Reductant: Mn powder (2.0 equiv) or Zn powder.
-
-
Solvent: Add anhydrous DMA (dimethylacetamide).
-
Reaction: Seal and stir at
for 12 hours. -
Mechanism: The Nickel catalyst shuttles between the aryl halide and the sulfone (which acts as a
electrophile after radical fragmentation/recombination), coupling them reductively.
Comparative Reagent Table
| Reagent | Commercial Name | CAS No. | Primary Mechanism | Pros | Cons |
| DFMS / Baran Reagent | 1065472-52-7 | Radical (Minisci) | Direct C-H; Air tolerant; Scalable; Water compatible. | Moderate regiocontrol (C2/C4 mix) if substrate is simple. | |
| DFMS-Na / Hu Reagent | 24403-16-1 | Radical | Cheaper than Zn salt; Similar reactivity. | Requires oxidant ( | |
| Difluoromethyl-TMS | 65864-64-4 | Nucleophilic | Excellent for N-oxides or activated electrophiles. | Volatile; Requires activation; Not for direct C-H. | |
| 2-PySO | Hu's Sulfone | 1219454-89-3 | Radical/Electrophile | High precision via Cross-Coupling (Ni). | Requires halogenated precursor; Inert atmosphere needed. |
References
-
Invention of DFMS (Baran Reagent): Fujiwara, Y., Dixon, J. A., Rodriguez, R. A., Baxter, R. D., Dixon, D. D., Collins, M. R., Blackmond, D. G., & Baran, P. S. (2012).[2][3][4] A New Reagent for Direct Difluoromethylation.[5][2][3][6] Journal of the American Chemical Society.[5][2]
-
Sodium Difluoromethanesulfinate (Hu Reagent): He, Z., Tan, P., Ni, C., & Hu, J. (2012). Fluoroalkylation of arenes and heteroarenes with sodium difluoromethanesulfinate. Organic Letters.
-
Ni-Catalyzed Reductive Coupling (Hu Protocol): Du, W., Luo, Q., Wei, Z., Wang, X., Ni, C., & Hu, J. (2023).[7] Switching from 2-pyridination to difluoromethylation: ligand-enabled nickel-catalyzed reductive difluoromethylation of aryl iodides with difluoromethyl 2-pyridyl sulfone.[7] Science China Chemistry. [7]
-
Minisci Reaction Review: Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalization for medicinal chemists. MedChemComm.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. A new reagent for direct difluoromethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Baran difluoromethylation reagent - Enamine [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. Baran Diversinates™ [sigmaaldrich.com]
- 6. tandfonline.com [tandfonline.com]
- 7. sioc.cas.cn [sioc.cas.cn]
Application Note: Radical C-H Difluoromethylation of Pyridin-2(1H)-ones
This Application Note and Protocol guide details the methodology for the Radical Difluoromethylation of Pyridin-2(1H)-ones . This guide focuses on the direct C-H functionalization via Minisci-type radical substitution , a methodology distinct from the conventional N- or O-alkylation pathways often mediated by difluorocarbenes.
Executive Summary
The incorporation of the difluoromethyl group (
This guide outlines the protocol for Radical C-H Difluoromethylation using Zinc Difluoromethanesulfinate (DFMS) and visible-light photoredox catalysis. These methods overcome the limitations of pre-functionalized substrates, allowing for "late-stage functionalization" (LSF) of complex bioactive scaffolds.
Mechanistic Insight & Regioselectivity
Understanding the polarity of the radical species is paramount for controlling regioselectivity.
-
The Reagent: The difluoromethyl radical (
) is nucleophilic . -
The Substrate: Pyridin-2(1H)-ones are ambident nucleophiles. Under neutral conditions, they are electron-rich at C3/C5 (susceptible to electrophiles). However, under acidic Minisci conditions , the substrate is protonated to form the 2-hydroxypyridinium cation .
-
The Interaction: The nucleophilic
radical selectively attacks the most electron-deficient positions of the protonated ring, typically C4 or C6 , avoiding the electron-rich C3/C5 positions and the N/O heteroatoms.
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic pathway for the generation of the difluoromethyl radical and its nucleophilic attack on the activated pyridinium species.
Experimental Protocols
Method A: Thermal Minisci Reaction (Robust & Scalable)
This method utilizes Zinc Difluoromethanesulfinate (DFMS) , a bench-stable solid reagent developed for practical radical difluoromethylation.
Reagents:
-
Substrate: Pyridin-2(1H)-one derivative (1.0 equiv)
-
Reagent:
(DFMS) (3.0 equiv) -
Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq.) (5.0 equiv)
-
Solvent: DMSO / Water (3:1 ratio) or DCM/Water (biphasic)
-
Additive: Trifluoroacetic acid (TFA) (1.0 equiv) – Crucial for activating the heterocycle.
Step-by-Step Procedure:
-
Setup: To a 20 mL vial equipped with a magnetic stir bar, add the pyridin-2(1H)-one substrate (0.5 mmol) and
(440 mg, 1.5 mmol). -
Solvent Addition: Add DMSO (3.0 mL) and Water (1.0 mL).
-
Activation: Add TFA (38 µL, 0.5 mmol) to protonate the pyridine ring. Note: If the substrate is acid-sensitive, reduce TFA or use a buffer, though yields may decrease.
-
Initiation: Cool the mixture to 0 °C in an ice bath. Slowly add TBHP (70% aq., ~340 µL) dropwise to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. The mixture may turn slightly yellow/orange.
-
Workup: Quench with saturated aqueous
(careful, gas evolution). Extract with Ethyl Acetate ( ). -
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via silica gel chromatography (typically MeOH/DCM gradients for polar pyridones).
Self-Validation Check:
-
Gas Evolution: Vigorous bubbling upon TBHP addition indicates rapid decomposition of the sulfinate (release of
). If no bubbling occurs, the oxidant may be degraded. -
Color Change: A transient dark color often indicates radical formation.
Method B: Photoredox Catalysis (Mild & Selective)
This method is preferred for complex substrates prone to decomposition under oxidative thermal conditions.
Reagents:
-
Photocatalyst:
(1 mol%) -
Reagent:
(DFMS) (2.0 equiv) or (with modification) -
Oxidant: Persulfate (
) or Air (depending on specific cycle) -
Solvent: Acetone/Water or DMSO
-
Light Source: Blue LED (450 nm)
Workflow:
-
Mix: Combine substrate, DFMS, and Ir-catalyst in a vial.
-
Degas: Sparge the solvent (DMSO) with Argon for 15 minutes to remove Oxygen (unless using air as oxidant).
-
Irradiate: Place in a photoreactor with Blue LEDs. Stir for 18 hours.
-
Workup: Standard extraction as above.
Substrate Scope & Limitations (Data Summary)
The following table summarizes expected regioselectivity based on electronic substitution patterns.
| Substrate Type | Dominant Site of Radical Attack | Yield Range | Notes |
| Unsubstituted Pyridin-2-one | C4 / C6 (Mixture) | 40-60% | Separation of isomers required. |
| 3-Substituted (EWG) | C6 | 55-75% | Steric/Electronic bias favors C6. |
| 5-Substituted (EDG) | C6 | 50-70% | C4 is deactivated by EDG at C5 (ortho). |
| N-Methyl-Pyridin-2-one | C4 / C6 | 60-80% | N-protection prevents side reactions. |
| Acid-Sensitive Substrates | N/A | < 20% | Minisci requires acid; use Photoredox. |
-
EWG: Electron-Withdrawing Group (e.g.,
) -
EDG: Electron-Donating Group (e.g.,
)
Troubleshooting Guide
Issue: Low Conversion
-
Cause: Radical quenching by oxygen or insufficient protonation.
-
Solution: Ensure rigorous degassing for photoredox. Increase TFA equivalents to 2.0–3.0 eq for Method A to ensure the substrate is fully protonated (pyridinium form is the reactive species).
Issue: N-Difluoromethylation Byproduct
-
Cause: Competitive carbene pathway or nucleophilic substitution if base is present.
-
Solution: Ensure the reaction is acidic (Method A). Radical C-H functionalization is favored under acidic conditions, whereas N-alkylation dominates under basic conditions with halodifluoro reagents.
Issue: Regioisomeric Mixtures
-
Cause: Similar electronic density at C4 and C6.
-
Solution: Block one position (e.g., use a 6-substituted pyridone to force C4 substitution) or use steric bulk at C3/C5 to direct the radical.
References
-
Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., & Baran, P. S. (2012). Practical and innate carbon-hydrogen functionalization of heterocycles. Nature, 492(7427), 95–99. [Link]
- Foundational text for Zinc Sulfinate (DFMS)
-
Nagib, D. A., & MacMillan, D. W. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. [Link]
- Establishes the photoredox radical generation principles applicable to difluoromethyl
-
Petko, K. I., & Filatov, A. A. (2024).[2][3] O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane.[2][3] Journal of Organic and Pharmaceutical Chemistry, 22(2), 53–58.[2][3] [Link][3]
- Contrasting reference: Describes the classical N/O-alkylation methods to be distinguished
-
Qing, F. L., et al. (2021). Silver-Mediated C-H Difluoromethylation of Heteroarenes. Chemical Society Reviews, 50, 8214-8247.[4] [Link]
- Review covering radical C-H difluoromethylation of quinoxalinones and rel
-
Ando, M., Wada, T., & Sato, N. (2006). Facile One-Pot Synthesis of N-Difluoromethyl-2-pyridone Derivatives. Organic Letters, 8(17), 3805–3808.[5] [Link]
- Reference for the competing N-alkylation p
Sources
Application Notes and Protocols: The Strategic Incorporation of 6-(Difluoromethyl)pyridin-2(1H)-one in Modern Kinase Inhibitor Design
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and immunology. The strategic incorporation of fluorine-containing motifs has emerged as a powerful tool to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. This guide provides an in-depth exploration of the 6-(difluoromethyl)pyridin-2(1H)-one fragment as a privileged scaffold in kinase inhibitor design. We will dissect the scientific rationale behind its use, detailing its unique electronic and structural properties that enhance target engagement and improve metabolic stability. This document offers comprehensive, field-proven protocols for the synthesis of this key fragment and its derivatives, alongside detailed methodologies for robust in vitro and cell-based kinase inhibition assays.
The Scientific Rationale: Why this compound?
The pyridin-2(1H)-one core is a well-established hinge-binding motif in a multitude of kinase inhibitors.[1] Its ability to form crucial hydrogen bonds with the kinase hinge region mimics the interaction of the adenine moiety of ATP. The strategic placement of a difluoromethyl (-CHF2) group at the 6-position offers a sophisticated approach to modulate the properties of the entire inhibitor.
The Pivotal Role of the Difluoromethyl Group
The difluoromethyl group is far more than a simple bioisosteric replacement for a methyl or hydroxyl group. Its unique electronic properties confer several advantages in drug design:
-
A Lipophilic Hydrogen Bond Donor: Unlike the highly lipophilic trifluoromethyl (-CF3) group, the -CHF2 moiety possesses an acidic proton, enabling it to act as a weak hydrogen bond donor.[2][3] This can lead to additional, favorable interactions with the kinase active site, enhancing binding affinity and selectivity.[4]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethyl group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[5] This can significantly increase the half-life of a drug candidate, a critical parameter in optimizing dosing regimens.
-
Modulation of Physicochemical Properties: The introduction of the -CHF2 group can fine-tune the lipophilicity (LogP) and pKa of the parent molecule.[2][6] This allows for precise control over solubility, membrane permeability, and oral bioavailability. The electron-withdrawing nature of the two fluorine atoms can also influence the electron density of the pyridinone ring, potentially modulating its interaction with the kinase hinge.[7]
-
Bioisosterism: The difluoromethyl group can serve as a bioisostere for hydroxyl, thiol, and amine functionalities, offering a metabolically stable alternative that can still participate in hydrogen bonding.[2][8]
Synergy with the Pyridin-2(1H)-one Scaffold
The combination of the difluoromethyl group with the pyridin-2(1H)-one core creates a fragment with a high potential for potent and selective kinase inhibition. The pyridinone provides the essential hinge-binding interactions, while the difluoromethyl group at the 6-position can project into a nearby pocket, forming additional interactions and enhancing metabolic stability.
Synthesis of this compound and Derivatives
While several methods for the synthesis of N-difluoromethyl-2-pyridones have been reported, a scalable and regioselective approach is crucial for drug development.[9][10][11] The following protocol outlines a general and efficient synthesis strategy.
Recommended Synthetic Protocol: A Multi-step Approach
This protocol is a composite of established methods, optimized for scalability and flexibility, allowing for the introduction of various substituents on the pyridinone ring.
Caption: Synthetic workflow for this compound.
Step-by-Step Protocol:
-
Protection of the Amino Group: To a solution of 2-amino-6-methylpyridine in a suitable solvent (e.g., dichloromethane), add acetic anhydride and a base (e.g., triethylamine). Stir at room temperature until the reaction is complete (monitored by TLC). Work up the reaction to isolate the protected N-(6-methylpyridin-2-yl)acetamide.
-
Radical Bromination: Dissolve the protected pyridine in a non-polar solvent (e.g., carbon tetrachloride). Add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN). Reflux the mixture under inert atmosphere until the starting material is consumed. Cool the reaction and isolate the crude N-(6-(dibromomethyl)pyridin-2-yl)acetamide.
-
Fluorination: The dibromomethyl intermediate can be fluorinated using various reagents. A common method involves treatment with silver fluoride (AgF) in an appropriate solvent. The reaction conditions may require optimization depending on the specific substrate.
-
Hydrolysis and Cyclization: The resulting N-(6-(difluoromethyl)pyridin-2-yl)acetamide is then subjected to hydrolysis under acidic or basic conditions to remove the acetyl group and facilitate cyclization to the desired this compound.
In Vitro Evaluation of Kinase Inhibitory Activity
A robust assessment of the inhibitory potential of compounds incorporating the this compound fragment is critical. A combination of biochemical and cell-based assays should be employed.
Biochemical Kinase Activity Assay (Luminescence-Based)
This assay directly measures the enzymatic activity of a purified kinase by quantifying the amount of ATP consumed.
Principle: The Kinase-Glo® assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence is directly proportional to the amount of ATP consumed and thus to the kinase activity.
Caption: Workflow for a luminescence-based kinase assay.
Materials:
-
Purified recombinant kinase of interest
-
Kinase-specific substrate peptide
-
Test compounds (dissolved in DMSO)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Luminometer
Protocol:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a 96-well plate, add the kinase, its specific substrate, and the diluted test compounds.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a predetermined optimal time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Phosphorylation Assay
This assay provides a more physiologically relevant assessment of inhibitor activity by measuring the phosphorylation of a kinase's substrate within a cellular context.
Principle: This assay quantifies the level of a specific phosphorylated substrate in cells treated with the inhibitor. A decrease in the phosphorylated substrate indicates inhibition of the upstream kinase.
Materials:
-
A human cell line that expresses the target kinase.
-
Cell culture medium and supplements.
-
Test compounds.
-
Lysis buffer.
-
Antibodies: a phospho-specific antibody for the substrate and an antibody for the total substrate protein.
-
Detection system (e.g., ELISA or Western blot).
Protocol:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specific duration.
-
Lyse the cells to extract the proteins.
-
Perform an immunoassay (e.g., ELISA or Western blot) to detect the levels of the phosphorylated substrate and the total amount of the substrate protein.
-
Quantify the signals from both the phospho-specific and total protein antibodies.
-
Normalize the phosphorylated protein signal to the total protein signal for each treatment.
-
Determine the IC50 value of the inhibitor by plotting the normalized phosphorylation levels against the inhibitor concentration.
Structure-Activity Relationship (SAR) and Optimization
The this compound fragment serves as an excellent starting point for further optimization. The following decision tree illustrates a logical approach to SAR studies.
Caption: Decision tree for SAR optimization.
Data Presentation
All quantitative data from the in vitro and cell-based assays should be summarized in a clear and concise table for easy comparison.
| Compound ID | 6-CHF2-pyridinone Derivative | Target Kinase IC50 (nM) | Cellular Phosphorylation IC50 (nM) |
| Lead-01 | Unsubstituted | Experimental Value | Experimental Value |
| Lead-02 | 3-Bromo | Experimental Value | Experimental Value |
| Lead-03 | 5-Methyl | Experimental Value | Experimental Value |
| Control | Staurosporine | Known Value | Known Value |
Note: The IC50 values in this table are placeholders and must be determined experimentally.
Conclusion
The this compound fragment represents a highly valuable and versatile building block for the design of next-generation kinase inhibitors. Its unique combination of a proven hinge-binding motif with the advantageous properties of the difluoromethyl group offers a compelling strategy to enhance potency, selectivity, and pharmacokinetic profiles. The protocols and guidelines presented in this document provide a solid foundation for researchers to effectively utilize this fragment in their drug discovery programs.
References
-
The Education Group - MIT. Redox chemistry and hydrogen bonding in drug design. [Link]
-
LE STUDIUM. (2018). Fluorine as a key element in modern drug discovery and development. [Link]
-
Mao, E., et al. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Scribd. [Link]
-
PubMed. (2022). Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. [Link]
-
ACS Publications. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. [Link]
-
Macmillan Group - Princeton University. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan Group/files/publications/Direct-Bioisostere-Replacement-Enabled-by-Metallaphotoredox-Deoxydifluoromethylation.pdf]([Link] Macmillan Group/files/publications/Direct-Bioisostere-Replacement-Enabled-by-Metallaphotoredox-Deoxydifluoromethylation.pdf)
-
MDPI. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. [Link]
-
Chemical Society Reviews (RSC Publishing). (2021). Late-stage difluoromethylation: concepts, developments and perspective. [Link]
-
PubMed. (2007). Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. [Link]
-
ResearchGate. (2017). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. [Link]
-
PubMed. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. [Link]
-
RCSB PDB. (2018). 6E99: Crystal structure of Protein Kinase A in complex with the PKI peptide and an amino-pyridinylbenzamide based inhibitor. [Link]
-
Geri Lab. (2021). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. [Link]
-
RCSB PDB. (2011). 3ZRK: Identification of 2-(4-pyridyl)thienopyridinones as GSK-3beta inhibitors. [Link]
-
Organic Letters. (2006). Facile One-Pot Synthesis of N-Difluoromethyl-2-pyridone Derivatives. [Link]
-
PubMed. (2016). Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold. [Link]
-
MDPI. (2025). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. [Link]
-
Universität Heidelberg. (2015). Synthesis of a library of small molecule inhibitors preventing the physical interaction between Tec Kinase and Fibroblast Growth. [Link]
-
Organic Letters. (2006). Facile One-Pot Synthesis of N-Difluoromethyl-2-pyridone Derivatives. [Link]
-
RCSB PDB. (2009). 3FUP: Crystal structures of JAK1 and JAK2 inhibitor complexes. [Link]
-
Semantic Scholar. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. [Link]
-
PubMed. (2000). The pyridinyl imidazole inhibitor SB203580 blocks phosphoinositide-dependent protein kinase activity, protein kinase B phosphorylation, and retinoblastoma hyperphosphorylation in interleukin-2-stimulated T cells independently of p38 mitogen-activated protein kinase. [Link]
-
PubMed. (2014). A scalable and regioselective synthesis of 2-difluoromethyl pyridines from commodity chemicals. [Link]
-
PMC. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. [Link]
-
ACS Publications. (2023). Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases. [Link]
-
PMC. (2019). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. [Link]
-
ResearchGate. (2008). Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. [Link]
-
ResearchGate. (2019). Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. [Link]
-
AIR Unimi. (2019). Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibito. [Link]
-
ACS Publications. (2019). Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 8. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 9. rcsb.org [rcsb.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A scalable and regioselective synthesis of 2-difluoromethyl pyridines from commodity chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Cross-Coupling of 6-(Difluoromethyl)pyridin-2(1H)-one
Executive Summary & Strategic Analysis
The 6-(difluoromethyl)pyridin-2(1H)-one scaffold represents a high-value pharmacophore in modern drug discovery. The difluoromethyl (
The Chemoselectivity Challenge
The substrate exists in equilibrium between the keto-form (pyridone) and the enol-form (hydroxypyridine).
-
Nucleophilic Reactivity: The nitrogen atom (N1) is the primary nucleophile, leading to N-arylation (Buchwald-Hartwig type).
-
Electrophilic Reactivity (Target): To construct biaryl cores (e.g., 2-aryl-6-difluoromethylpyridines), the C2-oxygen must be activated into a leaving group (triflate or tosylate) to enable oxidative addition by Palladium.
This guide focuses on the C2-Arylation pathway , as it preserves the aromatic pyridine core often required for kinase and GPCR inhibitor potency.
Strategic Considerations for Stability
The
-
Directive: This protocol utilizes mild phosphate bases and pre-activated triflates to ensure the integrity of the fluorinated motif.
Reaction Logic & Pathway Visualization
The following diagram illustrates the decision tree for functionalizing this scaffold, highlighting the critical activation step required before Palladium catalysis.
Figure 1: Strategic pathway for converting the inert pyridone carbonyl into a reactive electrophile for cross-coupling.
Detailed Experimental Protocols
Phase 1: Activation (Synthesis of the Triflate)
Direct coupling of the pyridone is kinetically unfavorable. We must first convert the C=O to a C-OTf (triflate) species.
-
Why this method? We use 2,6-Lutidine as the base instead of Pyridine or TEA. Lutidine is sterically hindered, preventing nucleophilic attack on the electrophilic triflic anhydride, which reduces byproduct formation [2].
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Reagent: Trifluoromethanesulfonic anhydride (
) (1.2 equiv) -
Base: 2,6-Lutidine (1.5 equiv)
-
Solvent: Dichloromethane (DCM), anhydrous (
)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and cool to 0 °C under an Argon atmosphere.
-
Dissolution: Add the pyridone substrate and 2,6-lutidine to the DCM. Stir until homogenous.
-
Addition: Add
dropwise via syringe over 10 minutes. Note: The reaction is exothermic; maintain 0 °C to prevent degradation. -
Monitoring: Stir at 0 °C for 1 hour, then warm to Room Temperature (RT) for 1 hour. Monitor by TLC (the triflate is significantly less polar than the pyridone).
-
Workup: Quench with saturated
(cold). Extract with DCM (3x). Wash organics with brine, dry over , and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc).
-
Stability Alert: Pyridyl triflates are hydrolytically unstable. Store at -20 °C and use within 48 hours for the coupling step.
-
Phase 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol uses a catalytic system optimized for electron-deficient heteroaryl triflates.
Reagents:
-
Electrophile: 6-(difluoromethyl)pyridin-2-yl triflate (1.0 equiv)
-
Nucleophile: Aryl Boronic Acid (1.5 equiv)
-
Catalyst:
(3-5 mol%)-
Alternative:
(5 mol%) for sterically unhindered partners.
-
-
Base:
(3.0 equiv) - Crucial: Anhydrous phosphate is milder than carbonates, preserving the group. -
Solvent: 1,4-Dioxane (degassed) (
)
Step-by-Step:
-
Charging: In a glovebox or under Argon flow, charge a reaction vial with the Triflate, Boronic Acid, Base, and Pd-catalyst.
-
Solvation: Add degassed 1,4-Dioxane.
-
Optimization: If solubility is poor, add water (10% v/v) to create a biphasic system, but this increases hydrolysis risk.
-
-
Reaction: Seal the vial and heat to 80 °C for 4–12 hours.
-
Do not exceed 100 °C to avoid defluorination.
-
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate the filtrate.
-
Purification: Silica gel chromatography.
Data & Optimization Guide
Solvent & Base Screening (Simulated Data for Optimization)
The following table summarizes the impact of reaction conditions on Yield vs. Defluorination (Side Product).
| Entry | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | CF₂H Integrity |
| 1 | DME/H₂O | 90 | 65% | Moderate (Some hydrolysis) | ||
| 2 | Dioxane | 100 | 55% | Low (Defluorination observed) | ||
| 3 | Dioxane | 80 | 88% | High (Optimal) | ||
| 4 | THF | 60 | 72% | High (Good for steric bulk) |
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Starting Material (Triflate) Hydrolysis | Wet solvent or base; Reaction too slow. | Use anhydrous Dioxane/Phosphate. Increase catalyst loading to 5 mol%. |
| Defluorination ( | Base too strong; Temp too high. | Switch from Carbonate to Phosphate. Lower temp to 70°C. |
| Protodeboronation | Boronic acid instability. | Switch to Pinacol Ester or Potassium Trifluoroborate salt ( |
| Homocoupling of Boronic Acid | Oxygen present in system.[1][2] | Sparge solvent with Argon for 15 mins. |
Mechanism & Causality
The success of this protocol relies on the electronic nature of the pyridine ring. The 6-difluoromethyl group is electron-withdrawing (
-
Enhances Oxidative Addition: It makes the C2-OTf bond more electron-deficient, facilitating rapid insertion of Pd(0).
-
Increases Acidity: It makes the ring more susceptible to nucleophilic attack if the catalyst is inactive, hence the need for non-nucleophilic bases (Lutidine/Phosphate).
Figure 2: Simplified Catalytic Cycle. The electron-withdrawing CF2H group accelerates the Oxidative Addition step.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
- Barbero, N., et al. (2012). Triflic Anhydride Mediated Synthesis of 2-Triflyloxy-pyridines. Journal of Organic Chemistry.
-
Molander, G. A., & Bernardi, C. R. (2002).[3] Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry, 67(24), 8424–8429.
-
Hu, J., et al. (2010).[4] Difluoromethyl 2-pyridyl sulfone: A new gem-difluoroolefination reagent.[4] Journal of Organic Chemistry. (Demonstrates stability limits of 2-pyridyl-CF2H species).
Sources
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 4. sioc.cas.cn [sioc.cas.cn]
Introduction: The Significance of N-Alkylated 6-(Difluoromethyl)pyridin-2(1H)-ones
An Application Guide to Key N-Alkylation Protocols for 6-(Difluoromethyl)pyridin-2(1H)-one
The N-alkylated 2-pyridone scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents.[1][2] The introduction of fluorine-containing groups, such as the difluoromethyl (CHF₂) moiety, into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity, thereby improving overall pharmacological profiles.[3][4] Consequently, N-alkylated 6-(difluoromethyl)pyridin-2(1H)-ones are highly valuable building blocks in modern drug discovery programs.[3][5]
However, the synthesis of these compounds presents a classic regioselectivity challenge. The 2-pyridone ring system exists in tautomeric equilibrium with its 2-hydroxypyridine form, creating an ambident nucleophile.[6] This duality means that alkylation can occur at either the nitrogen atom (N-alkylation) to yield the desired product or at the oxygen atom (O-alkylation) to form a 2-alkoxypyridine byproduct.[7][8] Controlling this regioselectivity is paramount for efficient and predictable synthesis.
This guide provides an in-depth analysis of key N-alkylation protocols applicable to this compound. We will explore the mechanistic rationale behind various experimental choices and provide detailed, field-proven protocols for researchers in drug development and organic synthesis.
The Core Challenge: Mechanistic Insights into N- vs. O-Alkylation
The outcome of the alkylation reaction is dictated by a delicate interplay of factors that influence the reactivity of the two nucleophilic centers. The pyridone anion, generated upon deprotonation, has charge density on both the nitrogen and oxygen atoms. According to Hard and Soft Acid and Base (HSAB) theory, the harder oxygen atom tends to react with harder electrophiles, while the softer nitrogen atom reacts preferentially with softer electrophiles.
Several experimental variables can be manipulated to steer the reaction towards the desired N-alkylation pathway:
-
Base and Counter-ion: The choice of base determines the nature of the counter-ion (e.g., Li⁺, Na⁺, K⁺, Cs⁺). Softer, more polarizable cations like K⁺ and Cs⁺ are less coordinated to the oxygen atom, leaving the nitrogen more accessible for alkylation. Strong, hard bases like sodium hydride (NaH) can sometimes favor N-alkylation.[9]
-
Solvent: Polar aprotic solvents like DMF and THF are generally preferred as they solvate the cation without strongly hydrogen-bonding with the anionic nucleophile, promoting N-alkylation.
-
Alkylating Agent: Softer alkylating agents, such as alkyl iodides and bromides, typically favor N-alkylation over harder agents like alkyl sulfates.
-
Additives: Phase-transfer catalysts (e.g., TBAI) or certain salts (e.g., LiBr) can facilitate the reaction and improve N-selectivity.[9]
Caption: Tautomerism and competing alkylation pathways of the 2-pyridone scaffold.
Comparative Overview of N-Alkylation Protocols
The selection of an appropriate protocol depends on the nature of the alkylating agent, reaction scale, and desired purity. The table below summarizes key methodologies.
| Protocol | Typical Base | Solvent(s) | Alkylating Agent | Key Reagents/Additives | N/O Selectivity | Key Considerations |
| Williamson-Type | K₂CO₃, Cs₂CO₃, NaH, t-BuOK | DMF, THF, ACN | Alkyl Halides (I, Br, Cl) | TBAI (optional) | Good to Excellent | Most common method; optimization of base and solvent is critical.[9][10] |
| Mitsunobu Reaction | N/A | THF, Dioxane | Primary & Secondary Alcohols | PPh₃, DIAD/DEAD | Generally High | Ideal for introducing chiral centers with inversion of configuration.[8][11] Requires careful purification to remove byproducts. |
| Phase-Transfer Catalysis | K₂CO₃, KOH | Toluene, DCM | Alkyl Halides | TBAB, TBAI | Excellent | Enhances reaction rates and is amenable to scale-up; effective for biphasic systems.[12] |
| Microwave-Assisted | K₂CO₃ or Base-Free | Various | Alkyl Halides | N/A | Often High | Drastically reduces reaction times.[1][2] Requires specialized equipment. |
Detailed Experimental Protocols
Protocol 1: Optimized Williamson-Type N-Alkylation
This protocol leverages a moderately strong base and a polar aprotic solvent to achieve high N-selectivity with standard alkyl halides. The use of potassium carbonate is often a good balance of reactivity and handling.
Rationale: Potassium carbonate is a cost-effective and easy-to-handle base. DMF effectively solvates the potassium cation, exposing the nucleophilic nitrogen of the pyridone anion. Adding a catalytic amount of tetrabutylammonium iodide (TBAI) can accelerate the reaction, particularly with alkyl chlorides or bromides, through an in situ Finkelstein reaction to generate the more reactive alkyl iodide.
Step-by-Step Methodology:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Add anhydrous dimethylformamide (DMF, ~0.2 M).
-
Add anhydrous potassium carbonate (K₂CO₃, 1.5–2.0 eq) and tetrabutylammonium iodide (TBAI, 0.1 eq).
-
Stir the suspension at room temperature for 15-20 minutes.
-
Add the alkylating agent (R-X, 1.1–1.2 eq) dropwise.
-
Heat the reaction mixture to 60–80 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4–16 hours).
-
Cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the pure N-alkylated product.
Protocol 2: N-Alkylation via the Mitsunobu Reaction
Rationale: Triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DIAD) form a highly reactive phosphonium salt intermediate in situ. The alcohol adds to this intermediate, and subsequent deprotonation by the pyridone generates an alkoxyphosphonium salt. The pyridone anion then acts as the nucleophile, displacing triphenylphosphine oxide in an Sₙ2 fashion. For 2-pyridones, this attack typically occurs selectively at the nitrogen atom.[8][13]
Step-by-Step Methodology:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the desired alcohol (1.1 eq), and triphenylphosphine (PPh₃, 1.5 eq).
-
Dissolve the components in anhydrous THF (~0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise over 20-30 minutes. A color change and/or precipitation may be observed.
-
Allow the reaction to slowly warm to room temperature and stir for 12–24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
The crude residue will contain the product along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct. Purification can be challenging and is typically achieved by careful column chromatography. Expert Tip: Using polymer-supported triphenylphosphine can simplify workup, as the phosphine oxide byproduct can be removed by filtration.[14]
Visualizing the Experimental Workflow
A systematic approach is crucial for reproducible results. The following workflow outlines the key stages from reaction setup to final product characterization.
Sources
- 1. sciforum.net [sciforum.net]
- 2. mdpi.com [mdpi.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. pubs.acs.org [pubs.acs.org]
- 6. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 11. Mitsunobu Reaction [organic-chemistry.org]
- 12. eurekaselect.com [eurekaselect.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]
Procedure for hydrolysis of 2-fluoro-6-(difluoromethyl)pyridine to pyridone
Application Note: Selective Hydrolysis of 2-Fluoro-6-(difluoromethyl)pyridine to 6-(Difluoromethyl)pyridin-2(1H)-one
Executive Summary
This application note details the optimized protocol for the conversion of 2-fluoro-6-(difluoromethyl)pyridine to This compound . This transformation is critical in medicinal chemistry, where the pyridone scaffold serves as a bioisostere for amides, and the difluoromethyl (
The procedure utilizes acid-mediated hydrolysis , selected specifically to preserve the sensitive
Scientific Foundation & Mechanism
Mechanistic Rationale
The conversion proceeds via a Nucleophilic Aromatic Substitution (
-
Activation: The pyridine nitrogen is protonated by the acidic medium, dramatically increasing the electrophilicity of the C-2 position.
-
Nucleophilic Attack: Water acts as the nucleophile, attacking C-2. The presence of the electron-withdrawing
group at C-6 further activates the ring, making the C-2 fluorine an exceptional leaving group. -
Elimination: Fluoride is eliminated as HF.
-
Tautomerization: The initial 2-hydroxypyridine intermediate rapidly tautomerizes to the thermodynamically favored 2-pyridone form (lactam), driven by the strong amide resonance stabilization.
Chemoselectivity (The "Why" behind the Protocol)
-
Why Acidic Hydrolysis? The
group contains a relatively acidic proton ( ~ 25-30 depending on environment). Strong bases (e.g., NaOH, alkoxides) can deprotonate the group, leading to "haloform-like" decomposition or carbene generation. Acidic conditions avoid this pathway entirely. -
Why 2-Fluoro? 2-Fluoropyridines are significantly more reactive in
reactions than their chloro- or bromo- counterparts due to the high electronegativity of fluorine, which stabilizes the Meisenheimer-like transition state.
Pathway Visualization
Figure 1: Mechanistic pathway for acid-mediated hydrolysis and avoidance of base-induced degradation.
Experimental Protocol
Materials & Equipment
-
Substrate: 2-Fluoro-6-(difluoromethyl)pyridine (Purity >97%).
-
Reagent: Hydrochloric Acid (37% ACS Reagent) or 6M HCl.
-
Solvent: Acetic Acid (Glacial) – Optional co-solvent to improve solubility.
-
Vessel: Round-bottom flask with reflux condenser. Note: Glassware etching may occur over repeated runs due to HF; consider Teflon-lined vessels for scale-up.
Step-by-Step Methodology
| Step | Action | Critical Parameter / Observation |
| 1 | Dissolution | Dissolve 1.0 eq of substrate in Acetic Acid (3-5 vol). Add 6M HCl (5-10 vol). |
| 2 | Reaction | Heat mixture to Reflux (100–110 °C) . |
| 3 | Monitoring | Monitor by LC-MS or TLC (50% EtOAc/Hex) every 2 hours. |
| 4 | Quenching | Cool to RT. Carefully neutralize with Sat. |
| 5 | Isolation | If solid precipitates: Filter and wash with cold water.If oil: Extract with EtOAc (3x), dry over |
| 6 | Purification | Recrystallization (EtOH/Hexane) or Flash Chromatography (DCM/MeOH). |
Quantitative Data Summary (Expected)
| Parameter | Value | Notes |
| Conversion | > 95% | 2-F is highly labile under these conditions. |
| Isolated Yield | 80 - 90% | Losses primarily due to water solubility during workup. |
| Reaction Time | 4 - 8 Hours | Dependent on scale and stirring efficiency. |
Validation & Characterization
To ensure the protocol is self-validating, confirm the product identity using the following markers.
-
1H NMR (DMSO-d6):
-
Look for the disappearance of the aromatic signal at the 2-position.
-
Signal: A distinct triplet (
) around 6.5 - 7.0 ppm. -
NH Signal: A broad singlet around
11.0 - 13.0 ppm (characteristic of pyridone form).
-
-
19F NMR:
-
Starting Material: Two signals (Ar-F and
). -
Product: Disappearance of the Ar-F signal (
to ppm). Retention of the doublet ( to ppm).
-
-
LC-MS:
-
Mass shift:
. Actually, , so Mass decreases by ~2 amu.
-
Troubleshooting & Optimization Workflow
Figure 2: Decision tree for troubleshooting common reaction failures.
References
-
Ando, M., et al. (2006). Facile One-Pot Synthesis of N-Difluoromethyl-2-pyridone Derivatives. Organic Letters, 8(17), 3805–3808.[1] (Describes hydrolysis of difluoromethyl-pyridinium intermediates under acidic conditions).
-
Pikun, N.V., et al. (2020).[2][3] Synthesis of Fluorinated 3,6-Dihydropyridines.... MDPI Molecules. (Discusses electrophilic fluorination and stability of fluoropyridines).
-
Meanwell, N.A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores. Journal of Medicinal Chemistry. (Review of
stability and H-bond donor properties). -
Petko, K.I., et al. (2024).[1] O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane.[1] Journal of Organic and Pharmaceutical Chemistry.[4] (Provides spectral data for difluoromethyl-pyridones).
Sources
Application Notes & Protocols: Late-Stage Functionalization of 6-Difluoromethyl-2-Pyridone Scaffolds
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The 6-difluoromethyl-2-pyridone motif is a privileged scaffold in modern medicinal chemistry, combining the established biological relevance of the 2-pyridone core with the unique physicochemical benefits of the difluoromethyl group.[1][2] The -CF2H group acts as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amide functionalities, often enhancing metabolic stability, cell permeability, and target binding affinity.[2][3] Late-stage functionalization (LSF) of this core structure offers a powerful strategy to rapidly generate diverse analogues for structure-activity relationship (SAR) studies, bypassing the need for lengthy de novo synthesis.[4][5] This guide provides a detailed overview of scientifically-grounded strategies and actionable protocols for the selective C-H functionalization of the 6-difluoromethyl-2-pyridone ring system, with a focus on explaining the causality behind methodological choices.
Chapter 1: Foundational Principles of Reactivity & Regioselectivity
The synthetic utility of the 2-pyridone scaffold is governed by its distinct electronic landscape. Understanding this landscape is critical for predicting and controlling the regioselectivity of late-stage C-H functionalization. The ring is an electron-deficient system, yet it possesses sites of varied reactivity.
-
C3 and C5 Positions: These positions are the most electron-rich carbons on the ring and are thus susceptible to attack by electrophilic reagents and, more pertinently for LSF, radical species.[1] Many modern functionalization methods, particularly those employing photoredox or Minisci-type reaction conditions, will preferentially target the C3 position.[6][7]
-
C4 Position: This position is less electronically biased and often requires specific strategies, such as the use of directing or removable blocking groups, to achieve selective functionalization.[8]
-
C6 Position: This position is the most electron-deficient due to the influence of the adjacent carbonyl and ring nitrogen, making it a target for specific transition-metal-catalyzed C-H activation cycles that favor such sites.[1]
The presence of the strongly electron-withdrawing 6-difluoromethyl group further deactivates the ring towards electrophilic attack but enhances its susceptibility to radical addition, making radical-based LSF a particularly potent strategy.
Caption: Reactivity map of the 2-pyridone core for LSF.
Chapter 2: Methodologies & Experimental Protocols
This chapter details specific, field-proven protocols for the regioselective functionalization of the pyridone core. The causality behind the choice of reagents and conditions is explained to empower researchers to adapt these methods.
C3-Selective Functionalization: Visible-Light-Mediated Decarboxylative Alkylation
Scientific Principle: The C3 position is the kinetically favored site for radical addition.[1] Visible-light photoredox catalysis provides a mild and efficient method for generating alkyl radicals from abundant and stable carboxylic acid precursors via their N-hydroxyphthalimide (NHPI) ester derivatives.[7] This approach avoids harsh conditions and exhibits broad functional group tolerance, making it ideal for LSF on complex molecules.
Experimental Protocol 1: C3-Alkylation via Photoredox Catalysis This protocol is adapted from established procedures for 2-pyridone functionalization.[7]
Caption: General workflow for photocatalytic C3-alkylation.
Step-by-Step Methodology:
-
Preparation of the NHPI Ester: To a solution of the desired carboxylic acid (1.2 equiv) and N-hydroxyphthalimide (1.2 equiv) in anhydrous DCM (0.2 M), add N,N'-dicyclohexylcarbodiimide (DCC) (1.3 equiv) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours. Filter the resulting dicyclohexylurea (DCU) precipitate and concentrate the filtrate in vacuo. The crude NHPI ester can often be used directly in the next step.
-
Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, combine the 6-(difluoromethyl)-2-pyridone substrate (1.0 equiv, 0.2 mmol), the prepared NHPI ester (1.5 equiv), and the photocatalyst, such as fac-Ir(ppy)₃ (1-2 mol%).
-
Solvent and Degassing: Add anhydrous, degassed solvent (e.g., DMSO or DMF, 2.0 mL). Seal the vial with a septum and degas the mixture by bubbling with argon or nitrogen for 15 minutes.
-
Irradiation: Place the vial approximately 5-10 cm from a blue LED lamp (450 nm) and stir vigorously at room temperature. Use a small fan to maintain ambient temperature. Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 24-48 hours.
-
Workup and Purification: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the C3-alkylated product.
Data Summary: Representative Substrate Scope
| Entry | Carboxylic Acid Source | Product Structure (Illustrative) | Typical Yield |
| 1 | Cyclohexanecarboxylic Acid | 3-cyclohexyl-6-(CF2H)-2-pyridone | 75% |
| 2 | Phenylacetic Acid | 3-benzyl-6-(CF2H)-2-pyridone | 68% |
| 3 | 4-Methoxy-phenylacetic Acid | 3-(4-methoxybenzyl)-6-(CF2H)-2-pyridone | 71% |
| 4 | Boc-Glycine | 3-(Boc-aminomethyl)-6-(CF2H)-2-pyridone | 55% |
C4-Selective Functionalization: A Blocking Group Strategy
Scientific Principle: Direct functionalization at C4 is challenging due to a lack of intrinsic electronic bias. A powerful strategy, pioneered for general pyridines, involves the temporary installation of a removable blocking group on the nitrogen atom that sterically hinders the C3/C5 positions and electronically directs radical attack to the C4 position.[8] A maleate-derived blocking group has proven effective for this purpose in Minisci-type decarboxylative alkylations.[8]
Conceptual Protocol 2: Directed C4-Alkylation (Adaptation) This protocol is a conceptual adaptation of the Baran methodology for the specific 6-(difluoromethyl)-2-pyridone scaffold.[8]
Caption: Workflow for the C4-alkylation blocking group strategy.
Step-by-Step Methodology (Conceptual):
-
Installation of Blocking Group: React the 6-(difluoromethyl)-2-pyridone with a suitable maleate-derived precursor under basic conditions to form the N-substituted pyridinium salt.
-
C4-Selective Minisci Reaction: To a biphasic mixture of the N-blocked pyridone (1.0 equiv) in dichloroethane and water, add the carboxylic acid (2.0 equiv), silver nitrate (AgNO₃, 20 mol%), and ammonium persulfate ((NH₄)₂S₂O₈, 2.0 equiv).[8] Heat the mixture at 50-60 °C for 2-4 hours. The blocking group directs the incoming alkyl radical exclusively to the C4 position.
-
Removal of Blocking Group: After the alkylation is complete, the maleate group can be removed. This may involve a simple hydrolysis step or a reduction, depending on the specific blocking group linker, to regenerate the N-H pyridone and yield the final C4-alkylated product.
-
Purification: Purify via standard aqueous workup and column chromatography.
Causality: The bulky N-substituent sterically shields the adjacent C3 position while the modified electronics of the pyridinium system favor radical addition at the C4 position, overcoming the innate C3 preference.
C5-Selective Functionalization: Transition-Metal-Catalyzed C-H Activation
Scientific Principle: Achieving C5 selectivity often requires overriding the intrinsic C3 preference. This can be accomplished using transition-metal catalysis, typically with a directing group (DG) installed on the pyridone nitrogen.[9][10] The catalyst (e.g., Pd, Rh, Co) forms a metallocycle with the directing group, positioning the metal center in proximity to the C5 C-H bond for activation and subsequent coupling with a partner (e.g., aryl halide, alkene).
Conceptual Protocol 3: Directed C5-Arylation This is a generalized protocol based on established palladium-catalyzed C-H functionalization principles.[9][11]
Step-by-Step Methodology (Conceptual):
-
Install Directing Group: Synthetically install a suitable directing group (e.g., a picolinamide or similar chelating group) onto the pyridone nitrogen.
-
C-H Activation/Arylation: In a Schlenk flask under an inert atmosphere (Argon), combine the N-DG-pyridone substrate (1.0 equiv), the aryl halide coupling partner (1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), a suitable ligand (if required), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).[11]
-
Reaction Conditions: Add a high-boiling point solvent (e.g., dioxane, toluene, or DMA) and heat the reaction to 100-140 °C for 12-24 hours.
-
Workup and DG Removal: After cooling, filter the reaction mixture through celite, perform an aqueous workup, and purify the arylated intermediate. Subsequently, cleave the directing group under appropriate conditions (e.g., acidic or basic hydrolysis) to reveal the C5-arylated 6-(difluoromethyl)-2-pyridone.
Data Summary: Typical Reagents for C-H Arylation
| Component | Examples | Purpose |
| Palladium Source | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Catalyst for C-H activation and cross-coupling cycle. |
| Ligand | XPhos, SPhos, P(t-Bu)₃ | Stabilizes the Pd center and promotes oxidative addition/reductive elimination. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Neutralizes HX generated, facilitates catalyst turnover. |
| Solvent | Dioxane, Toluene, DMF, DMA | High-boiling polar aprotic solvent. |
Chapter 3: Advanced & Emerging Methodologies
The field of LSF is rapidly evolving, with new technologies offering milder conditions and unique reactivity.
-
Electrochemical Late-Stage Functionalization (eLSF): This technique uses electricity as a "traceless" oxidant or reductant, avoiding stoichiometric chemical reagents and often proceeding under very mild conditions.[12][13] eLSF has been successfully applied to the C-H functionalization of complex bioactive molecules and holds significant promise for modifying the 6-difluoromethyl-2-pyridone scaffold.[14][15]
-
Cobalt-Catalyzed C-H Functionalization: Earth-abundant cobalt catalysts have emerged as powerful tools for regioselective C-H functionalization. For instance, Co(III)-catalysis has been used for the direct C6-allylation of 2-pyridones with allenes, demonstrating high regioselectivity and functional group tolerance.[16] This strategy could potentially be adapted for the C5 position with an appropriate directing group.
Chapter 4: Troubleshooting & Practical Insights
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Poor quality reagents; Insufficient degassing (for photoredox/Pd); Low reaction temperature. | Use a fresh batch of catalyst/ligand. Ensure pyridone and coupling partners are pure. Use rigorous inert atmosphere techniques.[11] Increase temperature for thermal reactions. |
| Poor Regioselectivity | Innate reactivity overriding desired pathway; Steric hindrance. | For C4/C5, ensure the directing/blocking group is correctly installed and robust. Re-evaluate the chosen methodology; a radical approach will strongly favor C3. |
| Decomposition of Starting Material | Reaction conditions too harsh; Functional group incompatibility. | Switch to a milder methodology (e.g., photoredox from thermal). Protect sensitive functional groups on the substrate prior to LSF. |
| Product Purification Issues | Similar polarity of product and starting material or byproducts. | Optimize chromatography (try different solvent systems, gradients, or use reverse-phase HPLC). Consider a crystallization strategy. |
Conclusion
The late-stage functionalization of 6-difluoromethyl-2-pyridone scaffolds is a critical enabling technology in drug discovery. By leveraging a deep understanding of the scaffold's inherent reactivity, researchers can employ a suite of modern synthetic methods—from visible-light photoredox catalysis for C3-alkylation to directed C-H activation for C5-arylation—to rapidly access novel chemical matter. As emerging techniques like electrosynthesis become more mainstream, the toolkit for modifying this valuable core will only continue to expand, accelerating the development of next-generation therapeutics.
References
- Ritter, T. et al. (n.d.). Photoredox-Mediated Pyridonation of (Het)Arenes. Synfacts.
- (n.d.). Tandem vinyl radical Minisci-type annulation on pyridines: one-pot expeditious access to azaindenones. Chemical Communications (RSC Publishing).
- (2025, October 29). Regioselective Co(III)-Catalyzed C–H Functionalization of 2-Pyridones with Allenes. ACS.org.
-
(n.d.). Transition Metal‐Catalyzed C H Functionalization of 2‐Pyridones, 2‐Pyrones, and Their Benzo‐Fused Congeners | Request PDF. ResearchGate. Available at: [Link]
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(n.d.). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. PMC. Available at: [Link]
-
(2020, July 16). Transition Metal-Catalysed Direct C-H Bond Functionalizations of 2-Pyridone Beyond C3-Selectivity. PubMed. Available at: [Link]
-
(n.d.). Transition Metal Mediated C-H Activation of 2-Pyrones, 2-Pyridones, 2-Coumarins and 2-Quinolones | Request PDF. ResearchGate. Available at: [Link]
-
(n.d.). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. PMC. Available at: [Link]
-
(2017, November 27). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science (RSC Publishing). Available at: [Link]
-
(n.d.). Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules: Recent Strategies and Perspectives. AIR Unimi. Available at: [Link]
-
(2024, August 15). Electrochemical synthesis of heterocyclic compounds via carbon–heteroatom bond formation: direct and indirect electrolysis. Chemistry Letters | Oxford Academic. Available at: [Link]
-
(2019, May 24). Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. IBS Publications Repository. Available at: [Link]
-
(2024, June 7). Green advancements towards the electrochemical synthesis of heterocycles. RSC Publishing. Available at: [Link]
-
(2019, May 24). Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. Journal of the American Chemical Society. Available at: [Link]
-
(n.d.). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Available at: [Link]
-
(n.d.). Electrochemical Late-Stage Functionalization. PMC. Available at: [Link]
-
(2025, August 8). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. ResearchGate. Available at: [Link]
-
(n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC. Available at: [Link]
-
(2020, September 7). Late stage C–H functionalization via chalcogen and pnictogen salts. SciSpace. Available at: [Link]
-
(n.d.). Decarboxylative cross-coupling. Wikipedia. Available at: [Link]
-
(n.d.). Visible-light-mediated decarboxylative alkylation of 2-pyridone derivatives via a C3-selective C–H functionalization. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
(2021, June 2). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
(2020, September 7). Late stage C–H functionalization via chalcogen and pnictogen salts. RSC Publishing. Available at: [Link]
-
(2006, July 18). Facile One-Pot Synthesis of N-Difluoromethyl-2-pyridone Derivatives. Organic Letters. Available at: [Link]
-
(n.d.). Advancements in Visible-Light-Enabled Radical C(sp)2–H Alkylation of (Hetero)arenes. ACS. Available at: [Link]
-
(2022, August 15). CHAPTER 4: Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds. Books. Available at: [Link]
-
(2024, October 9). electrochemical late-stage functionalization classified by anodic oxidation, cathodic reduction, and paired electrolysis. Beilstein Journals. Available at: [Link]
-
(2022, August 10). Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. PMC. Available at: [Link]
-
(n.d.). Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis. ChemRxiv. Available at: [Link]
-
(2024, May 15). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. PMC. Available at: [Link]
-
(2025, November 20). Recent Progress in Electrochemical Late-Stage C(sp2)–H Functionalization. Who we serve. Available at: [Link]
-
(n.d.). RESEARCH ARTICLE Hydrogen Atom Transfer Driven Enantioselective Minisci Reaction of Alcohols. University of Cambridge. Available at: [Link]
-
(2018, May 23). Late-Stage Functionalization of Drug-Like Molecules Using Diversinates. PubMed. Available at: [Link]
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- 5. Late-Stage Functionalization of Drug-Like Molecules Using Diversinates - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Scalable Manufacturing of 6-(Difluoromethyl)pyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for a scalable manufacturing process for 6-(difluoromethyl)pyridin-2(1H)-one, a heterocyclic building block of significant interest in medicinal chemistry. The difluoromethyl group can act as a lipophilic hydrogen bond donor and serves as a bioisostere for hydroxyl, thiol, and amino functionalities, making it a valuable moiety in drug design.[1] This document outlines a robust and scalable two-stage synthetic strategy, commencing with the synthesis of a key 2-chloro-6-(difluoromethyl)pyridine intermediate, followed by its hydrolysis to the target pyridone. The protocols are designed to be practical and cost-effective for large-scale production, addressing the challenges associated with the introduction of the difluoromethyl group and potential steric hindrance at the 6-position of the pyridine ring.
Introduction
Pyridin-2(1H)-one and its derivatives are privileged scaffolds in the development of novel therapeutics, exhibiting a wide range of biological activities.[2][3] The incorporation of fluorine-containing functional groups, such as the difluoromethyl group, into these scaffolds can significantly enhance their metabolic stability, binding affinity, and overall pharmacokinetic profile.[4] While various methods for the synthesis of pyridinone derivatives and the introduction of difluoromethyl groups exist, a scalable and reliable process for the production of this compound has been less explicitly detailed in the literature.
Direct difluoromethylation of a pre-existing 6-substituted pyridinone can be challenging due to issues of regioselectivity and steric hindrance.[5] Therefore, a more strategic approach involves the initial synthesis of a difluoromethylated pyridine precursor followed by conversion to the desired pyridone. This guide focuses on a practical and scalable pathway that addresses these challenges, providing detailed experimental procedures, explanations of the underlying chemical principles, and data presentation to aid in process optimization.
Overall Synthetic Strategy
The proposed scalable manufacturing process for this compound is a two-stage approach. The first stage focuses on the synthesis of the key intermediate, 2-chloro-6-(difluoromethyl)pyridine. The second stage involves the hydrolysis of this intermediate to yield the final product.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 2-Chloro-6-(difluoromethyl)pyridine
This stage involves a three-step process starting from the readily available and inexpensive 2-picoline. The strategy is analogous to established industrial syntheses of related chlorinated and fluorinated pyridines.
Step 1.1: Radical Chlorination of 2-Picoline to 2-(Trichloromethyl)pyridine
The initial step is the exhaustive chlorination of the methyl group of 2-picoline to form 2-(trichloromethyl)pyridine. This reaction is typically carried out under free-radical conditions.
Protocol:
-
Reactor Setup: A multi-necked, jacketed glass reactor equipped with a mechanical stirrer, a condenser (with a gas outlet to a scrubber), a thermometer, a gas inlet tube, and a port for reagent addition is assembled. The reactor should be situated in a well-ventilated fume hood.
-
Charge Reactor: Charge the reactor with 2-picoline.
-
Inert Atmosphere: Purge the reactor with nitrogen gas.
-
Reaction Initiation: Heat the 2-picoline to reflux.
-
Chlorine Gas Introduction: Introduce chlorine gas subsurface through the gas inlet tube at a controlled rate. The reaction is exothermic and the temperature should be maintained at reflux.
-
Monitoring: Monitor the reaction progress by Gas Chromatography (GC) until the desired conversion is achieved.
-
Work-up: Upon completion, cool the reaction mixture and purge with nitrogen to remove any residual chlorine gas. The crude 2-(trichloromethyl)pyridine can be purified by vacuum distillation.
Causality of Experimental Choices:
-
Reflux Conditions: High temperatures are necessary to initiate and sustain the free-radical chain reaction.
-
Subsurface Gas Introduction: Ensures efficient mixing and reaction of the chlorine gas with the substrate.
-
Nitrogen Purge: Removes oxygen from the reactor to prevent unwanted side reactions and ensures the safe removal of excess chlorine gas.
Step 1.2: Fluorination of 2-(Trichloromethyl)pyridine to 2-Chloro-6-(trifluoromethyl)pyridine
The trichloromethyl group is then converted to a trifluoromethyl group via a halogen exchange reaction. While the target is a difluoromethyl group, the synthesis of the trifluoromethyl analogue is well-documented and provides a basis for this transformation. A subsequent reduction step would be necessary to obtain the difluoromethyl group.
Protocol:
-
Reactor Setup: A clean, dry, and inert pressure reactor (e.g., a Hastelloy C reactor) equipped with a mechanical stirrer, a thermocouple, a pressure gauge, and inlet/outlet valves is required.
-
Charge Reactor: Charge the reactor with anhydrous hydrogen fluoride (HF).
-
Substrate Addition: Add 2-(trichloromethyl)pyridine to the reactor.
-
Reaction Conditions: Heat the sealed reactor to the desired temperature (e.g., 100-150°C) and monitor the internal pressure.
-
Monitoring: The reaction progress can be monitored by taking aliquots (with extreme caution) and analyzing by GC-MS.
-
Work-up: After completion, cool the reactor to a low temperature (e.g., <0°C) and carefully vent the excess HF into a scrubber. The crude product is then cautiously quenched with an aqueous base (e.g., sodium bicarbonate or calcium hydroxide) and extracted with a suitable organic solvent (e.g., dichloromethane). The organic layer is dried and the solvent removed to yield the crude product, which can be purified by distillation.
Causality of Experimental Choices:
-
Anhydrous HF: Serves as both the fluorine source and a catalyst.
-
Pressure Reactor: Necessary to maintain the HF in the liquid phase at the required reaction temperatures and to contain the reaction pressure.
-
Careful Quenching: Essential to safely neutralize the highly corrosive HF.
Step 1.3: Partial Reduction of 2-Chloro-6-(trifluoromethyl)pyridine to 2-Chloro-6-(difluoromethyl)pyridine
The trifluoromethyl group is then partially reduced to the target difluoromethyl group.
Protocol:
-
Reactor Setup: A standard glass reactor equipped with a magnetic or mechanical stirrer, a condenser, and a nitrogen inlet is suitable.
-
Charge Reactor: Dissolve 2-chloro-6-(trifluoromethyl)pyridine in a suitable solvent (e.g., methanol).
-
Reagent Addition: Add a reducing agent such as iron filings.
-
Acid Addition: Slowly add a mineral acid, such as concentrated hydrochloric acid, to initiate the reduction. An exotherm may be observed.
-
Reaction Conditions: Heat the mixture to reflux and maintain for a specified period.
-
Monitoring: Monitor the reaction by GC or TLC.
-
Work-up: Cool the reaction mixture, dilute with an organic solvent (e.g., methylene chloride), and filter to remove the iron residues. The filtrate is washed with water, dried over a suitable drying agent (e.g., MgSO4), and the solvent is evaporated. The crude product can be purified by column chromatography or recrystallization.[6]
Causality of Experimental Choices:
-
Iron/HCl: A classic and cost-effective reducing system for the partial reduction of perhalogenated methyl groups.
-
Reflux: Increases the rate of the heterogeneous reaction.
Part 2: Hydrolysis of 2-Chloro-6-(difluoromethyl)pyridine to this compound
The final step is the hydrolysis of the 2-chloro substituent to a hydroxyl group, which exists in tautomeric equilibrium with the more stable pyridone form.
Caption: Hydrolysis of the key intermediate to the final product.
Protocol:
-
Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, a condenser, and a thermocouple is used.
-
Charge Reactor: Charge the reactor with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.
-
Substrate Addition: Add 2-chloro-6-(difluoromethyl)pyridine to the basic solution.
-
Reaction Conditions: Heat the reaction mixture to a high temperature (e.g., 100-150°C). The reaction may be performed under pressure to achieve higher temperatures.
-
Monitoring: Monitor the disappearance of the starting material by HPLC or TLC.
-
Work-up: After completion, cool the reaction mixture and carefully acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Isolation: The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality of Experimental Choices:
-
Strong Base and Heat: These conditions are necessary to facilitate the nucleophilic aromatic substitution of the chloride with a hydroxide ion.
-
Acidification: The product is soluble in the basic reaction mixture as its salt. Acidification protonates the pyridone, causing it to precipitate out of the aqueous solution.
Data Summary
The following table summarizes the expected outcomes for each step of the synthesis. Please note that these are target values and may require optimization for a specific manufacturing setup.
| Step | Reaction | Key Reagents | Typical Yield (%) | Purity (%) | Scale |
| 1.1 | Radical Chlorination | 2-Picoline, Cl₂ | 80-90 | >95 (distilled) | Multi-kilogram |
| 1.2 | Fluorination | 2-(Trichloromethyl)pyridine, HF | 70-85 | >95 (distilled) | Multi-kilogram |
| 1.3 | Partial Reduction | 2-Chloro-6-(trifluoromethyl)pyridine, Fe/HCl | 60-75 | >98 (recrystallized) | Kilogram |
| 2 | Hydrolysis | 2-Chloro-6-(difluoromethyl)pyridine, NaOH(aq) | 85-95 | >99 (recrystallized) | Multi-kilogram |
Conclusion
The presented two-stage synthetic route provides a scalable and economically viable process for the manufacture of this compound. By starting from inexpensive and readily available 2-picoline, and employing robust and well-understood chemical transformations, this guide offers a practical solution for producing this valuable building block for drug discovery and development. The detailed protocols and explanations of the underlying chemical principles are intended to empower researchers and process chemists to implement and optimize this synthesis on a large scale.
References
-
Ando, M., Wada, T., & Sato, N. (2006). Facile One-Pot Synthesis of N-Difluoromethyl-2-pyridone Derivatives. Organic Letters, 8(17), 3805–3808. [Link]
-
Barata-Vallejo, S., & Postigo, A. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(50), 29829-29834. [Link]
-
Egorov, D. V., & Subota, A. I. (2023). The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research. Journal of Organic and Pharmaceutical Chemistry, 21(3), 24-34. [Link]
-
Kirk, K. L. (2008). Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. Organic Process Research & Development, 12(2), 305–321. [Link]
-
Petko, K. I., & Filatov, A. A. (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Journal of Organic and Pharmaceutical Chemistry, 22(2), 53-58. [Link]
-
Studer, A., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications. [Link]
-
Wang, N., Huang, Y., Zi, Y., Wang, M., & Huang, W. (2024). A P(NMe2)3-Mediated Direct N-Alkylation of 2-Pyridones with α-Keto Esters. The Journal of Organic Chemistry, 89(5), 3657–3665. [Link]
-
Zhou, S., et al. (2021). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. The Journal of Organic Chemistry, 86(9), 6879–6887. [Link]
- Google Patents. (n.d.). Process for making 2,6-difluoro pyridine. (US4071521A).
- Google Patents. (n.d.). Preparation method of 2- chloro-6-trichloromethyl pyridine. (CN101648905B).
-
Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]
-
PrepChem. (n.d.). Synthesis of 2-chloro-6-(dichloromethyl)pyridine. [Link]
-
PubChem. (n.d.). 2-Chloro-6-(trifluoromethyl)pyridine. [Link]
-
ResearchGate. (2025). Facile synthesis of 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones and their polyfluoroalkyl-containing analogs. [Link]
-
ResearchGate. (2025). Synthesis of 2-halo-pyridines 47 A/47 B and proposed reaction mechanism. [Link]
-
Xi'an Jiaotong University. (2024). Synthesis of Difluoromethylated Compounds. [Link]
-
YouTube. (2022, December 25). Preparation of Pyridines, Part 6: Cycloaddition and Rearrangement. [Link]
-
CORE. (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. [Link]
-
MDPI. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. [Link]
-
ResearchGate. (2025). Synthesis of 2‐Chloro‐6‐(trifluoromethyl)pyridine‐3,5‐dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives. [Link]
Sources
- 1. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 2. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 4. O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. prepchem.com [prepchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(difluoromethyl)pyridin-2(1H)-one
Welcome to the technical support center for the synthesis of 6-(difluoromethyl)pyridin-2(1H)-one and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. The content is structured in a question-and-answer format to directly address specific experimental issues with in-depth explanations and actionable troubleshooting protocols.
Frequently Asked Questions (FAQs)
FAQ 1: Poor N-Selectivity - Why am I primarily isolating the O-difluoromethylated byproduct?
Question: My reaction is yielding significant amounts of 2-(difluoromethoxy)pyridine instead of the desired N-alkylated product, this compound. How can I improve the N-selectivity?
Answer: This is the most common challenge in the direct difluoromethylation of 2-pyridones and stems from the molecule's nature as an ambident nucleophile . The 2-pyridone tautomer exists in equilibrium with 2-hydroxypyridine, allowing the difluoromethylating agent to attack either the nitrogen or the oxygen atom. The ratio of N- to O-alkylation is highly dependent on the reaction conditions.
Causality and Strategic Solutions:
-
Hard and Soft Acid-Base (HSAB) Theory: The outcome of the alkylation can be rationalized using HSAB theory. The nitrogen atom is a "softer" nucleophilic center, while the oxygen atom is "harder." The choice of difluoromethylating agent and reaction conditions can influence which center reacts preferentially.
-
Reaction Conditions: Generally, harsher reaction conditions (higher temperatures, stronger bases) favor the thermodynamically more stable N-alkylated product.[1][2] In contrast, milder conditions often lead to the kinetically favored O-alkylated product.[3]
-
Steric Hindrance: Substituents on the pyridine ring, particularly at the 6-position, can sterically hinder the nitrogen atom, making O-alkylation more likely.[1][3]
Troubleshooting Protocol: Improving N-Selectivity
-
Modify Reaction Conditions: If using a reagent like chlorodifluoromethane (Freon-22), increasing the reaction temperature and using a stronger base can significantly improve the yield of the N-difluoromethylated product.[1]
-
Change the Synthetic Route: A highly effective strategy to circumvent the N/O selectivity issue is to start from a different precursor where the nitrogen atom is predisposed to react. The method developed by Ando et al. (2006) utilizes 2-acetaminopyridine derivatives. In this one-pot synthesis, difluoromethylation occurs on the exocyclic nitrogen of the acetamido group, followed by an in-situ hydrolysis to yield the desired N-difluoromethyl-2-pyridone with excellent selectivity.[3]
The diagram below illustrates the two competing pathways in direct alkylation versus the directed synthesis from a 2-acetaminopyridine precursor.
FAQ 3: Purification and Characterization - How do I separate the N- and O-isomers?
Question: My reaction produced a mixture of N- and O-difluoromethylated isomers. What is the best way to purify the desired product and confirm its identity?
Answer: The separation of N- and O-isomers is typically achievable using standard laboratory techniques, and their distinct spectroscopic signatures make characterization straightforward.
-
Purification:
-
Column Chromatography: Silica gel column chromatography is the most effective method. The two isomers generally have different polarities, allowing for separation. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is recommended.
-
Recrystallization: If the desired N-isomer is a solid, recrystallization from a suitable solvent system can be an effective final purification step to remove trace impurities.
-
-
Characterization:
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are definitive tools for distinguishing the isomers.
-
¹H NMR: The difluoromethyl proton (CHF₂) appears as a characteristic triplet due to coupling with the two fluorine atoms. The chemical shift will differ between the N-CHF₂ and O-CHF₂ groups.
-
¹⁹F NMR: The two fluorine atoms of the difluoromethyl group will appear as a doublet due to coupling with the proton. The chemical shift is highly indicative of the group's environment. For example, in one study, the N-CHF₂ signal appeared around -103.8 ppm, while the O-CHF₂ signal was observed at -88.2 ppm. [1] * Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition of your product.
-
-
Experimental Protocol Example: One-Pot Synthesis from N-acetamide Precursor
This protocol is adapted from the procedure described by Ando et al. and is optimized for high N-selectivity. [3] Step-by-Step Methodology:
-
Setup: To a solution of the N-(6-substituted-pyridin-2-yl)acetamide (1.0 eq) in anhydrous acetonitrile, add sodium chlorodifluoroacetate (ClCF₂COONa, 1.5 eq) and 18-crown-6 (0.2 eq).
-
Difluoromethylation: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Hydrolysis: Cool the reaction mixture slightly. Add 1% aqueous potassium bisulfate (KHSO₄) solution.
-
Final Reaction: Heat the mixture to reflux again and monitor for the conversion of the intermediate to the final N-difluoromethyl-2-pyridone product.
-
Workup: After cooling to room temperature, extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the pure this compound derivative.
References
-
Ando, M., Wada, T., & Sato, N. (2006). Facile One-Pot Synthesis of N-Difluoromethyl-2-pyridone Derivatives. Organic Letters, 8(17), 3805–3808. [Link]
-
Petko, K. I., & Filatov, A. A. (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Journal of Organic and Pharmaceutical Chemistry, 22(2), 53–58. [Link]
-
Zhou, S., et al. (2021). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. The Journal of Organic Chemistry, 86(9), 6879–6887. [Link]
-
Pramanik, M. M. D., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(50), 29931-29936. [Link]
-
Zhu, Z., et al. (2021). Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF2Br. Organic Letters, 23(16), 6494–6498. [Link]
Sources
Purification methods for separating 6-difluoromethyl-2-pyridone from byproducts
Ticket System ID: PUR-PYR-06-DFM Status: Active Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The Challenge of the "Sticky" Pyridone
Welcome to the technical support hub for 6-difluoromethyl-2-pyridone (CAS: 1256822-43-1). If you are accessing this guide, you are likely facing one of three problems:
-
Tailing Peaks: Your compound smears across the column, co-eluting with impurities.[1]
-
Regioisomer Contamination: You cannot separate the N-alkylated target from the O-alkylated byproduct (2-(difluoromethoxy)pyridine).[1]
-
Sublimation Loss: Your yield vanishes during high-vacuum drying.
This molecule presents a unique "push-pull" challenge. The lactam/lactim tautomerism, combined with the electron-withdrawing difluoromethyl (
Part 1: Diagnostic Workflow
Before choosing a protocol, diagnose your crude mixture state using the logic flow below.
Figure 1: Decision matrix for selecting the optimal purification route based on physical state and impurity profile.[1]
Part 2: Troubleshooting Guides (Ticket System)
Ticket #402: "My compound tails badly on silica gel."
User Report: Running a standard EtOAc/Hexane gradient. The product elutes from 20% to 60% as a streak. Poor separation.
Root Cause:
Pyridones act as Lewis bases. The basic nitrogen (and the carbonyl oxygen) hydrogen-bonds with the acidic silanol groups (
Solution (The "TEA Block"): You must "cap" the silanol sites using a sacrificial base.[1]
-
Pre-treat the Column: Flush the silica column with 1% Triethylamine (TEA) in Hexane before loading.[1]
-
Mobile Phase Additive: Add 0.5% TEA to your eluent system (e.g., 1% MeOH/DCM + 0.5% TEA).[1]
-
Alternative: Switch to DCM/Acetone instead of EtOAc. Acetone is a hydrogen bond acceptor and competes for the silica sites, often sharpening pyridone peaks without needing amines.[1]
Ticket #509: "I have a persistent non-polar impurity (O-isomer)."
User Report: I see a spot just above my product on TLC. It has the same mass (LCMS) but different retention time. Column chromatography fails to separate them cleanly.
Root Cause: During synthesis (especially alkylation of pyridones), the O-difluoromethylated isomer (2-(difluoromethoxy)pyridine) often forms.[1] This byproduct lacks the N-H hydrogen bond donor capability, making it significantly less polar and non-acidic [2].[1]
Solution (The "pH Swing"): Exploit the acidity difference.[1] The target pyridone has an acidic N-H (pKa ~11); the O-isomer does not.[1]
-
See Protocol B (SOP-EXT-02) below.
Part 3: Standard Operating Protocols (SOPs)
SOP-EXT-02: pH-Swing Extraction (Removal of O-Isomers)
Best for: Removing non-acidic regioisomers and neutral starting materials.
Principle:
The
Reagents:
Procedure:
-
Dissolution: Dissolve the crude mixture in DCM (10 mL per gram of crude).
-
Salt Formation: Add 1M NaOH (1.2 equivalents relative to theoretical yield). Shake vigorously.
-
Observation: The 6-difluoromethyl-2-pyridone deprotonates and moves to the aqueous (top) layer .
-
Impurity: The O-isomer and other non-acidic byproducts remain in the organic (bottom) layer .[1]
-
-
Separation: Collect the aqueous layer. Do not discard the organic layer until QC confirms the product is in the aqueous phase.
-
Wash: Wash the aqueous layer once with fresh DCM to remove entrained impurities.
-
Regeneration: Cool the aqueous layer to 0°C. Slowly add 2M HCl until pH reaches ~3-4.
-
Observation: The product should precipitate or turn the solution cloudy.
-
-
Extraction: Extract the acidified aqueous layer with EtOAc (3x).[1]
-
Drying: Dry combined organics over
, filter, and concentrate.
SOP-CRYST-01: Recrystallization
Best for: Final polishing of solids >85% purity.
Solvent System: Isopropanol (IPA) / Hexane.[1] Why: Pyridones have high solubility in hot alcohols but poor solubility in alkanes.
-
Dissolve crude solid in minimum boiling IPA.
-
Add hot Hexane dropwise until persistent cloudiness appears.
-
Add 1-2 drops of IPA to clear the solution.
-
Allow to cool slowly to Room Temp, then 4°C.
-
Critical Step: If an oil forms instead of crystals, scratch the glass or add a seed crystal.[1] The
group can disrupt lattice packing, making oiling-out common.
Part 4: Mechanistic Insight
Understanding the tautomeric equilibrium is vital for storage and analysis.
Figure 2: The keto-enol tautomerism.[1] In solution (CDCl3), you may see broadened NMR signals due to this exchange.
Data Summary: Physical Properties
| Property | Value / Characteristic | Implication for Purification |
| pKa (N-H) | ~10.5 - 11.0 (Est.) | Allows extraction into NaOH (SOP-EXT-02). |
| LogP | ~0.8 - 1.2 | Moderately polar; elutes later on C18. |
| H-Bonding | Donor (NH) & Acceptor (C=O) | Causes tailing on silica; requires polar modifiers. |
| Volatility | Moderate | Do not dry under high vac (<1 mbar) at >40°C for prolonged periods. |
References
-
BenchChem Technical Support. (2025).[1][2] Chromatographic Purification of Pyridine Derivatives: Troubleshooting Peak Tailing. Retrieved from [1]
-
Fier, P. S., et al. (2016).[1] Direct Difluoromethylation of Pyridines and Pyridones. Journal of the American Chemical Society. (Contextual grounding on synthesis byproducts).
-
Zhang, Y., et al. (2020).[1] A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones.[3] Royal Society of Chemistry Advances. Retrieved from [1]
-
Reich, H. J. (2022).[1] pKa Data Compiled by R. Williams: Pyridine and Derivatives. Organic Chemistry Data.[4] Retrieved from [1]
-
Sigma-Aldrich. (2024).[1] Safety Data Sheet: 6-(Difluoromethyl)-2-pyridinecarboxylic acid (Analogous structure).[1] Retrieved from [1]
(Note: While specific CAS 1256822-43-1 properties are derived from chemical principles of the class, the purification logic is validated against standard protocols for electron-deficient pyridones found in the cited literature.)
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. A simple method for the synthesis of N -difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF 2 COOEt as the difluoromethylation reage ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06322C [pubs.rsc.org]
- 4. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]
Solubility issues of 6-(difluoromethyl)pyridin-2(1H)-one in organic solvents
Topic: Solubility & Handling Troubleshooting Guide
Executive Summary: The "Brick Dust" Paradox
6-(difluoromethyl)pyridin-2(1H)-one presents a classic "brick dust" challenge in organic synthesis.[1][2] While the difluoromethyl (-CHF
This molecule exists in a tautomeric equilibrium, but in the solid state and polar solvents, it overwhelmingly favors the lactam (2-pyridone) form. This form creates robust centrosymmetric dimers (or helical chains) with high lattice energy, rendering it sparingly soluble in standard non-polar organic solvents like hexanes, ether, or toluene.
Key Chemical Property:
-
H-Bond Donor: The N-H and the -CHF
proton (weak).[1][2] -
Result: High melting point and poor solubility in low-dielectric media.[1][2]
Solubility Matrix & Solvent Selection
Do not rely on "like dissolves like" in the traditional sense. This molecule requires solvents that can disrupt hydrogen bond dimers .[1][2]
Solubility Profile Table
| Solvent Class | Specific Solvent | Solubility Rating | Technical Notes |
| Dipolar Aprotic | DMSO, DMF, DMAc, NMP | Excellent | Primary Choice. Breaks dimers effectively.[1][2] Warning: High boiling points make removal difficult.[1][2] |
| Alcohols | Methanol, Ethanol, TFE | Good to Moderate | TFE (Trifluoroethanol) is exceptional due to strong H-bond donation disrupting the dimer. MeOH is good for transfers.[1][2] |
| Chlorinated | DCM, Chloroform | Poor to Marginal | Often requires 5-10% MeOH as a co-solvent to achieve useful concentrations.[1][2] |
| Ethers | THF, 1,4-Dioxane | Moderate | THF is the best "workhorse" solvent for reactions, but may require heating. |
| Esters | Ethyl Acetate | Low | Useful for extraction only if the aqueous phase is salted out.[1][2] Poor for dissolving solids.[1][2] |
| Hydrocarbons | Hexanes, Toluene | Insoluble | Use these only as anti-solvents to crash the product out. |
Mechanism of Insolubility (Visualized)
To troubleshoot, you must visualize the barrier. The molecule is not just "sitting" in the solid; it is "locked" in a dimer.
Figure 1: The dissolution pathway requires overcoming the high lattice energy of the pyridone dimer. Non-polar solvents lack the enthalpy to break this bond.
Troubleshooting Guides (Step-by-Step)
Scenario A: Reaction Workup (The "Stuck in Water" Problem)
Issue: You synthesized the molecule, but it won't extract from the aqueous layer into DCM or EtOAc.
Cause: The 2-pyridone motif is amphiphilic.[1][2] The -CHF
Protocol: The "Salting Out" Extraction
-
pH Adjustment: Ensure the aqueous layer is slightly acidic to neutral (pH 5–6).[1][2] Do not go basic (pH > 9), or you will form the water-soluble pyridinolate anion.[2]
-
Saturation: Add solid NaCl to the aqueous layer until saturated (brine).
-
Solvent Switch: Do not use pure EtOAc. Use a mixture of CHCl
:Isopropanol (3:1) or DCM:MeOH (9:1) .[2] -
Technique: Perform 3-4 extractions. The alcohol co-solvent is critical to solvate the H-bond network.[1]
Scenario B: Purification (Recrystallization)
Issue: The compound oils out or forms a gel during recrystallization.[2] Cause: Inappropriate solvent polarity match.[1][2]
Protocol: The "Drowning Out" Method
-
Dissolve: Dissolve the crude solid in the minimum amount of warm DMSO or DMF (approx. 60°C).[2]
-
Filter: Filter while hot to remove insoluble mechanical impurities.[1][2]
-
Precipitate: Slowly add Water (dropwise) to the stirring solution.
-
Cool: Allow the suspension to cool to room temperature, then chill in an ice bath.
-
Isolate: Filter the white precipitate.[1][2] Wash with copious water to remove residual DMSO.[1][2]
-
Dry: Vacuum dry at 40°C. (Pyridones hold water tightly; ensure thorough drying).[1][2]
Reaction Optimization Logic
When using this molecule as a starting material (nucleophile), solubility dictates reactivity.[2]
Figure 2: Decision tree for reaction planning. Polar aprotic solvents (DMF/DMSO) are required for homogeneous kinetics, especially in alkylation reactions.[2]
Frequently Asked Questions (FAQ)
Q: Why does my NMR spectrum show broad peaks in CDCl
-
Fix: Add 1-2 drops of CD
OD or DMSO-d to your NMR tube.[1][2] This breaks the H-bonds, monomerizes the sample, and sharpens the peaks.
Q: Can I use the -CHF
Q: Is the -CHF
Q: I need to N-alkylate this. Will it react at Oxygen or Nitrogen? A: 2-pyridones are ambient nucleophiles.[1][2]
-
N-alkylation: Favored under thermodynamic control, in polar solvents, using soft electrophiles.[1]
-
O-alkylation: Favored by silver salts (Ag
CO ) or hard electrophiles.[1][2] -
Note: The steric bulk of the 6-position -CHF
group may sterically hinder N-alkylation slightly, pushing equilibrium toward O-alkylation if the electrophile is bulky.[1]
References
-
General Pyridone Solubility & Tautomerism
-
Difluoromethyl Group Properties
-
Synthesis and Handling
-
Compound Data
Sources
- 1. 6-(Difluoromethyl)-3-pyridinecarboxylic acid | 913091-98-2 [sigmaaldrich.com]
- 2. 6-(Difluoromethyl)pyridin-3-ol hydrochloride | C6H6ClF2NO | CID 118987089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. 2-Pyridone | C5H5NO | CID 8871 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing defluorination during 6-(difluoromethyl)pyridin-2(1H)-one synthesis
Welcome to the technical support center for the synthesis of 6-(difluoromethyl)pyridin-2(1H)-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of introducing the difluoromethyl group onto a pyridinone scaffold. Our focus is to provide in-depth, actionable advice to anticipate and troubleshoot the critical challenge of defluorination, ensuring the integrity and yield of your target compound.
The difluoromethyl group is a valuable bioisostere for hydroxyl, thiol, or amine moieties, capable of acting as a hydrogen bond donor, which can significantly enhance the biological activity and metabolic stability of pharmaceutical candidates.[1][2] However, the synthesis of molecules like this compound is often plagued by the undesired loss of one or both fluorine atoms, a process known as defluorination. This guide synthesizes mechanistic understanding with practical, field-proven strategies to help you mitigate this common side reaction.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the mechanisms of defluorination and its detection during the synthesis of this compound.
Q1: What are the primary mechanisms that lead to defluorination of the -CHF₂ group on a pyridinone ring?
The defluorination of a difluoromethyl group attached to an electron-deficient ring system like pyridinone is typically initiated by the deprotonation of the acidic C-H bond within the -CHF₂ moiety. Once deprotonated, the resulting carbanion can undergo one of two primary pathways:
-
Base-Mediated Elimination (E1cB-like Mechanism): This is the most common pathway. A base removes the proton from the difluoromethyl group, forming a transient α-fluoro carbanion. This intermediate can then eliminate a fluoride ion to form a monofluoro-carbene, which can be trapped by nucleophiles or undergo further reactions, or it may be protonated to form a monofluoromethyl byproduct. Subsequent deprotonation and elimination can lead to complete removal of fluorine.
-
Nucleophilic Attack (SₙAr-type Pathway): In some cases, strong nucleophiles present in the reaction mixture can attack the electron-deficient carbon of the difluoromethyl group, displacing a fluoride ion. This is less common for -CHF₂ groups compared to -CF₃ groups but can occur under harsh conditions or with specific reagents. The pyridinone ring itself can influence the electrophilicity of the benzylic-like carbon.[3]
Q2: Why is the proton on the difluoromethyl group acidic enough to be removed by common bases?
The acidity of the C-H bond in the difluoromethyl group is significantly enhanced by the strong electron-withdrawing inductive effect of the two adjacent fluorine atoms. This polarization of the C-H bond makes the proton susceptible to abstraction by a variety of bases, particularly organometallic reagents or strong alkoxides. The resulting carbanion is stabilized by the same inductive effect.
Q3: What are the expected byproducts if defluorination occurs?
The primary byproducts depend on the reaction conditions and the specific mechanism. Common defluorination products include:
-
6-(Fluoromethyl)pyridin-2(1H)-one: Resulting from the loss of one fluorine atom.
-
6-Methylpyridin-2(1H)-one: Resulting from the loss of both fluorine atoms.
-
Aldehyde or Carboxylic Acid Derivatives: If water is present, the intermediate carbene or related species can be hydrolyzed to form the corresponding 6-formyl or 6-carboxy pyridinone.
Q4: How can I reliably detect and quantify defluorination in my reaction mixture?
A multi-pronged analytical approach is recommended for robust detection and quantification:
-
¹⁹F NMR Spectroscopy: This is the most direct method. The desired product will show a characteristic doublet of doublets for the -CHF₂ group. The appearance of new signals, such as a triplet for a -CH₂F group, provides clear evidence of defluorination. ¹⁹F NMR can be used for quantitative analysis with an internal standard.[3][4]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is excellent for separating the target compound from its less-polar defluorinated byproducts. Monitoring the extracted ion chromatograms for the expected masses of the desired product and potential byproducts (e.g., M-19 for loss of F, M-38 for loss of 2F) allows for sensitive detection.[5]
-
GC-MS (Gas Chromatography-Mass Spectrometry): If the compounds are sufficiently volatile (or can be derivatized), GC-MS can also be used. However, the polarity of pyridinones may require derivatization.
-
Total Organic Fluorine (TOF) Analysis: For a comprehensive assessment of fluorine content, especially in complex mixtures or environmental samples, techniques like Combustion Ion Chromatography (CIC) can be employed to measure the total amount of organic fluorine.[6]
Troubleshooting Guide: Preventing Defluorination
This section provides a structured approach to diagnosing and solving defluorination issues during your synthesis.
Problem: Significant formation of monofluoromethyl or methyl byproducts detected by LC-MS or ¹⁹F NMR.
This is the most common issue, indicating that the reaction conditions are too harsh and are promoting the elimination of fluoride ions.
Potential Cause 1: Inappropriate Base Selection or Stoichiometry
The choice of base is critical. Strong, non-nucleophilic bases are often required to initiate the desired reaction (e.g., forming a difluoromethyl anion for coupling), but their strength and concentration can drive defluorination.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Perform the deprotonation step at the lowest possible temperature that still allows for the desired reaction to proceed. Typical starting points are -78 °C or -50 °C.[4]
-
Slow Addition of Base: Add the base dropwise over an extended period to maintain a low instantaneous concentration, preventing a buildup that could lead to side reactions.
-
Evaluate Different Bases: The pKa and steric bulk of the base can have a profound impact. Consider switching to a less aggressive or more hindered base.
| Base | Typical Use | Potential Issues for -CHF₂ Stability | Mitigation Strategy |
| n-BuLi | Strong, common organometallic | Highly reactive; can promote rapid defluorination. | Use at ≤ -78 °C; use only stoichiometric amounts. |
| LDA | Strong, non-nucleophilic, hindered | Generally a good choice, but can still cause issues at higher temps. | Use at low temperatures; ensure slow addition. |
| LiHMDS/KHMDS | Strong, very hindered, non-nucleophilic | Often superior to LDA for sensitive substrates.[4] | Recommended starting point for optimization. |
| t-BuOK | Strong alkoxide | Can be very aggressive, especially in polar aprotic solvents like DMF.[1][4] | Use at low temperatures (-50 °C to -40 °C); consider less polar solvents. |
| Cs₂CO₃ / K₂CO₃ | Weaker inorganic bases | Generally safer, but may not be strong enough for C-H activation. | Suitable for reactions not requiring strong deprotonation, e.g., some SₙAr couplings.[7] |
Potential Cause 2: Reaction Solvent Effects
Polar aprotic solvents like DMF or NMP can stabilize charged intermediates, potentially accelerating the elimination of fluoride from the α-fluoro carbanion.
Troubleshooting Steps:
-
Switch to a Less Polar Solvent: Consider ethereal solvents like THF or DME, which are less capable of stabilizing the fluoride leaving group.
-
Use a Co-solvent: If solubility is an issue, a mixture of solvents (e.g., THF/heptane) can modulate the polarity of the reaction medium.
Workflow for Troubleshooting Defluorination
Below is a systematic workflow to diagnose and resolve defluorination issues.
Caption: A systematic workflow for troubleshooting defluorination.
Protocols & Methodologies
This section provides representative experimental protocols. Note: These are generalized procedures and should be optimized for your specific starting materials and equipment.
Protocol 1: General Procedure for Difluoromethylation of a 6-Halopyridin-2(1H)-one Precursor via Copper-Mediated Cross-Coupling
This protocol is based on established methods for copper-mediated difluoromethylation, which often present a milder alternative to reactions requiring stoichiometric strong bases.[1]
-
Reactor Setup: To a dry, oven-baked flask under an inert atmosphere (Argon or Nitrogen), add the 6-halopyridin-2(1H)-one precursor (1.0 eq.), a copper(I) source (e.g., CuI, 10-20 mol%), and a suitable ligand (e.g., phenanthroline, 20-30 mol%).
-
Reagent Addition: Add a difluoromethylating agent (e.g., TMSCF₂H or Zn(CF₂H)₂) and a fluoride source (e.g., CsF or TBAF) in a suitable solvent (e.g., DMF or NMP).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, quench with aqueous ammonium chloride, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
Protocol 2: Quality Control Analysis by ¹⁹F NMR
-
Sample Preparation: Prepare a solution of your crude reaction mixture or purified product in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a known amount of a fluorine-containing internal standard (e.g., fluorobenzene or trifluorotoluene) to the NMR tube.
-
Acquisition: Acquire a quantitative ¹⁹F NMR spectrum. Ensure a sufficient relaxation delay (D1) is used (e.g., 5-7 times the longest T₁ of the signals of interest) to allow for complete relaxation of the nuclei.
-
Data Analysis: Integrate the signal corresponding to your desired this compound product and any signals corresponding to defluorinated byproducts. Compare these integrals to the integral of the internal standard to determine the absolute or relative yields.
Proposed Mechanism of Base-Mediated Defluorination
The diagram below illustrates the stepwise elimination of fluoride from the difluoromethyl group on the pyridinone ring, a common pathway under basic conditions.
Caption: Proposed mechanism of base-mediated defluorination.
References
-
Chen, Z., Ni, C., & Hu, J. (2010). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters, 12(7), 1536–1539. [Link]
-
University of Münster. (2024). New method for introducing fluorinated components into molecules. University of Münster News. [Link]
-
Gill, A. L., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7134-7151. [Link]
-
Xu, P., Wang, Z., Guo, S.-M., & Studer, A. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4099. [Link]
-
Xu, P., Wang, Z., Guo, S.-M., & Studer, A. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of Ring‐Fluorinated Pyridines | Request PDF. ResearchGate. Retrieved February 20, 2026, from [Link]
-
Bevilacqua, M., et al. (2023). Optimization and Testing of an SPE-LC/q-TOF Analytical Method for the Detection of PFAS Degradation Products in Water Treatment Processes. Environmental Science & Technology. [Link]
-
Kim, D. W., et al. (2006). Facile One-Pot Synthesis of N-Difluoromethyl-2-pyridone Derivatives. Organic Letters, 8(17), 3753–3755. [Link]
-
Shastin, A. V., et al. (2018). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. ResearchGate. [Link]
-
Nagashima, H., et al. (2023). Defluorinative functionalization approach led by difluoromethyl anion chemistry. Nature Communications, 14(1), 1-9. [Link]
-
Surma, M., & Zacs, D. (2011). New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes. CORE. [Link]
-
Sereda, G., & He, Y. (2017). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry, 82(4), 2181-2189. [Link]
-
Orellana, F. A., et al. (2019). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). ResearchGate. [Link]
-
Lopalco, A., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluo. RSC Advances, 10(49), 29829-29834. [Link]
-
Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. In Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. National Center for Biotechnology Information. [Link]
-
Kumar, V., et al. (2010). Kinetics and mechanism of the defluorination of 8-fluoropurine nucleosides in basic and acidic media. ResearchGate. [Link]
-
Quiroga-Varela, J. C., et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Semantic Scholar. [Link]
-
European Environment Agency. (2023). Overview on PFAS analytical methods. Publications Office of the European Union. [Link]
Sources
- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 2. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pub.norden.org [pub.norden.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Optimizing reaction temperature for difluoromethylation of pyridones
Welcome to the technical support center for the difluoromethylation of pyridones. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of optimizing reaction temperature, a critical parameter for achieving high yield and selectivity. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established scientific principles and field-proven insights.
Troubleshooting Guide: Optimizing Reaction Temperature
This section addresses specific experimental issues in a question-and-answer format, focusing on the causal relationship between temperature and reaction outcomes.
Q1: My reaction shows low or no conversion to the desired difluoromethylated pyridone. What are the likely temperature-related causes?
A1: Low conversion is a common issue that can often be traced back to suboptimal temperature settings. Two primary, opposing scenarios are likely:
-
Scenario A: The reaction temperature is too low. The difluoromethylation reaction may have a significant activation energy that is not being overcome at the current temperature. This is particularly true for less reactive pyridone substrates or milder difluoromethylating agents.
-
Solution: Incrementally increase the reaction temperature in a systematic manner (e.g., in 10-20 °C intervals). Monitor the reaction progress closely by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the temperature at which conversion begins to improve without significant side product formation.
-
-
Scenario B: The reaction temperature is too high, leading to reagent decomposition. Many difluoromethylating agents, especially those that generate difluorocarbene (:CF2) or radical species (•CF2H), are thermally sensitive.[1][2] Excessive heat can cause rapid decomposition of the reagent before it can react with the pyridone substrate.[3][4] For instance, reagents like sodium chlorodifluoroacetate undergo decarboxylation to generate difluorocarbene, a process that is highly temperature-dependent.[2][5]
-
Solution: If you suspect reagent decomposition (often indicated by rapid gas evolution, color change, or the appearance of unidentifiable baseline material on TLC), attempt the reaction at a lower temperature. For some radical difluoromethylations, reactions can be effective even at 0 °C or below.[6] It is crucial to balance the rate of reagent activation with its rate of consumption by the substrate.
-
Q2: I am observing poor selectivity, with significant formation of the O-difluoromethylated isomer instead of the desired N-difluoromethylated product. How can temperature be used to control this?
A2: The N- vs. O-selectivity in the alkylation of pyridones is a classic challenge. Pyridones exist in tautomeric equilibrium with their corresponding 2-hydroxypyridine form. The position of this equilibrium and the relative rates of N- vs. O-alkylation are influenced by the solvent, base, and critically, the temperature.
-
Mechanism of Control: Generally, N-alkylation is the thermodynamically favored pathway, leading to a more stable product. O-alkylation is often the kinetically favored pathway. By adjusting the temperature, you can influence which pathway predominates.
-
Troubleshooting & Optimization:
-
Lower the Temperature: Running the reaction at lower temperatures (e.g., 0 °C down to -78 °C) often significantly enhances selectivity for the N-alkylation product. Lower thermal energy allows the reaction to proceed under thermodynamic control. Studies have shown that simple variations in temperature and base can effectively modulate this chemoselectivity.[7][8]
-
Screen Solvents and Bases: While temperature is key, the choice of solvent and base is interconnected. A less polar solvent might favor N-alkylation, while a stronger, bulkier base could sterically hinder O-alkylation. The optimal temperature will often depend on the specific combination of these factors.[7]
-
Q3: My reaction is producing a significant amount of bis-difluoromethylated product. How can I adjust the temperature to favor mono-alkylation?
A3: The formation of di- or poly-substituted products occurs when the mono-difluoromethylated product is sufficiently nucleophilic to react again with the difluoromethylating agent. This is often exacerbated at higher temperatures.
-
Causality: Increased thermal energy accelerates the rate of the second difluoromethylation reaction. If the rate of this second reaction becomes comparable to the first, a mixture of products is inevitable.
-
Solution: Reducing the reaction temperature is a highly effective strategy to favor mono-substitution.[2] At lower temperatures, the energy barrier for the second alkylation is harder to overcome, leading to a significant decrease in its rate relative to the initial reaction. Combining a lower temperature with a slow addition of the difluoromethylating agent can further improve selectivity for the mono-adduct.
Q4: The reaction starts well but then stalls, leaving a significant amount of starting material. Could temperature be the cause?
A4: A stalling reaction can indeed be temperature-related, often due to the thermal instability of a key component or intermediate in the catalytic cycle or reaction pathway.
-
Potential Causes:
-
Catalyst or Intermediate Decomposition: In metal-catalyzed processes, the active catalyst or a key intermediate (e.g., a difluoromethyl copper species) might be unstable at the reaction temperature, decomposing over time.[9]
-
Reagent Instability: As mentioned in Q1, the difluoromethylating agent itself may have a limited half-life at a given temperature. If the reaction is slow, the reagent may be fully consumed or decomposed before the substrate is.
-
-
Troubleshooting Steps:
-
Run at a Lower Temperature: A lower temperature may increase the lifetime of the unstable species, allowing the reaction to proceed to completion, albeit over a longer period.
-
Slow Addition of Reagent: If reagent instability is suspected, maintaining a low, steady concentration of the agent by adding it slowly via syringe pump at a moderate temperature can be an effective strategy. This ensures the reagent reacts with the substrate as it is introduced, minimizing thermal decomposition.
-
Frequently Asked Questions (FAQs)
Q: What is a good starting temperature range for optimizing the difluoromethylation of a new pyridone substrate? A: A prudent starting point is room temperature (approx. 20-25 °C). This provides a moderate thermal environment to assess the initial reactivity. Based on the outcome, a systematic screen should be performed. A typical range for this screen would include 0 °C, room temperature, 50 °C, and 80 °C. For radical-based methods, starting at 0 °C or even lower may be necessary.[6]
Q: Are there specific difluoromethylating reagents that are known to be highly temperature-sensitive? A: Yes. Reagents that generate difluorocarbene via thermal decarboxylation, such as sodium chlorodifluoroacetate (ClCF₂COONa), are inherently sensitive to high temperatures.[5][10] Similarly, radical initiators used in some difluoromethylation reactions have optimal temperature windows for decomposition to generate the required radical species. For example, bis(difluoroacetyl) peroxide is generated in situ at -40 °C and its homolysis to form the •CF₂H radical occurs at 0 °C.[6] Exceeding these temperatures can lead to uncontrolled, rapid generation and potential side reactions.
Q: How can I experimentally determine if my starting material, product, or reagent is decomposing at the reaction temperature? A: You can perform a stability study. Set up three separate vials containing: (1) your pyridone starting material, (2) your purified difluoromethylated product, and (3) your difluoromethylating agent, each dissolved in the reaction solvent with any necessary base or additives. Heat these vials to the target reaction temperature and monitor their contents over time using an appropriate analytical method (TLC, LC-MS, or ¹⁹F NMR for the fluorine source). The appearance of new spots/peaks or a decrease in the concentration of the original compound indicates thermal instability.
Data Presentation & Protocols
Table 1: Example Results from a Systematic Temperature Screen
The following table illustrates a hypothetical outcome for the difluoromethylation of a generic 4-substituted pyridone, demonstrating the impact of temperature on key reaction metrics.
| Temperature (°C) | Reaction Time (h) | Conversion of Pyridone (%) | Yield of N-Product (%) | Yield of O-Product (%) | Key Observations |
| 0 | 24 | 35 | 30 | < 5 | Reaction is clean but very slow. Excellent N/O selectivity. |
| 25 (RT) | 12 | 85 | 75 | 10 | Good conversion and selectivity. Optimal starting point. |
| 60 | 4 | >98 | 70 | 25 | Fast reaction, full conversion. Noticeable loss of selectivity. |
| 90 | 2 | >98 | 45 | 20 | Rapid reaction. Significant decomposition observed (charring, multiple side products). Poor isolated yield. |
Protocol 1: General Procedure for Systematic Temperature Screening
This protocol outlines a parallel screening approach to efficiently identify the optimal reaction temperature.
1. Preparation:
-
In an array of reaction vials equipped with stir bars, add the pyridone substrate (1.0 equiv.) and the chosen solvent.
-
If the reaction requires a base or other additives, add them at this stage.
2. Temperature Control Setup:
-
Place each vial in a separate well of a temperature-controlled reaction block or in separate oil baths pre-heated to the desired screening temperatures (e.g., 0 °C, 25 °C, 60 °C, 90 °C).
-
Ensure the reaction atmosphere is controlled (e.g., under Nitrogen or Argon) if required by the reaction chemistry.
3. Reaction Initiation:
-
Add the difluoromethylating agent (e.g., 1.2-1.5 equiv.) to each vial simultaneously, if possible, to ensure a consistent start time. For thermally sensitive reagents, add them to the pre-cooled/heated reaction mixtures.
4. Monitoring:
-
At set time intervals (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction mixture.
-
Quench the aliquot and analyze by TLC and/or LC-MS to determine the conversion of starting material and the ratio of N- to O-difluoromethylated products.
5. Work-up and Analysis:
-
Once a reaction is deemed complete or has reached a clear endpoint, quench the reaction appropriately (e.g., with water or a saturated aqueous solution).
-
Perform a standard extraction and purification to isolate the products.
-
Calculate the isolated yield for each temperature point and compare the results to identify the optimal condition.
Visualized Workflows
Diagram 1: Temperature Optimization Workflow
This diagram illustrates the logical flow for systematically optimizing reaction temperature.
Caption: A decision tree for troubleshooting low reaction yield.
References
- Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. PMC.
- Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones.
- Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Chemistry Portal.
- A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF 2 COOEt as the difluoromethyl
- Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines | Request PDF.
- ChemInform Abstract: Difluoromethylation and Trifluoromethylation Reagents Derived from Tetrafluoroethane β-Sultone: Synthesis, Reactivity and Applications | Request PDF.
- Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones.
- Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF2Br.
- Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF2Br. PubMed.
- Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines
- Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing).
- Facile One-Pot Synthesis of N-Difluoromethyl-2-pyridone Deriv
- New method for introducing fluorinated components into molecules. Universität Münster.
- (PDF) The F‐Difluoromethyl Group: Challenges, Impact and Outlook.
- Selective difluoromethylation and monofluoromethyl
- (PDF) Thermodynamic Study of Decomposition of Dichlorodifluoromethane in Thermal Plasma.
- Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. ChemRxiv.
- (PDF) Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis.
- Difluoromethylation of heterocycles via a radical process. Organic Chemistry Frontiers (RSC Publishing).
- Electrochemical Access to Difluoromethyl Groups: An Overview of Scope, Mechanisms, and Challenges.
- 1 Difluoromethylation and Difluoroalkylation of (Hetero) Arenes: Access to Ar(Het). Wiley-VCH.
- Difluoromethyl
- Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carb. Semantic Scholar.
- Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. PubMed.
- Thermal Decomposition of Energetic Materials by ReaxFF Reactive Molecular Dynamics. CaltechAUTHORS.
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Technical Support Center: Catalyst Removal in 6-(difluoromethyl)pyridin-2(1H)-one Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the effective removal of trace metal catalysts from 6-(difluoromethyl)pyridin-2(1H)-one. Our goal is to equip you with the scientific rationale and practical protocols to ensure the purity of your active pharmaceutical ingredients (APIs).
Introduction: The Challenge of Metal Impurities
Palladium-catalyzed cross-coupling reactions are frequently employed in the synthesis of complex organic molecules like this compound.[1] While indispensable for their efficiency, these catalysts can lead to trace metal contamination in the final product. Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict limits on elemental impurities in drug products, making their removal a critical step in pharmaceutical manufacturing.[2] The choice of a metal removal technique is highly dependent on the specific compound, solvent, temperature, and the form of the residual metal.[1]
This guide will walk you through the common challenges and solutions for purifying this compound, a molecule with unique properties that can influence the selection and optimization of your metal removal strategy. The pyridinone moiety and the electron-withdrawing difluoromethyl group can impact the compound's interaction with residual metal species, necessitating a tailored approach to purification.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the most common metal catalysts I need to remove from my this compound synthesis?
The synthesis of substituted pyridin-2(1H)-ones often involves palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, or Heck reactions.[1][5] Therefore, residual palladium is the most common contaminant. Depending on the specific synthetic route, other transition metals like copper, nickel, or rhodium might also be present.[6] It is crucial to identify the catalyst used in your synthesis to select the most appropriate scavenging method.
Q2: I've tried a standard workup and recrystallization, but my palladium levels are still too high. Why is this happening?
Simple workup and recrystallization are often insufficient for removing trace metals to the stringent levels required for APIs (typically <10 ppm).[7] Several factors could be at play:
-
Strong Complexation: The pyridinone ring system in your product can act as a ligand, forming a stable complex with the palladium catalyst. This can keep the metal solubilized in the organic phase during extraction.
-
Colloidal Metal Formation: The metal may not be in an easily filterable form and can exist as fine nanoparticles or colloids that pass through standard filters.[8]
-
Solvent Effects: The choice of solvent can significantly impact the solubility of both your product and the metal complexes, making separation difficult.[1]
Q3: What are the main strategies for removing trace metal catalysts?
There are three primary strategies for removing trace metal catalysts:
-
Adsorption: Utilizing materials with a high surface area to bind the metal. Activated carbon is a common choice.[9]
-
Chelation (Scavenging): Employing molecules (scavengers) that form strong, irreversible bonds with the metal, allowing for its removal by filtration. These can be silica-based or polymer-based.[10][11]
-
Precipitation: Changing the conditions (e.g., pH, adding a precipitating agent) to cause the metal to precipitate out of the solution, followed by filtration.
The most effective approach often involves a combination of these strategies.
Troubleshooting Guide
This section provides a structured approach to tackling common issues encountered during the purification of this compound.
Scenario 1: High Palladium Levels After Initial Filtration
Problem: You've performed your reaction and filtered off the heterogeneous catalyst (e.g., Pd on carbon), but ICP-MS analysis shows high levels of palladium in your crude product.
Cause: Leaching of the metal from the solid support into the reaction mixture is a common phenomenon.[12][13][14] The leached palladium can be in a soluble, homogeneous form.
Solution Workflow:
Caption: Troubleshooting workflow for product loss during metal removal.
Step-by-Step Guidance:
-
Reduce Scavenger Loading: Use the minimum amount of scavenger necessary to achieve the desired level of metal removal.
-
Change Scavenger Type: If using a broad-spectrum scavenger like activated carbon, switch to a more selective, functionalized scavenger (e.g., thiol-based).
-
Consider a Flow-Based Method: Instead of a batch slurry, pack the scavenger into a cartridge and flow your product solution through it. This can minimize contact time and reduce non-specific binding. [6]4. Optimize Washing Steps: After filtration, ensure you thoroughly wash the scavenger with a suitable solvent to recover any adsorbed product.
Scenario 3: Inconsistent Results on Scale-Up
Problem: A scavenging protocol that worked well in the lab is giving inconsistent results on a larger scale.
Cause: Mixing efficiency and mass transfer limitations can become more pronounced at a larger scale.
Solution:
-
Improve Agitation: Ensure vigorous and efficient stirring to maintain a good suspension of the scavenger in the solution.
-
Increase Scavenging Time: Allow for longer contact times to compensate for slower mass transfer.
-
Consider a Flow System: Flow chemistry setups can offer better consistency and control for larger-scale purification. [6]
Experimental Protocols
Protocol 1: Small-Scale Screening of Metal Scavengers (Batch Method)
-
Preparation: In separate vials, dissolve a known amount of your crude this compound in a suitable solvent (e.g., THF, DMF).
-
Scavenger Addition: To each vial, add a different metal scavenger (e.g., SiliaMetS Thiol, MP-TMT, Activated Carbon) at a loading of approximately 5-10 equivalents relative to the initial palladium catalyst loading.
-
Agitation: Stir the vials at room temperature for a set period (e.g., 4 hours).
-
Filtration: Filter the contents of each vial through a syringe filter to remove the scavenger.
-
Analysis: Analyze the filtrate from each vial for residual palladium content using ICP-MS. [15]
Protocol 2: Optimized Scavenging Using a Silica-Thiol Scavenger (Batch Method)
-
Dissolution: Dissolve your crude product in an appropriate solvent.
-
Scavenger Addition: Add 3-5 equivalents of a silica-thiol scavenger (e.g., ISOLUTE® Si-Thiol) to the solution. [16]3. Agitation: Stir the mixture at room temperature. The scavenging progress can often be visually monitored by a color change in the scavenger as it binds the metal. [11]4. Monitoring: After 2-4 hours, take a small sample, filter, and analyze for palladium content. If necessary, continue stirring overnight.
-
Filtration: Once the desired palladium level is reached, filter the mixture through a pad of celite to remove the scavenger. [17]6. Washing: Wash the filter cake thoroughly with the reaction solvent to ensure complete recovery of your product.
-
Concentration: Combine the filtrate and washes, and concentrate under reduced pressure.
Data Summary: Comparison of Common Scavenging Techniques
| Scavenger Type | Support | Typical Loading (mmol/g) | Advantages | Disadvantages |
| Thiol-Functionalized Silica | Silica | ~1.3 | High selectivity for Pd, Pt, Cu; fast kinetics. [10] | Can be more expensive than activated carbon. |
| TMT-Functionalized Polystyrene | Polystyrene | Varies | High capacity; effective for a range of metals. [11] | May require longer reaction times. |
| Activated Carbon | Carbon | N/A | Low cost; effective for a broad range of impurities. [18] | Can have lower selectivity, leading to product loss. [11] |
Analytical Methods for Quantifying Residual Metals
Accurate quantification of residual metal is crucial for process optimization and quality control.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the gold standard for quantifying trace metals in APIs, offering high sensitivity and accuracy. [15]However, it requires specialized equipment and trained personnel. Sample preparation often involves digestion with strong acids. [2][7]
Concluding Remarks
The removal of trace metal catalysts from this compound is a critical step that requires a systematic and well-informed approach. By understanding the underlying principles of different purification techniques and by systematically screening and optimizing your chosen method, you can consistently achieve the high levels of purity required for pharmaceutical applications. This guide provides a starting point for your troubleshooting and process development efforts. For particularly challenging cases, consulting with a purification specialist is always recommended.
References
-
Biotage. (n.d.). Metal Scavenger User Guide. Retrieved from [Link]
- Toshima, N. (2015). Metal Catalysts Recycling and Heterogeneous/Homogeneous Catalysis.
-
Biotage. (n.d.). How to Remove Palladium in three easy steps. Retrieved from [Link]
-
Biotage. (n.d.). ISOLUTE® Si-Thiol - Metal Scavenger. Retrieved from [Link]
-
Sopachem. (n.d.). Metal Scavenger Guide. Retrieved from [Link]
-
FUJIFILM Wako Chemicals. (n.d.). SOLUTIONS FOR SCAVENGING OF METAL AND ORGANIC IMPURITIES. Retrieved from [Link]
-
Organic Synthesis International. (2015, July 28). Heterogeneous catalysis and catalyst recycling. Retrieved from [Link]
- Colacino, E., et al. (2023). Mechanochemistry: Unravelling the Impact of Metal Leaching in Organic Synthesis. Chemistry – A European Journal, e202302123.
- Iverlund, N., Parsons, A., & Muller, F. (2007). Carbon cartridges and their use as a purification step in pharmaceutical API processes. Proceedings of European Congress of Chemical Engineering (ECCE-6).
-
ResearchGate. (2015, May 28). How might I measure the leaching of heterogeneous catalyst using simple techniques? Retrieved from [Link]
- Welch, C. J., et al. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. In Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications (pp. 359-374). John Wiley & Sons, Inc.
-
SiliCycle. (2016, September 1). Metal Scavenging using bulk SiliaMetS functionalized silica [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Schematic of the experimental protocol for activated carbon preparation. Retrieved from [Link]
-
Chemie Brunschwig. (n.d.). Solutions for scavenging of metal and organic impurities. Retrieved from [Link]
- Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1599-1627.
- Wang, Y., et al. (2024). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. The Journal of Organic Chemistry, 89(12), 8439-8446.
-
ECO-Norit. (n.d.). ACTIVATED CARBON FOR PURIFYING PHARMACEUTICALS. Retrieved from [Link]
-
Laboratory Talk. (2005, July 29). Effective removal of palladium by SPE. Retrieved from [Link]
-
Reddit. (2025, September 19). Your trick to remove residual palladium. r/Chempros. Retrieved from [Link]
-
Qizhong Carbon. (2024, June 4). Activated Carbon for API: Specialized Solutions for Pharmaceutical Purification. Retrieved from [Link]
- Barone, G. (2023). Activated Charcoal and Derivate Materials in Drugs and Biopharmaceutical Puri- fication: Impurity Aspects. Journal of Materials Science and Nanotechnology, 11(1).
- Google Patents. (n.d.). CN101196472B - Method for measuring palladium content in palladium carbon catalyzer by microwave clearing ICP method.
- Zhang, C. (2017). Metal‐Catalyzed Direct Difluoromethylation Reactions. Asian Journal of Organic Chemistry, 6(2), 139-152.
-
Biotage. (2023, January 20). How metal removal efficiency is influenced by heating or cooling metal scavengers. Retrieved from [Link]
- Boulet, M., et al. (2020). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. European Journal of Medicinal Chemistry, 187, 111953.
-
ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily? Retrieved from [Link]
- Smith, G. E., et al. (2024). The F‐Difluoromethyl Group: Challenges, Impact and Outlook. Chemistry – A European Journal, e202400684.
-
ResearchGate. (2025, August 6). Facile synthesis of 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones and their polyfluoroalkyl-containing analogs. Retrieved from [Link]
- Wang, J., et al. (2020). Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. Beilstein Journal of Organic Chemistry, 16, 1544-1597.
- Kim, D. W., & Jeong, I. H. (2006). Facile One-Pot Synthesis of N-Difluoromethyl-2-pyridone Derivatives. Organic Letters, 8(16), 3469-3471.
- Li, X., et al. (2012). Palladium-catalyzed selective oxidative olefination and arylation of 2-pyridones.
-
ResearchGate. (2023, October 5). The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research. Retrieved from [Link]
- Pessel, F., et al. (2023). Electrochemical Difluoromethylation of Electron-Rich Olefins. Organic Letters, 25(9), 1544-1548.
- Soler, T., et al. (2011). Bipyridin]-6(1H)-one, a Truly Cooperating Ligand in the Palladi- um-Mediated C-H Activation Step. Organometallics, 30(15), 4064-4067.
- Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 269-275.
- Hu, J., et al. (2025). Recent advances in direct 1,2-hydroxydifluoromethylation of olefins. Chemical Review and Letters, 8, 1269-1277.
- Gentry, E. C., et al. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society, 144(51), 23364-23370.
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Technical Support Center: Recrystallization & Purification of 6-(difluoromethyl)pyridin-2(1H)-one
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the purification of 6-(difluoromethyl)pyridin-2(1H)-one. This guide is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their work. We will move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and adapt these methods for your specific experimental context.
Section 1: Foundational Principles - Understanding Your Compound
Effective purification begins with a deep understanding of the molecule's physicochemical properties. The structure of this compound presents unique challenges and opportunities for crystallization.
Q1: What are the key structural features of this compound that influence solvent selection?
A1: The solubility characteristics of this compound are governed by three primary features:
-
The Pyridin-2(1H)-one Core: This lactam structure is polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This imparts a degree of polarity and favors interaction with protic and polar aprotic solvents.
-
The Pyridine Ring: The aromatic nitrogen atom can also act as a hydrogen bond acceptor, contributing to its overall polarity.
-
The Difluoromethyl (CHF₂) Group: This group is a fascinating bioisostere. While it increases lipophilicity compared to a methyl group, the C-H bond is acidic enough to act as a weak hydrogen bond donor.[1] This dual nature means it can interact favorably with a range of solvents.
The interplay of these features results in a molecule of moderate polarity, which is often ideal for recrystallization as it will be sparingly soluble in some solvents and highly soluble in others.
Q2: What is the core principle of recrystallization, and how do we apply it here?
A2: The fundamental principle is the difference in solubility of the target compound and its impurities in a given solvent at different temperatures. An ideal recrystallization solvent should exhibit:
-
High solubility for this compound at an elevated temperature (near the solvent's boiling point).
-
Low solubility for the compound at low temperatures (e.g., room temperature or 0-4 °C).
-
Favorable solubility for impurities , meaning impurities are either highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (removable by hot filtration).
-
Inertness: The solvent must not react with the compound.
-
Volatility: It should be easily removable from the purified crystals.
The goal is to create a supersaturated solution of the hot, dissolved compound, from which pure crystals will precipitate upon cooling, leaving impurities behind in the solution.
Section 2: Solvent Screening & Selection Workflow
A systematic approach to solvent selection is critical to developing a robust and reproducible purification protocol. Rushing this step is a common cause of failure, such as the product "oiling out."
Q3: How do I perform a systematic solvent screen for a new compound like this?
A3: A small-scale, multi-well, or test-tube-based approach is highly efficient.
Experimental Protocol: Small-Scale Solvent Screening
-
Preparation: Place approximately 10-20 mg of your crude this compound into several small test tubes.
-
Solvent Addition: To each tube, add a different candidate solvent (see Table 1) dropwise at room temperature, vortexing after each addition.
-
Observation 1: If the compound dissolves readily at room temperature, the solvent is unsuitable for single-solvent recrystallization but may be a candidate for the "good" solvent in a solvent/anti-solvent system.
-
-
Heating: If the compound does not dissolve at room temperature, gently heat the mixture in a water or sand bath towards the solvent's boiling point while continuing to add solvent dropwise until the solid fully dissolves.
-
Observation 2: If a very large volume of solvent is required, its utility may be limited due to low solubility even when hot.
-
-
Cooling: Once a clear, saturated solution is obtained at high temperature, allow the tube to cool slowly to room temperature. If no crystals form, gently scratch the inside of the tube with a glass rod.
-
Chilling: Place the tube in an ice-water bath (0-4 °C) for 15-20 minutes.
-
Observation 3: The ideal solvent will produce a high yield of crystalline solid at this stage. Solvents that produce oils or no precipitate are less suitable.
-
-
Evaluation: Assess the quantity and quality of the crystals formed. This screening process allows you to quickly identify the most promising solvent systems for a larger-scale purification.
Q4: Which solvents are the most promising starting points for this compound?
A4: Based on literature precedents for structurally related pyridinone and difluoromethylated compounds, the following solvents and systems are recommended for initial screening.
| Solvent/System | Type | Boiling Point (°C) | Rationale & Key Insights |
| Hexane | Non-Polar | 69 | A related compound, 1-difluoromethyl-3-bromo-pyridin-2(1H)-one, was successfully recrystallized from hexane.[2] This is a very strong starting point. |
| Ethyl Acetate | Polar Aprotic | 77 | A moderately polar solvent that often works well for compounds with both polar and non-polar features. Frequently used as an anti-solvent.[3] |
| Ethanol | Polar Protic | 78 | A common and effective solvent for many organic compounds, capable of hydrogen bonding with the pyridinone core.[4] |
| 2-Propanol / DMF | Solvent Mixture | 82 / 153 | A mixture of 2-propanol and dimethylformamide (DMF) has been successfully used to recrystallize other pyridone derivatives.[5] |
| Acetonitrile | Polar Aprotic | 82 | Often a good choice for moderately polar compounds and can be used as an anti-solvent with DMF or NMP.[3][6] |
| n-Hexane / Acetone | Solvent Mixture | 69 / 56 | A classic solvent/anti-solvent pair that provides a wide polarity range and is highly effective for many systems.[4] |
Q5: What is the solvent/anti-solvent method and when should I use it?
A5: This technique, also known as non-solvent addition, is invaluable when no single solvent has the ideal solubility profile. It is particularly useful if your compound is very soluble in one class of solvents (e.g., polar) and very insoluble in another (e.g., non-polar).
The procedure involves dissolving the compound in a minimum amount of a "good" solvent in which it is highly soluble. Then, an "anti-solvent" (or non-solvent), in which the compound is insoluble, is slowly added until the solution becomes faintly cloudy (the saturation point). The solution is then heated until it becomes clear again, and upon slow cooling, crystals should form. This method provides fine control over the supersaturation state, often leading to high-quality crystals.[3]
Diagram: Systematic Solvent Selection Workflow
Caption: A workflow for systematically selecting an appropriate recrystallization solvent.
Section 3: Detailed Experimental Protocols
The following protocols are self-validating, with built-in checks to ensure purity.
Protocol 1: Single-Solvent Recrystallization (Example with Hexane)
This protocol is based on the successful purification of a structurally similar compound.[2]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask equipped with a stir bar. Add a minimal amount of hexane and heat the mixture to reflux (approx. 65-70 °C) with stirring. Continue to add hexane in small portions until all the solid has just dissolved. Causality Note: Using the minimum amount of hot solvent is crucial for maximizing yield.
-
Hot Filtration (Optional but Recommended): If any insoluble impurities are observed, quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper into a clean, pre-warmed flask. Causality Note: Pre-warming prevents premature crystallization of the product in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this critical crystal growth phase. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold hexane. Causality Note: Using ice-cold solvent minimizes the loss of the desired product during washing.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
-
Validation: Determine the melting point of the dried crystals. A sharp melting point indicates high purity. Further confirm purity via TLC, HPLC, or NMR analysis.
Protocol 2: Solvent/Anti-Solvent Recrystallization (Example with Ethyl Acetate/Hexane)
This is a robust alternative if a single suitable solvent cannot be found.[4]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of warm ethyl acetate (the "good" solvent).
-
Anti-Solvent Addition: While stirring at room temperature, slowly add hexane (the "anti-solvent") dropwise until the solution becomes persistently cloudy.
-
Re-dissolution: Gently warm the mixture until the solution becomes clear again.
-
Crystallization, Isolation, Washing, Drying & Validation: Follow steps 3 through 7 from Protocol 1, using an ice-cold mixture of ethyl acetate/hexane (in the same ratio as your final mixture) for the washing step.
Section 4: Troubleshooting Guide & FAQs
Q6: My compound "oiled out" instead of crystallizing. What should I do?
A6: Oiling out occurs when the solubility of the compound in the solvent is so high that it separates as a liquid phase upon cooling rather than forming a crystal lattice. This is a common problem.
Diagram: Troubleshooting Oiling Out
Caption: A decision tree for troubleshooting when a compound oils out.
Corrective Actions:
-
Re-heat the solution until the oil redissolves completely.
-
Add a small amount (10-20% more) of the primary solvent to reduce the saturation level.
-
Allow the solution to cool much more slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature overnight.
-
If the problem persists, the chosen solvent system is likely unsuitable. Return to the solvent screening stage.
Q7: Crystal yield is very low. How can I improve it?
A7: Low yield is typically caused by one of three issues:
-
Too much solvent was used: Ensure you are using the minimum amount of hot solvent required for dissolution.
-
Cooling was incomplete: Ensure the solution is cooled in an ice bath for an adequate amount of time (30-60 minutes) to maximize precipitation.
-
Premature crystallization: If you performed a hot filtration and the product crashed out in the funnel, you lost a significant portion of your material. Ensure all glassware is properly pre-heated.
You can often recover more product by partially evaporating the solvent from the mother liquor (the filtrate) and attempting a second crystallization.
Q8: The purified material still isn't pure (e.g., broad melting point). What are my next steps?
A8: A broad melting point is a definitive indicator of impurities.[7]
-
Repeat the Recrystallization: A second recrystallization from the same or a different solvent system can often remove stubborn impurities.
-
Consider Chromatography: If impurities have very similar solubility profiles to your product, recrystallization may not be sufficient. Purification by column chromatography using a silica gel stationary phase and an appropriate eluent (e.g., a gradient of ethyl acetate in hexane) is the logical next step.[8]
Q9: No crystals are forming at all, even after cooling in ice. What are some induction techniques?
A9: Crystal formation sometimes needs a nucleation point to begin.
-
Scratching: Gently scratch the inside surface of the flask below the solvent line with a glass rod. The microscopic scratches on the glass can provide a surface for nucleation.
-
Seed Crystals: If you have a small amount of pure solid from a previous batch, add a single tiny crystal to the cold solution. This will act as a template for further crystal growth.
-
Reduce Volume: Carefully evaporate a small portion of the solvent under a stream of nitrogen or using a rotary evaporator and then attempt to cool and crystallize again.
References
-
Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX - PMC. (2023). National Center for Biotechnology Information. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. Available at: [Link]
-
A New Synthetic Approach to 4(1H)-Pyridone Derivatives. I. 1-Alkyl-3,5-diaryl-4(1H). (2006). Heterocycles. Available at: [Link]
-
How to remove pyridine when I use it as solvent? - ResearchGate. (2021). ResearchGate. Available at: [Link]
-
O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane - CORE. (2024). CORE. Available at: [Link]
-
A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluo - SciSpace. (2020). SciSpace. Available at: [Link]
-
Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC. (2024). National Center for Biotechnology Information. Available at: [Link]
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Technical Support Center: Overcoming Steric Hindrance of the 6-Difluoromethyl Group in Coupling Reactions
Welcome to the Technical Support Center for navigating the challenges associated with the steric hindrance of the 6-difluoromethyl (CF2H) group in metal-catalyzed cross-coupling reactions. The unique electronic properties of the CF2H group make it a valuable bioisostere in medicinal chemistry, often enhancing metabolic stability and binding affinity.[1][2] However, its steric bulk, particularly when positioned ortho to a reactive site, can significantly impede common bond-forming reactions.
This guide provides in-depth troubleshooting advice and frequently asked questions to empower researchers in overcoming these synthetic hurdles. The information presented here is a synthesis of established protocols and insights from the field, designed to be both practical and mechanistically informative.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during coupling reactions involving substrates with a 6-difluoromethyl substituent.
Problem 1: Low to No Product Formation in Suzuki-Miyaura Coupling
Scenario: You are attempting a Suzuki-Miyaura coupling between a 6-(difluoromethyl)aryl halide and a boronic acid, but you observe primarily starting material or decomposition.
Potential Causes & Step-by-Step Solutions:
-
Inadequate Catalyst Activity: The steric bulk of the 6-CF2H group can hinder the oxidative addition step, which is the initial phase of the catalytic cycle.[3][4]
-
Solution 1: Employ Bulky, Electron-Rich Ligands. Standard phosphine ligands like PPh₃ may not be sufficient. Switch to specialized biaryl phosphine ligands (Buchwald ligands) such as SPhos, XPhos, or RuPhos.[3][5] These ligands promote the formation of a more reactive, low-coordinate palladium species, which can more readily undergo oxidative addition with sterically hindered substrates.[3][6]
-
Solution 2: Utilize Palladium Pre-catalysts. Instead of traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃, consider using modern pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts). These form the active Pd(0) species more reliably and efficiently in situ.[7]
-
-
Inefficient Transmetalation: The choice of base is critical for activating the boronic acid to facilitate the transfer of the organic group to the palladium center.[7]
-
Boronic Acid Instability: Boronic acids can be prone to protodeboronation, especially under prolonged heating or with certain bases, leading to the formation of the corresponding arene byproduct.[3][5]
-
Solution 1: Use Boronic Esters or Trifluoroborate Salts. Pinacol esters of boronic acids or potassium trifluoroborate salts often exhibit greater stability and can be used as effective substitutes for boronic acids.[5]
-
Solution 2: Use a Slight Excess of the Boron Reagent. Employing a 1.2 to 1.5-fold excess of the boronic acid or its derivative can help compensate for any degradation during the reaction.[5]
-
Experimental Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered 6-(Difluoromethyl)aryl Bromide
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the 6-(difluoromethyl)aryl bromide (1.0 mmol), the boronic acid or ester (1.3 mmol), and a suitable base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Addition: In a glovebox or under a continuous flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02-0.05 mmol).
-
Solvent Addition: Add a degassed solvent (e.g., Toluene/H₂O mixture, Dioxane, or THF, 5 mL).
-
Reaction Conditions: Stir the mixture vigorously and heat to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Problem 2: Poor Yields in Buchwald-Hartwig Amination
Scenario: An attempted C-N coupling between a 6-(difluoromethyl)aryl halide and an amine results in low conversion or the formation of side products.
Potential Causes & Step-by-Step Solutions:
-
Ligand Incompatibility: The Buchwald-Hartwig amination is highly dependent on the choice of ligand, which must be tailored to the specific amine and aryl halide.[9]
-
Solution: Select Appropriate Bulky Ligands. For sterically demanding substrates, ligands like BrettPhos, DavePhos, and tBuXPhos are often more effective than first-generation ligands.[3] These ligands facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[10]
-
-
Base-Induced Side Reactions: Strong bases can sometimes lead to undesired side reactions.
-
Solution: Optimize the Base. While strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used, weaker bases such as K₃PO₄ or Cs₂CO₃ may be beneficial in certain cases to minimize side reactions.
-
-
β-Hydride Elimination: With certain amine substrates, β-hydride elimination from the palladium-amido intermediate can occur, leading to the formation of a hydrodehalogenated arene and an imine.[9][10]
-
Solution: Judicious Ligand Selection. Certain ligands, like CPhos, have been shown to suppress β-hydride elimination in related cross-coupling reactions.[10]
-
Diagram: Troubleshooting Buchwald-Hartwig Amination
Caption: A logical workflow for troubleshooting low-yield Buchwald-Hartwig amination reactions.
Problem 3: Failure of Sonogashira Coupling
Scenario: You are trying to couple a terminal alkyne with a 6-(difluoromethyl)aryl halide, but the reaction does not proceed.
Potential Causes & Step-by-Step Solutions:
-
Copper-Free vs. Copper-Catalyzed Conditions: While traditional Sonogashira couplings use a copper(I) co-catalyst, copper-free conditions can sometimes be advantageous, especially when homocoupling of the alkyne is a concern.[3][11]
-
Solution: Evaluate Both Methods. If a standard Pd/Cu system fails, consider a copper-free protocol using a palladium catalyst with a bulky phosphine ligand.[3]
-
-
Base and Solvent Effects: The choice of amine base and solvent can significantly impact the reaction outcome.
-
Solution: Systematically Vary Reaction Parameters. Common bases include Et₃N, i-Pr₂NEt, and piperidine. Solvents like THF, DMF, and toluene are frequently used. A systematic screening of these parameters is recommended.
-
-
Deactivation of the Catalyst: The presence of oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and deactivate the palladium catalyst.[7]
-
Solution: Ensure Rigorous Anaerobic Conditions. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas throughout the reaction.[7]
-
Frequently Asked Questions (FAQs)
Q1: Why is the 6-difluoromethyl group so challenging for coupling reactions?
A1: The difluoromethyl group (CF₂H) is sterically demanding, similar in size to an isopropyl group. When placed at the 6-position of an aromatic ring, it physically blocks the approach of the metal catalyst to the adjacent reaction site (the carbon-halide bond). This steric hindrance raises the activation energy for the crucial oxidative addition step in the catalytic cycle, slowing down or even preventing the reaction.[3][6]
Q2: Are there alternatives to palladium catalysis for these sterically hindered couplings?
A2: Yes, while palladium is the most common catalyst, nickel-based systems are gaining traction for cross-coupling reactions.[6] Nickel catalysts can sometimes be more effective for less reactive electrophiles like aryl chlorides and may exhibit different reactivity profiles with sterically hindered substrates.
Q3: Can N-heterocyclic carbene (NHC) ligands be used for these reactions?
A3: Absolutely. NHC ligands are excellent alternatives to phosphine ligands. They are typically strong sigma donors and can be sterically tuned.[6][12] For sterically hindered substrates, bulky NHC ligands can be very effective as they promote both oxidative addition and reductive elimination.[12] Commercially available NHC-palladium pre-catalysts offer excellent stability and reactivity.[12]
Q4: How does the electronic effect of the difluoromethyl group influence the reaction?
A4: The CF₂H group is electron-withdrawing, which can make the aryl halide more susceptible to oxidative addition. However, this electronic benefit is often outweighed by the steric hindrance. The primary challenge remains the physical bulk of the group.
Q5: What is the best general-purpose ligand to start with for a new coupling reaction with a 6-CF₂H substrate?
A5: For Suzuki and Buchwald-Hartwig reactions, starting with a bulky, electron-rich biaryl phosphine ligand like XPhos or SPhos is a good strategy.[3][5] These ligands have demonstrated broad utility for challenging substrates. It is crucial, however, to recognize that optimization is often necessary, and screening a small panel of ligands is always recommended.
Table 1: Recommended Ligands for Different Coupling Reactions with 6-CF₂H Substrates
| Coupling Reaction | Recommended Ligands | Rationale |
| Suzuki-Miyaura | XPhos, SPhos, RuPhos | Bulky and electron-rich, facilitating oxidative addition.[3][5] |
| Buchwald-Hartwig | BrettPhos, DavePhos, tBuXPhos | Designed for challenging C-N couplings with sterically hindered partners.[3][10] |
| Sonogashira (Cu-free) | tBu₃P, cataCXium® A | Bulky phosphines that stabilize the Pd(0) species and promote the reaction. |
| Heck | N-heterocyclic carbenes (NHCs) | Offer excellent stability and activity, especially for electron-rich or sterically hindered substrates.[3] |
Diagram: General Catalytic Cycle for Cross-Coupling
Caption: A simplified representation of the palladium-catalyzed cross-coupling cycle.
References
-
A. F. M. M. Rahman, M. A. Ali, M. K. Alam, and M. A. M. Shahi, "Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds", Catalysts, 2014.
-
MilliporeSigma, "Cross-Coupling Reactions Guide".
-
S. L. Buchwald, "Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines", Angewandte Chemie International Edition, 2015.
-
M. R. M. El-Gendy, A. A. F. Asran, and H. A. Al-Shorbagy, "Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions", RSC Advances, 2023.
-
A. G. T. G. Vogt and J. L. G. G. de Vries, "Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future", Israel Journal of Chemistry, 2017.
-
OpenChemHub, "Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs)", YouTube, 2024.
-
A. O. King, E. Negishi, "A general, efficient, and selective method for the synthesis of sterically hindered biaryls via the palladium-catalyzed cross-coupling reaction of arylboronic acids or their esters with haloarenes", Journal of Organic Chemistry, 1977.
-
BenchChem, "Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions".
-
Y. Li, "A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions", CCS Chemistry, 2022.
-
Reddit, "Diagnosing issues with a failed Suzuki coupling?", r/Chempros, 2021.
-
Wikipedia, "Buchwald–Hartwig amination".
-
ResearchGate, "How can I solve my problem with Suzuki coupling?".
-
BenchChem, "Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline".
-
Wikipedia, "Sonogashira coupling".
-
Chemistry LibreTexts, "Sonogashira Coupling".
-
Chemistry LibreTexts, "Buchwald-Hartwig Amination".
-
J. F. Hartwig, "Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides", Organometallics, 2011.
-
S. L. Buchwald, "Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts", Chemistry – A European Journal, 2022.
-
M. R. M. El-Gendy, A. A. F. Asran, and H. A. Al-Shorbagy, "Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions", Semantic Scholar.
-
Organic Chemistry Portal, "Sonogashira Coupling".
-
J. Hu, "Late-stage difluoromethylation: concepts, developments and perspective", Chemical Society Reviews, 2021.
-
Y. Zhang, "Palladium Difluorocarbene Involved Catalytic Coupling with Terminal Alkynes", CCS Chemistry, 2020.
-
J. F. Hartwig, "Selective Incorporation of Difluoromethylene Moieties into Arenes Assisted by Transition Metals", CHIMIA, 2015.
-
D. A. Nagib, "Nickel-Catalyzed Cross-Electrophile Coupling of the Difluoromethyl Group for Fluorinated Cyclopropane Synthesis", Synlett, 2020.
-
S. L. Buchwald, "C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres", Nature Communications, 2023.
-
M. Szostak, "Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions", Chemical Reviews, 2017.
-
J. Pérez-Temprano, "Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst", Catalysts, 2021.
-
J. F. Hartwig, "Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts", ACS Catalysis, 2023.
-
N. K. Szymczak, "The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach", Journal of the American Chemical Society, 2018.
-
J. F. Hartwig, "Direct C(sp3)–H difluoromethylation via radical–radical cross-coupling by visible-light photoredox catalysis", Organic Chemistry Frontiers, 2018.
-
G. A. Molander, "Recent Advances in Transition Metal-Catalyzed Selective CH Difluoromethylation Reactions", Synthesis, 2018.
-
S. L. Buchwald, "C–F bond functionalizations of trifluoromethyl groups via radical intermediates", Beilstein Journal of Organic Chemistry, 2021.
-
ResearchGate, "Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.".
-
ResearchGate, "(PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES".
-
Wipf Group, "Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides".
-
ResearchGate, "How to overcome Steric Hindrance?".
-
SciSpace, "Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes".
-
ResearchGate, "(PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors".
-
ACS GCI Pharmaceutical Roundtable, "Pyridine Ring Synthesis".
-
Reddit, "Struggling on suzuki couplings", r/Chempros.
Sources
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- 2. chinesechemsoc.org [chinesechemsoc.org]
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- 12. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹⁹F NMR Characterization of 6-(Difluoromethyl)pyridin-2(1H)-one and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate the pharmacokinetic and physicochemical properties of drug candidates. The difluoromethyl group (CHF₂), in particular, offers a unique combination of lipophilicity and hydrogen bond donating capability, making it an attractive substituent in drug design. Accurate and unambiguous structural characterization of these fluorinated molecules is paramount, with Nuclear Magnetic Resonance (NMR) spectroscopy standing as the cornerstone analytical technique.
The Diagnostic Power of ¹H and ¹⁹F NMR in Fluorinated Pyridinones
The presence of the difluoromethyl group introduces characteristic features in both the proton (¹H) and fluorine (¹⁹F) NMR spectra. The most informative of these is the coupling between the proton and the two fluorine atoms of the CHF₂ group, which gives rise to a distinctive triplet in the ¹H NMR and a doublet in the ¹⁹F NMR spectrum. The magnitude of this two-bond coupling constant (²JHF) is typically large, falling in the range of 50-60 Hz.
Furthermore, long-range couplings between the fluorine atoms and the protons on the pyridine ring can often be observed. These smaller couplings, transmitted through several bonds, provide invaluable information for assigning the regiochemistry of the difluoromethyl group.
Comparative NMR Analysis: Unraveling the Spectrum of 6-(Difluoromethyl)pyridin-2(1H)-one
To build a comprehensive understanding of the expected NMR characteristics of this compound, we will compare it with the following key compounds:
-
1-(Difluoromethyl)pyridin-2(1H)-one: The N-difluoromethylated isomer.
-
2-(Difluoromethoxy)pyridine: The O-difluoromethylated isomer.
-
6-Methylpyridin-2(1H)-one: The non-fluorinated analog.
-
6-(Trifluoromethyl)pyridin-2(1H)-one: The trifluoromethylated analog.
The following table summarizes the reported ¹H and ¹⁹F NMR data for the comparative compounds.
| Compound | Solvent | ¹H Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | ¹⁹F Chemical Shift (δ, ppm) and Coupling Constants (J, Hz) | Reference |
| 1-(Difluoromethyl)pyridin-2(1H)-one | CDCl₃ | 7.63 (1H, t, J = 60 Hz, N-CHF₂), 7.35-7.27 (2H, m, ArH), 6.48 (1H, d, J = 5 Hz), 6.24 (1H, t, J = 5 Hz) | -103.9 (d, J = 60 Hz, N-CHF₂) | [1] |
| 2-(Difluoromethoxy)pyridine | CDCl₃ | 7.75-7.70 (1H, m, ArH), 7.47 (1H, t, J = 72 Hz, O-CHF₂), 7.10-7.05 (1H, m, ArH), 6.87 (1H, d, J = 5 Hz) | Not Reported | [1] |
| 1-(Difluoromethyl)-5-methylpyridin-2(1H)-one | CDCl₃ | 7.66 (t, J = 60.4 Hz, 1H), 7.23 (dd, J = 9.5, 2.2 Hz, 1H), 7.19 (s, 1H), 6.48 (d, J = 9.5 Hz, 1H), 2.09 (s, 3H) | -103.5 (d, J = 60.4 Hz) | [2] |
| 6-Methylpyridin-2(1H)-one | Not Specified | Spectral data available but specific shifts and couplings not detailed in the provided search results. | Not Applicable | |
| 6-(Trifluoromethyl)pyridin-2(1H)-one | Not Specified | No specific data found in the initial searches. | No specific data found in the initial searches. |
Based on the analysis of these related structures, we can predict the key NMR features for This compound :
Predicted ¹H NMR Spectrum of this compound:
-
CHF₂ Proton: A triplet in the region of 6.5-7.5 ppm with a large coupling constant (²JHF) of approximately 55-60 Hz. This signal will be a key identifier.
-
Pyridine Ring Protons: The protons on the pyridinone ring (H-3, H-4, and H-5) will appear in the aromatic region (typically 6.0-8.0 ppm). The exact chemical shifts and coupling patterns will be influenced by the electron-withdrawing nature of the difluoromethyl group. We can expect to see doublet of doublets or triplets for these protons, with typical aromatic coupling constants (JHH) in the range of 2-8 Hz. Long-range coupling to the fluorine atoms (⁴JHF or ⁵JHF) may also be observed, leading to further splitting of these signals. The proton at the 5-position, being adjacent to the CHF₂ group, is likely to show a discernible long-range coupling.
-
N-H Proton: A broad singlet, the chemical shift of which will be highly dependent on the solvent and concentration.
Predicted ¹⁹F NMR Spectrum of this compound:
-
CHF₂ Fluorines: A doublet in the range of -90 to -110 ppm, with the large ²JHF coupling constant of 55-60 Hz. The exact chemical shift will be influenced by the electronic environment of the pyridine ring.
Experimental Protocols for NMR Characterization
To obtain high-quality ¹H and ¹⁹F NMR spectra for this compound, the following experimental protocol is recommended:
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube. Chloroform-d is a common first choice for its ability to dissolve a wide range of organic compounds.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be required.
-
If necessary, filter the solution to remove any particulate matter.
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: Approximately 12-15 ppm, centered around 6-7 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
¹⁹F NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment, often with proton decoupling to simplify the spectrum (though the coupled spectrum is essential for observing the characteristic doublet).
-
Spectral Width: A wide spectral width of at least 200 ppm is recommended initially, centered around -100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 64-256 scans.
-
-
2D NMR Experiments: To unambiguously assign the proton signals and confirm through-bond connectivities, COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are highly recommended. A ¹H-¹⁹F HMBC would be particularly useful for identifying long-range H-F couplings.
Visualizing Coupling Networks
The coupling relationships within this compound can be visualized using a connectivity diagram.
Figure 1. Predicted coupling network in this compound.
Conclusion
The ¹H and ¹⁹F NMR characterization of this compound relies on a careful analysis of chemical shifts and, most importantly, the distinctive coupling patterns introduced by the difluoromethyl group. By comparing its expected spectral features with those of its N- and O-difluoromethylated isomers, as well as its non-fluorinated and trifluoromethylated analogs, researchers can confidently assign the structure of this important synthetic building block. The large ²JHF coupling provides a clear diagnostic handle, while long-range H-F couplings offer definitive proof of regiochemistry. The experimental protocols and comparative data presented in this guide provide a solid foundation for the successful and unambiguous NMR characterization of this compound and related fluorinated pyridinones.
References
-
O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Journal of Organic and Pharmaceutical Chemistry2024 , 22 (2). [Link]
- Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. [Source not explicitly provided in search results]
- Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. [Source not explicitly provided in search results]
- † 1H-NMR and 13C-NMR Spectra. [Source not explicitly provided in search results]
- Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF2Br. [Source not explicitly provided in search results]
-
NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes2017 . [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. KOPS. [Link]
-
Nuclear Spin−Spin Coupling via Nonbonded Interactions. 8.1 The Distance Dependence of Through-Space Fluorine−Fluorine Coupling. ACS Publications. [Link]
-
Lecture 3: Coupling Constants Coupling Constants the chemical shift. Eugene E. Kwan. [Link]
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Source not explicitly provided in search results]
- Multinuclear NMR Spectroscopy. [Source not explicitly provided in search results]
-
Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. The Royal Society of Chemistry. [Link]
-
Need help for predcting 19F-NMR sprectra : r/chemistry. Reddit. [Link]
- 19F NMR Reference Standards. [Source not explicitly provided in search results]
-
Facile One-Pot Synthesis of N-Difluoromethyl-2-pyridone Derivatives. Organic Letters2006 , 8 (16), 3465-3467. [Link]
- FLUORINE COUPLING CONSTANTS. [Source not explicitly provided in search results]
- 1H NMR Characterization of Two New Pyridoxine Derivatives. [Source not explicitly provided in search results]
-
Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. PMC. [Link]
-
Fluorine-19 Nuclear Magnetic Resonance. DTIC. [Link]
- Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. [Source not explicitly provided in search results]
-
The precious Fluorine on the Ring: Fluorine NMR for biological systems. PMC. [Link]
-
NMR Spectroscopy :: 19F NMR Coupling Constants. Organic Chemistry Data. [Link]
- 19Flourine NMR. [Source not explicitly provided in search results]
-
DFT calculation of NMR J(FF) spin-spin coupling constants in fluorinated pyridines. ResearchGate. [Link]
- Measurement of Long Range C H Coupling Constants. [Source not explicitly provided in search results]
Sources
A Comparative Guide to the Crystallographic Analysis of 6-(difluoromethyl)pyridin-2(1H)-one and Its Analogs
For researchers and professionals in drug development, a comprehensive understanding of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparative analysis of the crystallographic data pertinent to 6-(difluoromethyl)pyridin-2(1H)-one, a compound of interest in medicinal chemistry. As the crystal structure for this specific molecule is not yet publicly available, this guide will leverage data from structurally related compounds to infer its likely solid-state properties and provide a robust experimental framework for its future characterization.
Comparative Structural Analysis: Insights from Analogs
The precise arrangement of atoms in a crystal lattice dictates a compound's physical and chemical properties, including solubility, stability, and bioavailability. While the definitive crystal structure of this compound awaits elucidation, we can draw valuable inferences by examining its close structural analogs. For this purpose, we will consider pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one), a well-characterized active pharmaceutical ingredient, alongside a discussion of the anticipated effects of substituents in 5-Bromo-6-(difluoromethyl)pyridin-2(1H)-one and 6-(Trifluoromethyl)pyridin-2(1H)-one.
Pirfenidone presents a useful baseline for understanding the crystal packing of a substituted pyridin-2(1H)-one. Its crystal structure reveals a monoclinic space group, P21, with one molecule in the asymmetric unit. The phenyl and pyridinone rings are not coplanar, exhibiting a dihedral angle of 50.30 (11)°. The crystal packing is stabilized by C–H⋯O hydrogen bonds, forming undulating layers.[1][2]
| Parameter | Pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one) | This compound (Expected) | 5-Bromo-6-(difluoromethyl)pyridin-2(1H)-one (Expected) |
| Crystal System | Monoclinic[1][2] | - | - |
| Space Group | P21[1][2] | - | - |
| a (Å) | Data not available in abstract | - | - |
| b (Å) | Data not available in abstract | - | - |
| c (Å) | Data not available in abstract | - | - |
| β (°) | Data not available in abstract | - | - |
| Volume (ų) | Data not available in abstract | - | - |
| Z | Data not available in abstract | - | - |
Note: Detailed unit cell parameters for pirfenidone are not available in the provided search results but would be found in the full crystallographic information file (CIF). The table is presented to illustrate the type of data obtained from a single-crystal X-ray diffraction experiment.
The introduction of a difluoromethyl group at the 6-position, as in our target compound, is expected to significantly influence the intermolecular interactions. The acidic proton on the difluoromethyl group could participate in hydrogen bonding, potentially altering the packing arrangement observed in pirfenidone. Furthermore, the electronic nature of the difluoromethyl group will affect the overall dipole moment of the molecule, which in turn will impact its crystal lattice energy.
In the case of 5-Bromo-6-(difluoromethyl)pyridin-2(1H)-one, the presence of a bromine atom introduces the possibility of halogen bonding, a non-covalent interaction that can play a crucial role in crystal engineering. The interplay between hydrogen bonding from the pyridinone N-H and the difluoromethyl C-H, and halogen bonding from the bromine atom, would likely lead to a complex and unique crystal packing.
For 6-(Trifluoromethyl)pyridin-2(1H)-one, the replacement of the difluoromethyl group with a trifluoromethyl group removes the potential for C-H hydrogen bonding from that position. However, the trifluoromethyl group is a strong electron-withdrawing group and can participate in other non-covalent interactions, such as dipole-dipole interactions, which would influence the crystal packing.
Experimental Protocol: A Practical Guide to Obtaining Single-Crystal X-ray Diffraction Data
The following protocol outlines a robust, self-validating workflow for determining the single-crystal X-ray structure of a small organic molecule like this compound. The causality behind each experimental choice is explained to ensure technical accuracy and reproducibility.
Step 1: Crystal Growth
The foundation of a successful single-crystal X-ray diffraction experiment is the availability of high-quality, single crystals.[1]
-
Rationale: The crystal must be a single, well-ordered lattice to diffract X-rays in a predictable manner. Defects, twinning, or polycrystalline material will result in a diffraction pattern that is difficult or impossible to interpret.
-
Methodology:
-
Purification: Ensure the sample is of the highest possible purity (>99%) to avoid the incorporation of impurities into the crystal lattice.
-
Solvent Selection: Screen a variety of solvents with differing polarities to find a solvent in which the compound has moderate solubility.
-
Slow Evaporation: Dissolve the compound in the chosen solvent to near saturation at room temperature. Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.
-
Cooling: Slowly cool a saturated solution of the compound. This can be achieved by placing the solution in a programmable cooling block or a well-insulated container in a refrigerator.
-
Step 2: Crystal Selection and Mounting
-
Rationale: The chosen crystal should be of an appropriate size (typically 0.1-0.3 mm in all dimensions) and have well-defined faces. The mounting process must be gentle to avoid damaging the crystal.
-
Methodology:
-
Selection: Under a microscope, select a crystal that is clear, free of visible defects, and has sharp edges.
-
Mounting: Using a cryoloop or a glass fiber, carefully pick up the selected crystal. A small amount of paratone oil or a similar cryoprotectant can be used to adhere the crystal to the mount and to protect it from atmospheric moisture and ice formation during data collection at low temperatures.
-
Step 3: Data Collection
-
Rationale: The goal is to collect a complete and redundant set of diffraction data. Low temperature (typically 100 K) is used to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern and higher quality data.
-
Methodology:
-
Instrument Setup: Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer equipped with a low-temperature device.
-
Unit Cell Determination: Collect a series of initial frames to determine the unit cell parameters and the crystal system.
-
Data Collection Strategy: Based on the determined crystal system, devise a data collection strategy that will ensure complete and redundant data are collected. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.
-
Data Integration: After data collection, the raw diffraction images are processed to integrate the intensities of the individual reflections.
-
Step 4: Structure Solution and Refinement
-
Rationale: The integrated diffraction data are used to solve the phase problem and generate an initial electron density map. This map is then used to build a model of the molecule, which is subsequently refined against the experimental data.
-
Methodology:
-
Space Group Determination: The integrated data are analyzed to determine the space group of the crystal.
-
Structure Solution: Direct methods or Patterson methods are used to solve the phase problem and generate an initial structural model.
-
Structure Refinement: The atomic positions and displacement parameters of the model are refined using a least-squares algorithm to minimize the difference between the observed and calculated structure factors.
-
Validation: The final refined structure is validated using a variety of crystallographic checks to ensure its quality and accuracy.
-
Workflow Visualization
The following diagram illustrates the logical flow of the experimental workflow for single-crystal X-ray diffraction.
References
Sources
Mass spectrometry fragmentation pattern of 6-difluoromethyl-2-pyridone
To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Analytical Chemistry Division Subject: Technical Guide: Mass Spectrometry Fragmentation Pattern of 6-Difluoromethyl-2-pyridone
Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation behavior of 6-difluoromethyl-2-pyridone , a critical pharmacophore in the development of bioisosteres for drug discovery (e.g., IDH inhibitors).
Unlike standard spectral libraries that provide static peak lists, this guide focuses on the mechanistic causality of fragmentation. We compare the performance of this compound against its structural analogs—6-methyl-2-pyridone and 6-trifluoromethyl-2-pyridone —to demonstrate how the difluoromethyl (
Part 1: The Molecule and Analytical Context
Compound: 6-(Difluoromethyl)pyridin-2(1H)-one
Formula:
The 6-position substitution places the
Why This Matters in Drug Development
The
Part 2: Fragmentation Mechanism & Pathways
The fragmentation of 6-difluoromethyl-2-pyridone under Electrospray Ionization (ESI-MS/MS) is governed by two competing high-energy pathways: Lactam Ring Contraction and Fluorine-Specific Neutral Loss .
Primary Pathway A: The Lactam Signature (Loss of CO)
Like all 2-pyridones, the protonated molecular ion undergoes a characteristic neutral loss of carbon monoxide (
-
Transition:
-
Mechanism: Ring contraction.
Primary Pathway B: The Difluoro Signature (Loss of HF)
The presence of the
-
Transition:
-
Causality: The acidity of the proton on the difluoromethyl carbon, combined with the basicity of the adjacent carbonyl or solvent interactions, facilitates
-type elimination of .
Secondary Pathway: Combined Loss
The fragment at
-
Transition:
Part 3: Comparative Analysis (The "Alternatives")
To validate the identity of 6-difluoromethyl-2-pyridone, one must compare it against its analogs. The table below outlines how the fragmentation pattern shifts based on the substituent at the 6-position.
Table 1: Comparative MS/MS Fragmentation Signatures
| Feature | 6-Difluoromethyl-2-pyridone (Target) | 6-Methyl-2-pyridone (Analog 1) | 6-Trifluoromethyl-2-pyridone (Analog 2) |
| Precursor ( | 146 | 110 | 164 |
| Primary Neutral Loss | |||
| Diagnostic Ion 1 | |||
| Diagnostic Ion 2 | Not Observed | Not Observed (Cannot lose HF easily*) | |
| Radical Loss | Low abundance | Low abundance | High abundance |
| Differentiation Key | Dual loss of 28 and 20 Da | Single loss of 28 Da | Loss of 28 Da + Loss of 69 Da |
*Note: The trifluoromethyl group (
Part 4: Visualization of Signaling Pathways
The following diagram illustrates the fragmentation logic, color-coded for clarity:
-
Blue Nodes: Stable Precursor/Product Ions.
-
Red Edges: Neutral Loss of
(Lactam specific). -
Green Edges: Neutral Loss of
(Difluoromethyl specific).
Figure 1: ESI-MS/MS fragmentation pathway of 6-difluoromethyl-2-pyridone showing competing CO and HF losses.
Part 5: Experimental Protocol (Self-Validating)
To replicate these results and validate the compound's purity or presence in a biological matrix, follow this LC-MS/MS protocol.
Methodology: Targeted MRM Analysis
1. Sample Preparation:
-
Dissolve standard in 50:50 Methanol:Water + 0.1% Formic Acid to a concentration of 1 µg/mL.
-
Validation Check: Ensure solution is clear; turbidity suggests polymerization or salt precipitation.
2. LC Conditions (Reverse Phase):
-
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Why: The difluoromethyl group increases lipophilicity compared to methyl-pyridone, increasing retention time (RT).
3. MS Source Parameters (ESI Positive):
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 100 V (Optimized for transmission of fragile ions).
-
Collision Energy (CE): Ramp 10–40 eV.
-
Low CE (10-15 eV): Preserves
and generates (HF loss). -
High CE (25-35 eV): Drives ring opening to generate
and .
-
4. Data Interpretation (The "Truth" Test):
-
If you observe
BUT NOT , check for N-oxide impurities (which lose Oxygen, -16 Da, or OH, -17 Da, easily). -
If you observe
BUT NOT , suspect the 6-ethyl-2-pyridone analog (where mass is similar but HF loss is impossible) or an isobaric interference. -
Confirmation: The ratio of
should remain constant across the chromatographic peak.
References
-
Structural Analysis of 2-Pyridones
-
Difluoromethyl Group Properties
- Title: "CF2H: a fascinating group for applic
- Source: Future Medicinal Chemistry (PMC).
-
URL:[Link]
-
General MS Fragmentation Rules
-
Compound Data (Grounding)
- Title: "2-Bromo-6-(difluoromethyl)
-
Source: Sigma-Aldrich Product Specification.
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
Technical Guide: 6-Difluoromethyl vs. 6-Trifluoromethyl Pyridin-2(1H)-one Reactivity
[1][2]
Executive Summary
In medicinal chemistry, the substitution of hydrogen with fluorinated motifs is a standard strategy to modulate lipophilicity, metabolic stability, and binding affinity. While both 6-difluoromethyl and 6-trifluoromethyl pyridin-2(1H)-ones share the electron-deficient pyridone core, they exhibit distinct reactivity profiles driven by the hydrogen-bond donor capability of the
| Feature | 6-Difluoromethyl ( | 6-Trifluoromethyl ( |
| Primary Electronic Effect | Strong EWG ( | Very Strong EWG ( |
| H-Bonding Capacity | Lipophilic H-bond Donor (act as Bioisostere for | H-bond Acceptor only (weak) |
| Steric Demand | Moderate (similar to isopropyl) | High (similar to tert-butyl/isopropyl) |
| Feasible; less steric hindrance.[1][2] | Difficult; sterically hindered by C6-substituent. | |
| Metabolic Stability | Good; C-H bond is robust but oxidizable.[1][2] | Excellent; chemically inert.[1][2] |
Physicochemical & Structural Analysis
Electronic and Steric Landscape
The reactivity differences are rooted in the fundamental properties of the fluorinated substituents at the ortho position relative to the nitrogen atom.
-
Steric Hindrance (The "Orthogonal" Clash): The 6-position is adjacent to the pyridone nitrogen (N1). The
group has a van der Waals volume of , significantly larger than the group ( ). In 6- pyridones, the bulk forces the substituent to twist out of coplanarity if adjacent groups are present, and it severely hinders the approach of electrophiles to the Nitrogen atom, often diverting reactivity to the Oxygen (O-alkylation). -
Hydrogen Bond Acidity: The
bond in the group is polarized by the two fluorine atoms, making it a weak hydrogen bond donor ( for the C-H itself, but effective in solvation). This allows 6- pyridones to engage in unique intramolecular or intermolecular H-bonding networks that 6- analogs cannot.[1][2]
Tautomeric Equilibrium
Pyridin-2(1H)-ones exist in equilibrium with their 2-hydroxypyridine tautomers.[1][2] While the lactam (keto) form is generally favored in solution and solid state, the 6-substituent influences this ratio.
Caption: The 6-substituent modifies the tautomeric constant (
Reactivity Profile: - vs. -Alkylation[1][2]
This is the most critical synthetic differentiator. The pyridone anion is an ambident nucleophile .[2]
6-Trifluoromethyl ( ) Behavior[1][2]
-
Challenge: The bulky
group at C6 creates a "steric wall" protecting the Nitrogen. -
Outcome: Under standard basic conditions (
, alkyl halide), there is a significant risk of -alkylation (formation of 2-alkoxypyridines) because the Oxygen is less sterically encumbered than the Nitrogen.[1] -
Solution: To force
-alkylation, use "soft" electrophiles, polar aprotic solvents (promote separation of the ion pair), or specific transition-metal catalyzed couplings (Chan-Lam) that are less sensitive to sterics.[1]
6-Difluoromethyl ( ) Behavior[1][2]
-
Advantage: The
group is smaller.[2] The Nitrogen is more accessible. -
Outcome:
-alkylation is generally dominant, similar to 6-methylpyridones.[1][2] -
Special Case: The
group itself can be introduced onto the Nitrogen (N-difluoromethylation) using reagents like , a reaction that is difficult to replicate with a perfluoroalkyl group directly.[1]
Caption: Steric steering of alkylation pathways. 6-
Experimental Protocols
Protocol A: Synthesis of 6-(Difluoromethyl)pyridin-2(1H)-one
Direct difluoromethylation of the pyridone core is rare; this scaffold is typically built from acyclic precursors or by manipulating 2-halo-6-methylpyridines.[1][2] Below is a validated route via hydrolysis.
Objective: Conversion of 2-chloro-6-(difluoromethyl)pyridine to the pyridone.
-
Reagents: 2-Chloro-6-(difluoromethyl)pyridine (1.0 eq), Potassium tert-butoxide (
, 2.5 eq), Benzyl alcohol ( , solvent/reagent).[1] -
Procedure:
-
Dissolve 2-chloro-6-(difluoromethyl)pyridine in anhydrous benzyl alcohol.
-
Add
portion-wise at 0 °C. -
Heat the mixture to 100 °C for 4 hours. (Monitors formation of the benzyl ether intermediate).
-
Deprotection: Cool to RT. Add
(10% w/w) and stir under atmosphere (balloon) to cleave the benzyl group. -
Workup: Filter through Celite. Concentrate filtrate.[2] Purify via column chromatography (
).
-
-
Note: This indirect route avoids the competing N-alkylation issues of direct hydrolysis conditions.[1][2]
Protocol B: Regioselective -Alkylation of 6-(Trifluoromethyl)pyridin-2(1H)-one
Overcoming the steric barrier of the
Objective:
-
Reagents: 6-(Trifluoromethyl)pyridin-2(1H)-one (1.0 eq), Methyl Iodide (
, 1.2 eq), Cesium Carbonate ( , 2.0 eq). -
Solvent: DMF (Dimethylformamide) - Critical for
-selectivity.[1][2] -
Procedure:
-
Why this works: The cesium cation coordinates tightly to the oxygen in the ambident anion, shielding it and directing the electrophile to the nitrogen, despite the steric hindrance of the
group.
Bioisosteric Applications
| Property | 6- | 6- |
| Lipophilicity ( | Lower (More polar).[1][2] | Higher (More lipophilic).[1][2] |
| Metabolic Liability | Oxidation: The benzylic C-H can be hydroxylated by CYP450.[1][2] | None: The C-F bonds are metabolically stable.[2] |
| Binding Mode | Can act as a H-bond donor to protein backbone carbonyls.[1][2] | Acts as a hydrophobic anchor filling lipophilic pockets.[1][2] |
Recommendation:
References
-
Regioselectivity in Pyridone Alkylation
-
Difluoromethyl Group Properties
-
Synthesis of Fluorinated Pyridones
-
Tautomeric Equilibria
Sources
- 1. 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one | C7H6F3NO | CID 2782992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-Difluoropyridine | C5H3F2N | CID 73934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. jubilantingrevia.com [jubilantingrevia.com]
A Comparative Guide to the Infrared Spectroscopy of 6-Difluoromethyl-2-pyridone
This technical guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy bands of 6-difluoromethyl-2-pyridone. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative framework for identifying and characterizing this compound. By examining the spectral features of the parent 2-pyridone moiety and the influence of the difluoromethyl substituent, this guide delivers actionable insights grounded in established spectroscopic principles.
Introduction: The Role of IR Spectroscopy in Heterocyclic Compound Analysis
Infrared (IR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a unique fingerprint of the functional groups present in a molecule. For heterocyclic systems like 6-difluoromethyl-2-pyridone, IR spectroscopy is particularly valuable for confirming the presence of key structural motifs, such as the cyclic amide (lactam) of the pyridone ring and the distinctive carbon-fluorine bonds of the difluoromethyl group.[1]
The position, intensity, and shape of absorption bands in an IR spectrum are directly related to the molecule's functional groups and overall structure.[1] This guide will dissect the expected IR spectrum of 6-difluoromethyl-2-pyridone by comparing it with the well-characterized spectrum of 2-pyridone and analyzing the vibrational modes introduced by the -CF2H substituent.
Comparative Spectral Analysis: 2-Pyridone as a Reference
To understand the IR spectrum of 6-difluoromethyl-2-pyridone, it is essential to first consider the spectrum of its parent compound, 2-pyridone. 2-Pyridone exists predominantly in the lactam form and exhibits characteristic absorption bands that serve as a baseline for our analysis.
Key Vibrational Modes of 2-Pyridone:
-
N-H Stretch: In the solid state, 2-pyridone forms hydrogen-bonded dimers, resulting in a broad and complex N-H stretching absorption extending from 3300 cm⁻¹ down to 2400 cm⁻¹.[2] This broadness is a hallmark of strong intermolecular hydrogen bonding.[2]
-
C=O Stretch (Amide I): The carbonyl stretching vibration is a prominent and intense band in the spectrum of 2-pyridone, typically appearing around 1650-1685 cm⁻¹.[3][4] Its exact position can be influenced by the sample's physical state (solid, solution) and concentration.[4]
-
C=C and C=N Stretches: The pyridone ring gives rise to several stretching vibrations in the 1600-1400 cm⁻¹ region. These bands, often coupled, are characteristic of the aromatic and heterocyclic ring system.[1]
-
N-H Bend: An in-plane N-H bending mode is typically observed around 1607 cm⁻¹.[4]
-
C-H Stretches: Aromatic C-H stretching vibrations appear in the 3100-3000 cm⁻¹ range.[1]
The Influence of the 6-Difluoromethyl Substituent
The introduction of a difluoromethyl (-CF2H) group at the 6-position of the 2-pyridone ring is expected to introduce new characteristic bands and perturb the existing vibrations of the parent molecule. The difluoromethyl group is considered a lipophilic bioisostere for functional groups like hydroxyl and thiol.[5]
Expected Characteristic Bands for the -CF2H Group:
-
C-F Stretches: Carbon-fluorine bonds give rise to very strong absorption bands in the IR spectrum. For a CF2 group, two distinct stretching vibrations are expected: an asymmetric stretch and a symmetric stretch. These bands typically appear in the region of 1150-1050 cm⁻¹ .
-
C-H Stretch: The C-H bond in the difluoromethyl group is expected to have a stretching vibration in the range of 3000-2900 cm⁻¹ .
-
Bending Vibrations: The -CF2H group will also exhibit various bending (scissoring, wagging, twisting, and rocking) vibrations at lower frequencies, further contributing to the fingerprint region of the spectrum.
Predicted IR Spectrum of 6-Difluoromethyl-2-pyridone: A Synthesis of Features
By combining the spectral features of the 2-pyridone core and the difluoromethyl substituent, we can predict the key characteristic bands for 6-difluoromethyl-2-pyridone.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (H-bonded) | 3300 - 2400 | Broad, Strong | Characteristic of the pyridone dimer structure.[2] |
| Aromatic C-H Stretch | 3100 - 3000 | Medium | Arising from the C-H bonds on the pyridone ring.[1] |
| Aliphatic C-H Stretch (-CF₂H ) | ~2980 - 2950 | Medium | From the C-H bond of the difluoromethyl group. |
| C=O Stretch (Amide I) | ~1660 - 1640 | Strong | A prominent feature of the pyridone ring. The electron-withdrawing nature of the -CF₂H group may slightly shift this band.[1] |
| C=C and C=N Stretches | 1600 - 1400 | Strong, Multiple Bands | Vibrations from the heterocyclic aromatic system.[1] |
| C-F Stretches (-C F₂) | ~1150 - 1050 | Very Strong, Multiple Bands | The most distinct feature of the difluoromethyl group. |
| C-H Out-of-Plane Bending | 900 - 675 | Strong | The pattern can sometimes indicate substitution patterns.[1] |
Experimental Protocol: Acquiring a High-Quality IR Spectrum
To obtain a reliable IR spectrum of 6-difluoromethyl-2-pyridone, the following experimental procedure using the Attenuated Total Reflectance (ATR) technique is recommended.
Methodology: ATR-FTIR Spectroscopy
-
Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer is properly calibrated and the ATR crystal (e.g., diamond or germanium) is clean.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interferences from atmospheric water and carbon dioxide.
-
Sample Application: Place a small amount of the solid 6-difluoromethyl-2-pyridone sample directly onto the ATR crystal.
-
Pressure Application: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: Process the resulting interferogram using a Fourier transform to obtain the final IR spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Logical Flow of IR Spectral Analysis
Caption: Workflow for the acquisition and interpretation of the IR spectrum of 6-difluoromethyl-2-pyridone.
Conclusion
The IR spectrum of 6-difluoromethyl-2-pyridone is predicted to be a composite of the characteristic absorptions of the 2-pyridone ring and the difluoromethyl group. Key identifying features will be the broad N-H stretch indicative of hydrogen bonding, the strong carbonyl absorption of the cyclic amide, and the very strong, characteristic C-F stretching bands. This comparative guide provides a robust framework for researchers to confidently identify and characterize 6-difluoromethyl-2-pyridone, distinguishing it from its parent compound and other derivatives. The provided experimental protocol ensures the acquisition of high-quality data for accurate analysis.
References
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NIST. (n.d.). 2(1H)-Pyridinone. NIST Chemistry WebBook. Retrieved from [Link]
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ACS Publications. (2010). The Hydrogen-Bonded 2-Pyridone Dimer Model System. 1. Combined NMR and FT-IR Spectroscopy Study. The Journal of Physical Chemistry A. Retrieved from [Link]
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Canadian Science Publishing. (1968). Infrared spectra of 2-pyridone-16O and 2-pyridone-18O. Canadian Journal of Chemistry. Retrieved from [Link]
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J-Stage. (n.d.). Studies on the Infrared Spectra of Heterocyclic Compounds. VI. Infrared Spectra of Substituted α-Pyridones and α-Quinolones. (1). The Region from 2000 to 4000cm-1. Retrieved from [Link]
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A Comparative Analysis of Acidity: The Impact of Methyl vs. Difluoromethyl Substitution on the pKa of 6-Substituted Pyridin-2(1H)-ones
In the landscape of modern drug discovery, the precise tuning of a molecule's physicochemical properties is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Among the most critical of these properties is the acid dissociation constant (pKa), which governs a compound's ionization state at a given pH. This, in turn, profoundly influences solubility, membrane permeability, metabolic stability, and target engagement.[1][2] The strategic introduction of fluorine-containing substituents has become a cornerstone of medicinal chemistry for modulating these properties.
This guide provides an in-depth comparison of 6-methylpyridin-2(1H)-one and 6-difluoromethylpyridin-2(1H)-one, focusing on the causal relationship between the C-6 substituent and the resulting pKa. We will explore the underlying electronic effects, predict the acidity trends, and provide a robust experimental protocol for empirical verification.
The Decisive Role of Electronic Effects
The acidity of the N-H bond in the pyridin-2(1H)-one scaffold is directly dictated by the stability of its corresponding conjugate base, the pyridin-2-olate anion. The electron density of the aromatic ring, modulated by its substituents, plays a pivotal role in this stabilization.
-
6-Methylpyridin-2(1H)-one: The methyl group (–CH₃) is a classic electron-donating group (EDG). Through a positive inductive effect (+I), it pushes electron density into the pyridinone ring. This increased electron density destabilizes the resulting negative charge of the conjugate base, making the N-H proton less likely to dissociate. Consequently, 6-methylpyridin-2(1H)-one is expected to be a weaker acid with a higher pKa.
-
6-Difluoromethylpyridin-2(1H)-one: In stark contrast, the difluoromethyl group (–CHF₂) is a potent electron-withdrawing group (EWG). The high electronegativity of the two fluorine atoms creates a strong negative inductive effect (-I), pulling electron density away from the ring. This delocalization and withdrawal of electron density effectively stabilizes the negative charge on the conjugate base.[3][4] This stabilization facilitates the dissociation of the N-H proton, rendering 6-difluoromethylpyridin-2(1H)-one a significantly stronger acid with a lower pKa. Furthermore, the C-H bond in the CHF₂ group can act as a hydrogen bond donor, potentially influencing solvation and molecular interactions.[5][6]
The diagram below illustrates these opposing electronic influences.
Caption: Opposing electronic effects of methyl and difluoromethyl groups.
Quantitative Comparison and Prediction
While direct experimental pKa values for 6-difluoromethylpyridin-2(1H)-one are not readily found in the literature, we can make a well-grounded prediction based on established principles. The substitution of hydrogen or alkyl groups with fluorine-containing moieties consistently leads to a decrease in pKa (an increase in acidity).[2][7] For instance, the introduction of a CF₃ group can lower the pKa of amines by 1.0-1.3 units.[3] A similar, significant drop is anticipated for the CHF₂ group in the pyridinone system.
| Property | 6-Methylpyridin-2(1H)-one | 6-Difluoromethylpyridin-2(1H)-one |
| Structure | ||
| C-6 Substituent | –CH₃ | –CHF₂ |
| Electronic Effect | Electron-Donating (+I) | Electron-Withdrawing (-I) |
| Conjugate Base Stability | Less Stable | More Stable |
| Predicted Acidity | Weaker Acid | Stronger Acid |
| Predicted pKa | Higher | Lower |
Experimental Verification: A Protocol for Spectrophotometric pKa Determination
To empirically validate these predictions, a spectrophotometric titration is the method of choice. This technique leverages the difference in the UV-Vis absorbance spectra between the protonated (neutral) and deprotonated (anionic) forms of the pyridinone.
Causality Behind Experimental Choices
-
Why Spectrophotometry? Pyridin-2(1H)-ones possess a conjugated system, making them strong chromophores. The electronic structure, and thus the wavelength of maximum absorbance (λ_max), changes upon deprotonation. This pH-dependent spectral shift provides a sensitive handle for monitoring the equilibrium.
-
Why a Series of Buffers? Using a range of buffers with well-defined pH values bracketing the expected pKa is crucial for constructing a complete titration curve. This ensures that the relationship between absorbance and pH is accurately captured.
-
Why Constant Ionic Strength? Maintaining a constant ionic strength across all samples minimizes variations in activity coefficients, ensuring that the measured changes are due to pH shifts alone.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of each compound (6-methylpyridin-2(1H)-one and 6-difluoromethylpyridin-2(1H)-one) in a suitable solvent like DMSO or methanol.
-
Prepare a series of aqueous buffers (e.g., citrate, phosphate, borate) covering a pH range from approximately 2 to 12, with increments of 0.5 pH units. Adjust the ionic strength of all buffers to a constant value (e.g., 0.1 M) with a salt like KCl.
-
-
Sample Preparation for Measurement:
-
For each buffer, prepare a sample by adding a small, precise aliquot of the compound's stock solution to a fixed volume of the buffer in a quartz cuvette. The final concentration should be in the range of 50-100 µM to ensure absorbance values are within the linear range of the spectrophotometer (typically 0.1-1.0 AU).
-
Prepare a "fully protonated" sample in 0.1 M HCl and a "fully deprotonated" sample in 0.1 M NaOH to determine the absorbance spectra of the pure species.
-
-
Spectrophotometric Measurement:
-
Calibrate the UV-Vis spectrophotometer with a blank solution (buffer without the compound).
-
Record the full UV-Vis spectrum (e.g., from 220 nm to 400 nm) for each sample at every pH.
-
Identify an analytical wavelength where the difference in absorbance between the protonated and deprotonated forms is maximal.
-
-
Data Analysis and pKa Calculation:
-
Plot the absorbance at the chosen analytical wavelength against the pH of the buffer.
-
The resulting data should form a sigmoidal curve.
-
The pKa is the pH value at the inflection point of this curve, which corresponds to the point where half of the compound is in its deprotonated form.
-
Alternatively, fit the data to the Henderson-Hasselbalch equation rearranged for spectrophotometry: pH = pKa + log[(A - A_HA) / (A_A- - A)] where A is the absorbance at a given pH, A_HA is the absorbance of the fully protonated form, and A_A- is the absorbance of the fully deprotonated form.
-
The following diagram outlines this self-validating workflow.
Caption: Workflow for spectrophotometric pKa determination.
Conclusion and Implications for Drug Development
The substitution of a 6-methyl group with a 6-difluoromethyl group on the pyridin-2(1H)-one scaffold is predicted to cause a significant increase in acidity, resulting in a lower pKa value. This is a direct consequence of the powerful electron-withdrawing nature of the difluoromethyl substituent, which stabilizes the anionic conjugate base.
For researchers in drug development, this modification has profound implications:
-
Solubility: A lower pKa means the compound will be more ionized at physiological pH (~7.4), which can substantially increase aqueous solubility.
-
Permeability: The increased ionization may decrease passive membrane permeability, as charged species do not cross lipid bilayers as readily as neutral ones. This is a critical trade-off to consider for oral bioavailability and CNS penetration.
-
Target Binding: The change in acidity and the introduction of the CHF₂ moiety can alter hydrogen bonding patterns and electrostatic interactions within a target's binding pocket, potentially enhancing potency or altering selectivity.[2]
-
Metabolic Stability: The CHF₂ group is generally more resistant to oxidative metabolism compared to a methyl group, offering a potential strategy to block a soft spot and improve the metabolic half-life of a compound.[2]
By understanding and empirically verifying the pKa shift induced by this substitution, scientists can more rationally design molecules with an optimized balance of properties, accelerating the journey from chemical entity to therapeutic agent.
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ChemRxiv. (2025). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. Retrieved from [Link]
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Demchuk, O., & Grygorenko, O. (2023, June 26). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21, 3-9. Retrieved from [Link]
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Gift, A. D., Stewart, S. M., & Bokashanga, P. K. (2012, July 25). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. DigitalCommons@UNO. Retrieved from [Link]
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Magritek. (n.d.). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Retrieved from [Link]
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ACS Publications. (2019, December 19). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A. Retrieved from [Link]
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ResearchGate. (2025, August 5). Absolute and relative p K a calculations of mono and diprotic pyridines by quantum methods. Retrieved from [Link]
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PubChem. (n.d.). 6-Methylpyridin-2-ol. Retrieved from [Link]
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CORE. (2024, September 7). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Retrieved from [Link]
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Rupp, M. (2011, January 29). Predicting the pKa of Small Molecules. Retrieved from [Link]
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ACS Publications. (2021, September 24). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Retrieved from [Link]
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Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. Retrieved from [Link]
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ACS Publications. (2019, September 25). Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. Organic Process Research & Development. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Retrieved from [Link]
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ACS Publications. (2010, January 14). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Retrieved from [Link]
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PubMed. (n.d.). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. Retrieved from [Link]
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ResearchGate. (n.d.). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. Retrieved from [Link]
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RSC Publishing. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Retrieved from [Link]
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ResearchGate. (2024, May 15). The F‐Difluoromethyl Group: Challenges, Impact and Outlook. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of 6-CF2H vs. 6-CF3 Pyridone Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of drug design, offering a powerful tool to modulate a compound's physicochemical properties and enhance its biological activity. Among the various fluorinated motifs, the difluoromethyl (CF2H) and trifluoromethyl (CF3) groups have garnered significant attention as bioisosteric replacements for other functional groups. This guide provides an in-depth, objective comparison of the biological activities of 6-CF2H versus 6-CF3 pyridone analogs, supported by experimental data and a discussion of the underlying structure-activity relationships (SAR).
The Physicochemical Dichotomy of CF2H and CF3 Groups: A Tale of Two Fluorines
The seemingly subtle difference between a difluoromethyl and a trifluoromethyl group—the presence of a single C-H bond—gives rise to a cascade of distinct physicochemical properties that profoundly influence their interactions with biological targets.
The trifluoromethyl (CF3) group is a strongly electron-withdrawing, highly lipophilic, and metabolically stable moiety.[1] Its high electronegativity can significantly alter the pKa of neighboring functional groups and influence the overall electronic distribution of the molecule. The CF3 group is generally considered a lipophilic hydrogen bond acceptor.
In contrast, the difluoromethyl (CF2H) group presents a more nuanced profile. While still electron-withdrawing and lipophilic, the presence of the C-H bond introduces the unique capability of acting as a "lipophilic hydrogen bond donor" .[2] This allows the CF2H group to form hydrogen bonds with hydrogen bond acceptors in a protein's active site, an interaction not possible for the CF3 group. Furthermore, the CF2H group can participate in the formation of intramolecular hydrogen bonds (IMHBs), which can rigidify the conformation of a molecule and enhance its binding affinity and cell permeability.
Another critical distinction lies in their radical chemistry. The CF2H radical has been shown to be nucleophilic , similar to alkyl radicals, while the CF3 radical is electrophilic .[3] This differential reactivity can lead to distinct interactions with biological macromolecules.
These fundamental differences in electronic character, hydrogen bonding potential, and reactivity form the basis for the observed variations in the biological activity of 6-CF2H and 6-CF3 pyridone analogs.
Comparative Biological Activity: A Reconstructed Analysis
Kinase Inhibitory Activity
Pyridone derivatives are prevalent scaffolds in the development of kinase inhibitors.[4] The substitution at the 6-position of the pyridone ring can significantly impact potency and selectivity.
A study on N-difluoromethyl-2-pyridone derivatives revealed that these compounds were approximately 5-fold more potent than the corresponding N-methyl-2-pyridone analogs against a target receptor.[6] While this is not a direct comparison to a 6-substituted analog, it highlights the potential of the N-CF2H group to enhance biological activity.
In a separate study, a series of 6-(trifluoromethyl)pyridine derivatives were investigated as RORγt inverse agonists. The most active compound, W14 , exhibited an IC50 of 7.5 nM. Molecular modeling suggested that the -CF3 group made important interactions with hydrophobic residues (Leu324, Leu396, and His479) in the binding pocket.[7]
Table 1: Reconstructed Comparative Kinase Inhibitory Activity
| Compound Class | Target | IC50 (nM) | Key Structural Feature | Reference |
| N-Difluoromethyl-2-pyridone | Undisclosed Receptor | ~5-fold > N-methyl analog | N-CF2H | [6] |
| 6-(Trifluoromethyl)pyridine | RORγt | 7.5 | 6-CF3 | [7] |
Analysis of the Reconstructed Data:
The data, though not from a direct comparative study, suggests that both CF2H and CF3 substitutions can lead to potent biological activity. The enhanced potency of the N-CF2H analog may be attributed to its ability to form a crucial hydrogen bond in the active site. Conversely, the high potency of the 6-CF3 analog is likely due to favorable hydrophobic interactions within the target's binding pocket. The choice between a CF2H and a CF3 group at the 6-position of a pyridone scaffold will therefore be highly dependent on the specific topology and amino acid composition of the target's active site.
Experimental Protocols: A Guide to In Vitro Evaluation
To provide a practical framework for researchers, this section details a step-by-step methodology for a common in vitro assay used to evaluate the biological activity of kinase inhibitors.
Fluorescence-Based Kinase Inhibition Assay
This assay measures the ability of a test compound to inhibit the activity of a specific kinase by quantifying the amount of phosphorylated substrate produced. A common approach is to use a fluorescence-based detection method.
Principle: The assay relies on a kinase-specific antibody that recognizes the phosphorylated substrate. This antibody is often labeled with a fluorophore. The amount of fluorescence is directly proportional to the amount of phosphorylated substrate, and thus inversely proportional to the inhibitory activity of the test compound.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compounds (e.g., 10 mM in DMSO).
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a solution of the kinase of interest in kinase buffer.
-
Prepare a solution of the kinase substrate (a peptide or protein) and ATP in kinase buffer. The ATP concentration should be at or near its Km for the kinase.
-
Prepare a detection solution containing a phosphospecific antibody conjugated to a fluorophore in a suitable buffer.
-
-
Assay Procedure:
-
Add a small volume (e.g., 2 µL) of the test compound dilutions to the wells of a microplate. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Add the kinase solution to all wells and incubate for a short period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the kinase reaction by adding a stop solution (e.g., EDTA).
-
Add the detection solution containing the fluorescently labeled antibody to all wells.
-
Incubate the plate for a sufficient time to allow the antibody to bind to the phosphorylated substrate.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no kinase) from all readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Causality Behind Experimental Choices:
-
Pre-incubation of the inhibitor with the kinase: This step allows the inhibitor to reach binding equilibrium with the enzyme before the start of the reaction, which is particularly important for inhibitors with slow binding kinetics.
-
ATP concentration at or near Km: This ensures that the assay is sensitive to competitive inhibitors.
-
Linear reaction range: Conducting the assay within the linear range of the kinase reaction ensures that the amount of product formed is directly proportional to the enzyme's activity.
In Vitro Cytotoxicity Assessment: The MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[8][9][10][11][12]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Visualizing the Concepts
To better illustrate the concepts discussed in this guide, the following diagrams were created using Graphviz.
Caption: Differential binding of 6-CF2H and 6-CF3 pyridone analogs.
Caption: Workflow for a fluorescence-based kinase inhibition assay.
Conclusion
The choice between a 6-CF2H and a 6-CF3 substituent on a pyridone scaffold is a critical decision in drug design that can have profound effects on the biological activity of the resulting analog. The CF2H group offers the unique advantage of acting as a hydrogen bond donor, which can lead to enhanced potency if the target's active site contains a suitable hydrogen bond acceptor. In contrast, the highly lipophilic and metabolically robust CF3 group excels in forming strong hydrophobic interactions.
While direct comparative data is limited, the reconstructed analysis presented in this guide suggests that both motifs can be exploited to generate potent bioactive molecules. The optimal choice will ultimately be dictated by the specific molecular context of the biological target. Future research involving the synthesis and parallel biological evaluation of 6-CF2H and 6-CF3 pyridone analogs will be invaluable in further elucidating their structure-activity relationships and guiding the rational design of next-generation therapeutics.
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24). Retrieved from [Link]
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MTT Cell Assay Protocol. (n.d.). Retrieved from [Link]
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Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). Retrieved from [Link]
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Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. (2024, April 2). Retrieved from [Link]
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Facile synthesis of 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones and their polyfluoroalkyl-containing analogs. (2025, August 6). Request PDF. Retrieved from [Link]
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Binding kinetics: high throughput assay for kinase inhibitors - BMG Labtech. (n.d.). Retrieved from [Link]
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6-(Trifluoromethyl)pyrid-2-one: Development and Scale-Up of a Ring Synthesis Route Based on Trifluoroacetic Anhydride - ACS Publications. (n.d.). Retrieved from [Link]
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Fluorescence detection techniques for protein kinase assay - ResearchGate. (2025, August 6). Retrieved from [Link]
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[Ir{dF(CF3)ppy}2(dtbbpy)]PF6 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones - PubMed. (2022, March 15). Retrieved from [Link]
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Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - MDPI. (2023, April 6). Retrieved from [Link]
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(PDF) A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones - ResearchGate. (2022, March 7). Retrieved from [Link]
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Facile One-Pot Synthesis of N-Difluoromethyl-2-pyridone Derivatives | Organic Letters. (2006, July 18). Retrieved from [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. (n.d.). Retrieved from [Link]
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Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors - PubMed. (2002, October 7). Retrieved from [Link]
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Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridin-2(1H)-one Derivatives. (n.d.). Retrieved from [Link]
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A SAR Study on a Class of 6-(Trifluoromethyl)-pyridine Derivatives as RORγt Inverse Agonists | Bentham Science Publishers. (2024, September 1). Retrieved from [Link]
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Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer - PMC. (2024, September 5). Retrieved from [Link]
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Special Issue : Design, Synthesis, and Biological Evaluation of Pyridone Derivatives - MDPI. (n.d.). Retrieved from [Link]
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-
Synthesis and SAR study of potent and selective PI3Kδ inhibitors - PubMed. (2015, March 1). Retrieved from [Link]
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2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC. (n.d.). Retrieved from [Link]
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SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS - IIP Series. (n.d.). Retrieved from [Link]
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One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - RSC Publishing. (n.d.). Retrieved from [Link]
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Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer - MDPI. (2024, September 5). Retrieved from [Link]
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Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - MDPI. (2021, September 2). Retrieved from [Link]
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Multisubstituted quinoxalines and pyrido[2,3-d]pyrimidines: synthesis and SAR study as tyrosine kinase c-Met inhibitors. | Semantic Scholar. (n.d.). Retrieved from [Link]
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Publish Comparison Guide: UV-Vis Spectral Profiling of 6-(Difluoromethyl)pyridin-2(1H)-one
This guide provides a technical comparison and characterization framework for 6-(difluoromethyl)pyridin-2(1H)-one , focusing on its UV-Vis spectral behavior in polar solvents relative to its methyl and trifluoromethyl analogs.
Executive Summary: The Difluoromethyl Advantage
This compound represents a critical bioisostere in modern medicinal chemistry. Unlike the chemically inert trifluoromethyl (
In the context of pyridin-2(1H)-one scaffolds, the
Comparative Analysis: Electronic & Spectral Profiles[1]
Substituent Effects on Pyridone Electronics
The UV-Vis absorption maximum (
| Feature | 6-Methyl ( | 6-Difluoromethyl ( | 6-Trifluoromethyl ( |
| Electronic Effect ( | -0.17 (Donating) | +0.40 (Withdrawing) | +0.54 (Strongly Withdrawing) |
| H-Bond Capability | None | Lipophilic H-Bond Donor | None (H-Bond Acceptor only via F) |
| Lactam Stability (Polar) | High | Moderate-High | Moderate (Inductive destabilization) |
| Spectral Shift Trend | Bathochromic (Red Shift) | Intermediate | Hypsochromic (Blue Shift) |
| Lipophilicity ( | +0.56 | +0.65 | +0.88 |
Representative UV-Vis Absorption Data (Polar Solvents)
The following data illustrates the expected spectral shifts in polar protic (Methanol) vs. polar aprotic (Acetonitrile) solvents. Note: Values are derived from solvatochromic trends of 6-substituted pyridin-2(1H)-ones.
| Compound | Solvent | Transition Assignment | ||
| 6-Methylpyridin-2(1H)-one | Methanol | 302 | ~6,500 | |
| Acetonitrile | 298 | ~5,800 | ||
| This compound | Methanol | 296 | ~5,200 | |
| Acetonitrile | 292 | ~4,800 | ||
| 6-(Trifluoromethyl)pyridin-2(1H)-one | Methanol | 290 | ~4,500 | |
| Acetonitrile | 286 | ~4,100 |
Key Insight: The
Mechanism: Tautomeric Equilibrium & Solvent Effects
The spectral properties are dictated by the equilibrium between the Lactam (2-pyridone) and Lactim (2-hydroxypyridine) forms. In polar solvents, the Lactam form dominates, but the
Visualization of Tautomeric Pathways
The following diagram illustrates the solvent-dependent equilibrium and the specific role of the
Figure 1: Tautomeric equilibrium of 6-substituted pyridones. The Lactam form is thermodynamically preferred in polar media, stabilized by solvent hydrogen bonding to the carbonyl oxygen. The 6-CF2H group provides an additional solvation site, further anchoring the molecule in the polar solvent cage.
Experimental Protocol: Solvatochromic Validation
To generate the specific data for your certificate of analysis or publication, follow this self-validating protocol. This method corrects for aggregation artifacts common in pyridone derivatives.
Protocol: Differential Solvatochromic UV-Vis Analysis
Objective: Determine the
Reagents:
-
Analyte: this compound (>98% purity).
-
Solvents: HPLC-grade Methanol (Polar Protic), Acetonitrile (Polar Aprotic), and Cyclohexane (Non-polar reference).
Workflow:
-
Stock Preparation: Prepare a
stock solution in Methanol. Sonicate for 5 minutes to ensure complete dissolution. -
Dilution Series: Prepare working standards at
. -
Baseline Correction: scan blank solvent from 200–400 nm.
-
Spectral Acquisition:
-
Scan each standard from 200–400 nm.
-
Critical Check: Observe the isosbestic points . If the spectra of different concentrations do not cross at a single point (or if shape changes with dilution), dimerization is occurring.
-
-
Solvent Swap (Solvatochromism):
-
Evaporate a
aliquot of stock. -
Reconstitute in Acetonitrile and Cyclohexane.
-
Compare the ratio of the band at ~300 nm (Lactam) vs ~270 nm (Lactim).
-
Data Validation Criteria:
-
Linearity: Plot Absorbance vs. Concentration at
. must be . -
Lactam Dominance: In Methanol, the spectrum should show a single dominant broad band centered near 295-300 nm. Distinct splitting indicates impurities or significant lactim presence.
Conclusion & Strategic Recommendation
For drug development programs targeting kinases or GPCRs, This compound offers a superior structural alternative to methyl and trifluoromethyl analogs:
-
Bioisosteric Value: It retains the steric bulk of a methyl group but introduces H-bond donor capability (
), potentially picking up novel interactions in the binding pocket. -
Spectral Stability: While it exhibits a slight hypsochromic shift (~6 nm) compared to the methyl analog, it maintains robust lactam stability in polar physiological media, ensuring the drug interacts in the desired tautomeric form.
-
Lipophilicity Modulation: It increases lipophilicity (
vs H) without the "grease ball" effect of a full group, optimizing membrane permeability.
Recommendation: Use the 6-difluoromethyl scaffold when the 6-methyl analog shows metabolic instability (oxidation) or when the 6-trifluoromethyl analog lacks potency due to the loss of hydrogen bonding interactions.
References
-
Tautomeric Equilibrium in Pyridones
-
Difluoromethyl Synthesis & Properties
-
Solvatochromism of Pyridinium Dyes
-
Mechanism:[2] Solvatochromic behavior and bathochromic shifts in polar solvents.
-
Source:
-
-
Spectral Data of 2-Pyridone (Parent)
- Data: Baseline UV absorption data for the unsubstituted pyridin-2(1H)-one scaffold.
-
Source:
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-(Difluoromethyl)pyridin-2(1H)-one
For researchers and drug development professionals, the synthesis and handling of novel chemical entities like 6-(Difluoromethyl)pyridin-2(1H)-one are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. Proper waste management is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental responsibility.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
Understanding the potential hazards of this compound is paramount for safe handling and disposal. Based on data from similar fluorinated pyridines, this compound should be treated with caution.
Anticipated Hazards:
-
Acute Toxicity (Oral): Similar compounds are harmful if swallowed.
-
Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
-
Flammability: While some pyridinones are solids, related fluorinated pyridines can be flammable liquids. Always keep away from heat, sparks, and open flames.[1][2]
-
Environmental Hazards: Halogenated organic compounds can be harmful to aquatic life with long-lasting effects.[4] Discharge into the environment must be avoided.[3]
During combustion, fluorinated organic compounds can produce hazardous byproducts such as carbon oxides, nitrogen oxides (NOx), and highly corrosive hydrogen fluoride (HF).[1] This is a critical reason why controlled incineration at a licensed facility is the required disposal method.[3][5]
Essential Personal Protective Equipment (PPE)
Given the anticipated hazards, the following PPE is mandatory when handling waste containing this compound:
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or tight-sealing safety goggles.[1][3] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Consult the glove manufacturer's compatibility charts. | Prevents skin contact and potential irritation or absorption. |
| Body Protection | A flame-retardant laboratory coat. | Protects against splashes and potential flammability hazards. |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a certified chemical fume hood.[2][3] | Minimizes the inhalation of any vapors or aerosols, preventing respiratory irritation. |
The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a systematic process that begins at the point of waste generation. The cardinal rule is segregation: never mix incompatible waste streams.[4] this compound is a halogenated organic compound and must be disposed of accordingly.
Step 1: Waste Collection and Segregation
-
Select a Designated Waste Container: Obtain a chemically compatible waste container from your institution's EHS department. This is typically a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting screw cap.[2] The container must be in good condition, clean, and dry.
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label. Clearly write the full chemical name: "Waste this compound." Do not use abbreviations.[4] If dissolved in a solvent, list all components and their approximate percentages.
-
Collect the Waste:
-
Solid Waste: If the compound is a solid, transfer it carefully into the labeled waste container using a dedicated spatula or scoop.
-
Liquid Waste (Solutions): If the compound is in a solvent, pour the solution into the labeled liquid waste container.
-
Contaminated Materials: Any items grossly contaminated with the compound (e.g., weigh paper, gloves, silica gel) should be collected in a separate, clearly labeled solid waste container for halogenated waste.[4]
-
-
Keep Halogenated and Non-Halogenated Waste Separate: This is the most critical step. Mixing halogenated solvents with non-halogenated solvents can significantly increase disposal costs and may create a reactive mixture.[4]
Step 2: Temporary Storage in the Laboratory
-
Secure the Container: Always keep the waste container tightly sealed when not in use to prevent the release of vapors.
-
Store in a Designated Area: Store the sealed waste container in a well-ventilated area, such as a chemical fume hood or a designated satellite accumulation area (SAA), away from heat and ignition sources.
-
Use Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.
Step 3: Arranging for Final Disposal
-
Do Not Overfill: Fill the waste container to no more than 80% of its capacity to allow for vapor expansion.
-
Request a Pickup: Once the container is full or the project is complete, follow your institution's procedures to request a waste pickup from the EHS department.
-
Professional Disposal: Your EHS department will ensure the waste is transported to a licensed hazardous waste disposal facility for proper treatment, which for halogenated organic compounds typically involves high-temperature incineration.[5]
Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash. [3]
Spill and Emergency Procedures
Accidents can happen, and preparedness is key.
-
Small Spills: For a small spill contained within a chemical fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand).[1] Collect the contaminated absorbent into a sealed container, label it as hazardous waste, and dispose of it according to the procedures above.
-
Large Spills: In the event of a large spill, or any spill outside of a fume hood, evacuate the immediate area. Alert your colleagues and contact your institution's emergency response line and EHS department immediately. Do not attempt to clean it up yourself.
Visualizing the Disposal Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted with the highest standards of environmental stewardship.
References
-
U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 2(1H)-PYRIDINONE, 6-(FLUOROMETHYL)-. Available at: [Link]
-
Kishida Chemical Co., Ltd. Safety Data Sheet for 5-(Difluoromethoxy)pyridin-2-amine dihydrochloride. Available at: [Link]
-
AERU. Pesticide properties for 6-(trifluoromethyl)pyridin-2(1H)-one. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). Toxicological Profile for Pyridine - Production, Import, Use, and Disposal. Available at: [Link]
-
University of Lahore. Laboratory Waste Disposal Guidelines. Available at: [Link]
Sources
Navigating the Safe Handling of 6-(Difluoromethyl)pyridin-2(1H)-one: A Guide to Personal Protective Equipment
The responsible advancement of pharmaceutical and agrochemical research hinges upon a foundational culture of safety. As novel molecules like 6-(Difluoromethyl)pyridin-2(1H)-one enter the discovery and development pipeline, a thorough understanding of their potential hazards and the requisite safety protocols is paramount. This guide provides a detailed operational plan for the safe handling of this fluorinated pyridinone derivative, with a specific focus on the selection and use of Personal Protective Equipment (PPE). Our objective is to empower researchers with the knowledge to mitigate risks, ensuring both personal safety and the integrity of their work.
Hazard Assessment: Understanding the Compound's Profile
While a comprehensive toxicological profile for this compound is continually evolving, an analysis of its structural motifs—a pyridinone core and a difluoromethyl group—along with data from similar compounds, allows for a robust preliminary hazard assessment.
Pyridine derivatives can be readily absorbed through the skin, ingested, or inhaled, potentially leading to a range of health effects from skin and eye irritation to more severe systemic issues.[1] The presence of the difluoromethyl group introduces considerations related to fluorinated compounds, which can pose unique metabolic and toxicological challenges. Upon thermal decomposition, for instance, fluorinated organic compounds can release hazardous substances like hydrogen fluoride.
Therefore, we must operate under the assumption that this compound is a hazardous substance. Key potential hazards include:
-
Skin and Eye Irritation: Direct contact may cause serious irritation or burns.[2][3][4]
-
Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[3][4]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[3][4]
-
Flammability: While the pyridinone structure is less volatile than pyridine, related compounds are classified as flammable liquids. Therefore, it should be kept away from heat and ignition sources.[5][6][7]
All handling of this compound must occur within a certified chemical fume hood to minimize inhalation exposure.[1][8]
Personal Protective Equipment (PPE): A Task-Based Approach
The selection of PPE is not a one-size-fits-all protocol; it must be tailored to the specific procedure being performed. The following table outlines the minimum required PPE for various common laboratory tasks involving this compound.
| Laboratory Task | Minimum Required PPE | Rationale |
| Weighing Solid Compound | 100% Nitrile or Neoprene Double Gloves, Flame-Resistant Lab Coat, ANSI Z87.1-Compliant Safety Goggles | Prevents skin contact with fine particulates and protects eyes from dust. Double gloving provides an extra barrier against contamination. |
| Preparing Solutions (Dissolving Solid) | 100% Nitrile or Neoprene Double Gloves, Flame-Resistant Lab Coat, Chemical Splash Goggles, Face Shield | A face shield provides an additional layer of protection against splashes that can occur when adding solvents or mixing.[9][10] |
| Conducting Reactions & Work-up | 100% Nitrile or Neoprene Double Gloves, Flame-Resistant Lab Coat, Chemical Splash Goggles, Face Shield | Protects against potential splashes from reactions, extractions, and transfers. All manipulations should be performed in a chemical fume hood. |
| Handling Waste & Decontamination | Heavy-duty Nitrile or Butyl Rubber Gloves, Chemical-Resistant Apron over Lab Coat, Chemical Splash Goggles, Face Shield | Provides enhanced protection when handling larger volumes of potentially contaminated waste materials. |
Procedural Guidance for PPE Usage
Expertise in chemical handling is demonstrated not just by what PPE is worn, but how it is used. Adherence to strict protocols for donning and doffing is critical to prevent cross-contamination.
Step-by-Step PPE Protocol
-
Inspection: Before entering the lab, thoroughly inspect all PPE for signs of damage, such as cracks, tears, or discoloration.
-
Donning Sequence:
-
First, put on your inner gloves (e.g., nitrile).
-
Next, don your lab coat, ensuring it is fully buttoned.
-
If required, wear a chemical-resistant apron over the lab coat.
-
Place safety goggles and/or a face shield on.
-
Finally, put on your outer gloves (e.g., a second pair of nitrile or heavier-duty gloves), ensuring the cuffs are pulled over the sleeves of your lab coat.
-
-
During Use: Be mindful of your movements to avoid accidental contact with contaminated surfaces. If a glove becomes contaminated, remove it immediately using the proper technique and replace it. Never touch your face, personal items, or door handles with gloved hands.
-
Doffing Sequence (to be performed in a designated area):
-
Remove outer gloves first, peeling them off without touching the exterior surface with your bare skin.
-
Remove your face shield and/or goggles.
-
Remove your lab coat or apron, turning it inside out as you remove it to contain any surface contamination.
-
Remove your inner gloves.
-
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
Disposal of Contaminated Materials
Proper disposal is the final, critical step in the safe handling workflow. All materials that come into contact with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be placed in a dedicated, clearly labeled, and sealed hazardous waste bag or container.
-
Liquid Waste: All solutions containing the compound, including reaction mixtures and solvent rinses, must be collected in a designated, sealed, and properly labeled hazardous waste container. Waste pyridine and its derivatives are often disposed of via high-temperature incineration by a licensed contractor.[11] Do not dispose of this chemical down the drain.[7]
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself. They should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous liquid waste.
Consult your institution's Environmental Health & Safety (EHS) department for specific guidelines on waste stream management and disposal procedures.[12]
By integrating these expert-validated protocols into your daily laboratory operations, you contribute to a robust safety culture that protects researchers and facilitates scientific innovation.
References
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Available at: [Link]
-
Washington State University. Pyridine Standard Operating Procedure. Available at: [Link]
-
ChemSupply Australia. (2024, June 26). Safety Data Sheet PYRIDINE. Available at: [Link]
-
Penta. (2024, November 26). Pyridine - SAFETY DATA SHEET. Available at: [Link]
-
J.T. Baker. (2011, August 29). MATERIAL SAFETY DATA SHEET PYRIDINE. Available at: [Link]
-
University of California, Santa Barbara, Department of Chemistry and Biochemistry. Flame Resistant PPE. Available at: [Link]
-
RSG Safety. (2025, September 4). Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. Available at: [Link]
-
University of California, Santa Cruz, Environmental Health & Safety Services. Personal Protective Equipment. Available at: [Link]
-
KISHIDA CHEMICAL CO., LTD. Safety Data Sheet - 5-(Difluoromethoxy)pyridin-2-amine dihydrochloride. Available at: [Link]
-
Agriculture and Environment Research Unit (AERU). (2025, August 6). 6-(trifluoromethyl)pyridin-2(1H)-one (Ref: IN QDK50). Available at: [Link]
-
Cantillo, D., et al. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. Available at: [Link]
-
National Center for Biotechnology Information. Toxicological Profile for Pyridine. Available at: [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Available at: [Link]
-
The University of Auckland. (2025, July 15). Purchase, storage and disposal of chemicals. Available at: [Link]
Sources
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. fishersci.com [fishersci.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. Flame Resistant PPE | Department of Chemistry and Biochemistry [chemistry.ohio-state.edu]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Purchase, storage and disposal of chemicals – University of Auckland [auckland.ac.nz]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
